Lanthanum Carbonate
Descripción
Propiedades
IUPAC Name |
lanthanum(3+);tricarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2La/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPIUJUFIFZSPW-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2(CO3)3, C3La2O9 | |
| Record name | Lanthanum carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lanthanum_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890512 | |
| Record name | Carbonic acid, lanthanum(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble., Soluble in acids, Practically insoluble in water | |
| Record name | Lanthanum carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lanthanum Carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7758 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.6 | |
| Record name | Lanthanum Carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7758 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
587-26-8, 183309-52-6 | |
| Record name | Lanthanum carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbonic acid, lanthanum(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum carbonate Tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHANUM CARBONATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M78EU4V9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lanthanum Carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7758 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Lanthanum Carbonate
For Researchers, Scientists, and Drug Development Professionals
Lanthanum carbonate (La₂(CO₃)₃) is a well-established phosphate (B84403) binder used in the management of hyperphosphatemia in patients with chronic kidney disease.[1][2] Its efficacy is intrinsically linked to its physicochemical properties, which are in turn determined by the synthesis method and subsequent processing. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual workflows to elucidate the experimental processes.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, each yielding materials with distinct characteristics. The most common methods include precipitation, hydrothermal synthesis, and sol-gel techniques.[3]
Precipitation Method
Precipitation is a widely used method for the synthesis of this compound due to its relative simplicity and scalability. This method involves the reaction of a soluble lanthanum salt with a carbonate source in an aqueous solution.
Experimental Protocol:
-
Preparation of Lanthanum Salt Solution: Dissolve a stoichiometric amount of a lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (B79036) (La(NO₃)₃), in deionized water. For example, a 0.2 mol/L lanthanum nitrate solution can be prepared by dissolving lanthanum oxide in nitric acid to a pH of 3.
-
Preparation of Carbonate Solution: Prepare a solution of a carbonate source, such as sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or ammonium (B1175870) bicarbonate (NH₄HCO₃).[4][5] A typical concentration for a sodium bicarbonate solution is 1 mol/L.[6]
-
Precipitation: Add the carbonate solution dropwise to the lanthanum salt solution under constant stirring at a controlled temperature, for instance, below 40°C.[7] The pH of the reaction mixture should be monitored and controlled, often within a range of 6 to 7, to favor the formation of this compound and minimize the generation of lanthanum hydroxide.[4][7]
-
Aging: After the addition of the carbonate solution is complete, continue stirring the resulting slurry for a defined period, for example, 30 minutes to 1 hour, to allow for the crystallization and growth of the this compound particles.[7]
-
Filtration and Washing: The precipitate is then collected by filtration and washed several times with deionized water to remove any unreacted precursors and by-products, such as sodium or ammonium salts.[5][8]
-
Drying: The washed precipitate is dried in an oven at a controlled temperature, for example, 60-80°C, to obtain the final this compound product, often in a hydrated form such as this compound octahydrate (La₂(CO₃)₃·8H₂O) or tetrahydrate (La₂(CO₃)₃·4H₂O).[5][7]
Caption: Workflow for the precipitation synthesis of this compound.
Sonochemical Method
The sonochemical method utilizes ultrasound irradiation to induce the formation of nanoparticles with controlled morphology.[3][9]
Experimental Protocol:
-
Precursor Solutions: Prepare aqueous solutions of a lanthanum salt (e.g., lanthanum acetate) and a carbonate source (e.g., sodium carbonate).[3]
-
Sonication: Mix the precursor solutions and subject the mixture to high-intensity ultrasound irradiation using a sonochemical probe. The sonication time can be varied to influence the particle size and morphology.[3]
-
Separation and Purification: The resulting this compound nanoparticles are then separated by centrifugation or filtration, washed with deionized water and ethanol (B145695) to remove impurities, and dried under vacuum.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to understand its physicochemical properties and ensure its quality for pharmaceutical applications. The primary characterization techniques include X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM).
X-ray Diffraction (XRD)
XRD is a powerful technique for determining the crystal structure and phase purity of the synthesized this compound.
Experimental Protocol:
-
Sample Preparation: A small amount of the powdered this compound sample is finely ground and mounted on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation with λ = 1.54056 Å) over a specific 2θ range.[10][11]
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction data from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.[4][12] The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[10][11]
Quantitative Data from XRD Analysis:
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [10] |
| Major Diffraction Peak (2θ) | 29.67° | [10] |
| Miller Indices (hkl) | (103) | [10] |
| Interplanar Spacing (d) | 3 Å | [10] |
| Average Crystallite Size | < 100 nm | [10][11] |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the this compound sample, confirming the presence of carbonate ions and water molecules.
Experimental Protocol:
-
Sample Preparation: The this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.[11]
-
Data Acquisition: The pellet is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000–400 cm⁻¹).[11]
-
Data Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the functional groups.
Key FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3600 - 2700 | O-H stretching vibrations of water | [13] |
| ~1629 | H-O-H bending vibration of water | [14] |
| ~1470, ~1337 | Asymmetric stretching of carbonate (CO₃²⁻) | [14][15] |
| ~1090, ~1055 | Symmetric stretching of carbonate (CO₃²⁻) | [16] |
| ~850 | Out-of-plane bending of carbonate (CO₃²⁻) | [4][15] |
| ~668 | La-O lattice vibrations | [17] |
Thermogravimetric Analysis (TGA)
TGA is employed to study the thermal stability and decomposition behavior of this compound, as well as to determine its water and carbonate content.[18]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (e.g., ~30 mg) is placed in a TGA crucible.[15]
-
Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen) while the change in mass is continuously monitored as a function of temperature.[18]
-
Data Analysis: The resulting TGA curve shows weight loss steps corresponding to the removal of water and the decomposition of carbonate to lanthanum oxide. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss.
Thermal Decomposition Data for this compound Octahydrate:
| Temperature Range (°C) | Weight Loss (%) | Assignment | Reference |
| 30 - 350 | ~24.27 | Loss of eight water molecules | [18][19] |
| 350 - 800 | ~22.0 | Decarboxylation (loss of CO₂) | [18][19] |
Scanning Electron Microscopy (SEM)
SEM is utilized to visualize the surface morphology, particle size, and shape of the synthesized this compound.
Experimental Protocol:
-
Sample Preparation: The powdered this compound sample is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging.
-
Imaging: The sample is scanned with a focused beam of electrons, and the secondary or backscattered electrons are collected to form an image of the surface.[10][11]
Caption: General workflow for the characterization of this compound.
Conclusion
The synthesis and characterization of this compound are critical aspects of its development and application as a pharmaceutical agent. The choice of synthesis method significantly influences the material's properties, such as particle size and morphology, which can impact its phosphate-binding capacity and bioavailability. A thorough characterization using techniques like XRD, FTIR, TGA, and SEM is essential to ensure the desired physicochemical properties and quality of the final product. This guide provides the foundational knowledge and detailed protocols for researchers and professionals working in the field of drug development to synthesize and characterize this compound effectively.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2010131255A1 - Process for the preparation of this compound dihydrate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Synthesis of morphologically controlled this compound particles using ultrasound irradiation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 11. orientjchem.org [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sphinxsai.com [sphinxsai.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of Lanthanum Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of lanthanum carbonate, a critical phosphate (B84403) binder in the management of hyperphosphatemia. The document details the crystallographic parameters of its common hydrated form, outlines the experimental protocols for its characterization, and illustrates its mechanism of action.
Crystal Structure Data
This compound predominantly exists as a hydrated crystalline solid. The most extensively studied form is the octahydrate (La₂(CO₃)₃·8H₂O). The crystal structure of this compound octahydrate has been determined to be orthorhombic.[1][2]
Crystallographic Data for this compound Octahydrate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][2] |
| Space Group | Pccn | [1][2] |
| a | 8.984 ± 0.004 Å | |
| b | 9.580 ± 0.004 Å | |
| c | 17.00 ± 0.01 Å | |
| Formula Units (Z) | 4 | |
| Density (observed) | 2.72 ± 0.01 g cm⁻³ at 26°C | |
| Density (calculated) | 2.732 g cm⁻³ |
The structure of La₂(CO₃)₃·8H₂O is characterized as an irregular layer type. The layers are formed by alternating rows of carbonate ions and lanthanum metal ions. The lanthanum ions are found in two distinct ten-coordinate polyhedra, with coordination sites occupied by both water molecules and carbonate ions, which act as bidentate and unidentate ligands. Notably, one-fourth of the water molecules are not directly bound to the metal ions but are situated between these layers, contributing to the overall structure through hydrogen bonding. The average La-O bond length is 2.61 Å, with individual bond distances ranging from 2.52 to 2.74 Å.
Other Hydrated Forms and Related Phases
This compound can exist in various states of hydration, with the general formula La₂(CO₃)₃·xH₂O, where x can range from 0 to 10.[3] A common form for pharmaceutical applications has an average x value between 3 and 5.[3][4] The level of hydration can be determined using techniques such as Thermogravimetric Analysis (TGA) and Powder X-ray Diffraction (PXRD).[3]
During synthesis or under certain conditions, lanthanum hydroxycarbonate (LaCO₃OH) can form as an impurity.[3][5] This impurity exists in at least two different polymorphic forms (Form I and Form II), each with a distinct X-ray powder diffraction pattern.[3]
Experimental Protocols
The characterization of this compound's crystal structure and the quantification of its various phases rely on several key analytical techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for the characterization of this compound and its related phases.[1]
-
Instrumentation: A typical setup involves a powder diffractometer equipped with a goniometer, a copper anode X-ray tube, and a detector. An example is the PANalytical X'Pert PRO diffractometer with an X'celerator detector.[1]
-
Data Collection Parameters:
-
Sample Preparation: Single crystals for analysis should be coated (e.g., with Canada balsam) to prevent water loss during data collection. For powder analysis, the sample is typically ground to a fine powder.
Rietveld Refinement
Rietveld refinement is a powerful method used for the quantitative analysis of crystalline phases in a mixture directly from their powder diffraction patterns.[3][6] It is particularly useful for determining the concentration of impurities, such as lanthanum hydroxycarbonate, in a this compound sample.[3]
-
Principle: The method involves a least-squares refinement of a calculated powder diffraction pattern to match the experimentally observed pattern. The calculated pattern is generated based on the crystal structure models of all phases present in the sample.
-
Application:
-
Obtain a high-quality PXRD pattern of the this compound sample.
-
Obtain reference PXRD patterns for pure samples of the expected phases (e.g., this compound tetrahydrate, lanthanum hydroxycarbonate Form I, and Form II).
-
Perform a Rietveld analysis using specialized software (e.g., MAUD).[7] The analysis fits the full diffraction pattern to determine parameters such as lattice parameters, atomic positions, and the weight percentage of each phase.[6][7]
-
This analysis allows for the accurate quantification of the purity of the this compound and the levels of any crystalline impurities.[3]
-
Thermogravimetric Analysis (TGA)
TGA is employed to study the thermal decomposition of this compound and to determine its water content.[1]
-
Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere.
-
Typical Experimental Conditions:
-
Data Interpretation: The weight loss at different temperatures corresponds to the loss of water molecules and the decomposition of carbonate to lanthanum dioxycarbonate and finally to lanthanum oxide.[1] For this compound octahydrate, the loss of eight water molecules is observed up to about 350°C, followed by decarboxylation at higher temperatures.[1]
Mechanism of Action: Phosphate Binding
This compound's primary therapeutic function is as a phosphate binder in the gastrointestinal tract to treat hyperphosphatemia.[8][9] This is a chemical process rather than a complex biological signaling pathway. The mechanism is illustrated below.
Caption: Phosphate binding mechanism of this compound.
The process begins with the oral administration of this compound. In the acidic environment of the stomach, it dissociates to release lanthanum ions (La³⁺).[9] These highly charged cations then bind with dietary phosphate ions (PO₄³⁻) present in the gastrointestinal tract to form highly insoluble lanthanum phosphate (LaPO₄) complexes.[9] These insoluble complexes are not absorbed into the bloodstream and are subsequently eliminated from the body through fecal excretion.[9] This action effectively reduces the overall absorption of dietary phosphate.
Thermal Decomposition Pathway
The thermal decomposition of this compound octahydrate follows a multi-step process, which can be influenced by the surrounding atmosphere.[1]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. US7618656B2 - Method for use of this compound pharmaceutical compositions - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Phase Analysis Based on Rietveld Structure Refinement for Carbonate Rocks [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
The Core Mechanism of Lanthanum Carbonate in Phosphate Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lanthanum carbonate is a potent, non-aluminum, non-calcium phosphate (B84403) binder utilized in the management of hyperphosphatemia, a common and serious complication in patients with chronic kidney disease. Its therapeutic efficacy is rooted in a direct physicochemical interaction within the gastrointestinal tract. This guide provides a detailed examination of the core mechanism of action of this compound, focusing on its phosphate binding properties, the influence of physiological conditions, and the experimental methodologies used to characterize its activity. Quantitative data are presented to offer a comparative perspective against other phosphate binders, and key experimental workflows are detailed to provide a comprehensive technical overview for research and drug development professionals.
Core Mechanism of Action: Physicochemical Interaction
The primary mechanism of this compound as a phosphate binder is a straightforward chemical reaction that occurs within the gastrointestinal (GI) tract. When administered orally with meals, this compound rapidly dissociates in the acidic environment of the stomach.[1] This dissociation releases trivalent lanthanum ions (La³⁺), which are highly electropositive and possess a strong affinity for oxygen-containing anions like phosphate (PO₄³⁻).[1]
The liberated La³⁺ ions then form highly insoluble and stable complexes with dietary phosphate, primarily lanthanum phosphate (LaPO₄).[1] This newly formed lanthanum phosphate is not absorbed by the gastrointestinal mucosa and is subsequently eliminated from the body through feces.[1] This process effectively prevents the absorption of dietary phosphate into the bloodstream, thereby reducing the serum phosphate concentration.
The key attributes contributing to the efficacy of this compound are:
-
High Binding Affinity: Lanthanum ions exhibit a high affinity for phosphate ions, leading to a strong and efficient binding interaction.[1]
-
Formation of Insoluble Precipitate: The resulting lanthanum phosphate complex is highly insoluble across the physiological pH range of the gastrointestinal tract, ensuring its complete excretion.[1][2]
-
Minimal Systemic Absorption: this compound itself has very low systemic absorption, minimizing the potential for systemic toxicity.[3][4]
The overall process can be visualized as a multi-step pathway within the GI tract.
Quantitative Analysis of Phosphate Binding
The efficacy of a phosphate binder is quantitatively assessed by its binding affinity and capacity. In vitro studies are crucial for elucidating these fundamental characteristics.
Binding Affinity and Capacity
The Langmuir isotherm model is commonly used to describe the equilibrium binding of phosphate to a binder. This model provides two key parameters: the equilibrium binding affinity (K₁) and the maximum binding capacity.
| Compound | pH | K₁ (mM⁻¹) | Maximum Adsorption Capacity (mg P/g) | Citation(s) |
| This compound | 3 - 7 | 6.1 ± 1.0 | 112.9 | [1] |
| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002 | Not specified in source | [1] |
| Sevelamer Hydrochloride | 5 - 7 | 1.5 ± 0.8 | Not specified in source | [1] |
K₁ represents the binding affinity. A higher K₁ value indicates a stronger binding interaction.
In Vivo Phosphate Binding Capacity
In vivo studies in healthy volunteers provide an estimation of the intestinal phosphate binding capacity under physiological conditions.
| Phosphate Binder | Daily Dose | Mean Intestinal Phosphate Binding Capacity (mg phosphorus/day) | Citation(s) |
| This compound | 3 g | 236 - 468 | [5] |
Comparative Efficacy with Other Phosphate Binders
Direct comparative studies highlight the relative potency of different phosphate binders.
| Phosphate Binder | Reduction in Urinary Phosphate Excretion (vs. vehicle-treated controls at week 6) | Citation(s) |
| This compound | 96.7% | [6] |
| Aluminum Hydroxide (B78521) | 98.3% | [6] |
| Calcium Carbonate | 71.7% | [6] |
| Sevelamer Hydrochloride | 40.7% | [6] |
Detailed Experimental Protocols
The characterization of this compound's phosphate binding mechanism relies on a series of well-defined in vitro and in vivo experiments.
In Vitro Phosphate Binding Assay (Equilibrium Binding Study)
This protocol is designed to determine the equilibrium binding affinity and capacity of this compound.
Objective: To quantify the amount of phosphate bound by this compound at various phosphate concentrations and pH levels.
Materials:
-
This compound
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) (see section 4.3 for preparation)
-
Centrifuge
-
Spectrophotometer or Ion Chromatograph
Protocol:
-
Preparation of Phosphate Solutions: Prepare a series of standard phosphate solutions with varying concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100 mM) in either SGF (pH ~1.2-3.0) or SIF (pH ~6.8-7.5).
-
Incubation: Add a fixed amount of this compound (e.g., 100 mg) to a fixed volume (e.g., 50 mL) of each phosphate solution.
-
Equilibration: Incubate the mixtures at 37°C with constant agitation for a predetermined period (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the lanthanum phosphate complex and any unbound this compound.
-
Quantification of Unbound Phosphate: Carefully collect the supernatant and measure the concentration of unbound phosphate using a validated analytical method, such as the malachite green colorimetric assay or ion chromatography.
-
Calculation of Bound Phosphate: The amount of phosphate bound to this compound is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.
-
Data Analysis: Plot the amount of bound phosphate per unit of binder against the concentration of unbound phosphate. Fit the data to the Langmuir equation to determine the binding affinity (K₁) and maximum binding capacity.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Clinical pharmacokinetics of the phosphate binder this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a new phosphate binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of the Phosphate Binder, this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Lanthanum Carbonate for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of lanthanum carbonate, a critical active pharmaceutical ingredient for the management of hyperphosphatemia. This document details its mechanism of action, key chemical and physical characteristics, and established experimental protocols for its analysis, presented in a format tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Localized Phosphate (B84403) Binder
This compound is a non-calcium, non-aluminum phosphate binder that acts locally within the gastrointestinal (GI) tract.[1][2] Its therapeutic effect is not dependent on systemic absorption. The primary mechanism involves the dissociation of this compound in the acidic environment of the stomach and upper small intestine to release trivalent lanthanum ions (La³⁺).[1][3][4][5][6] These highly charged cations exhibit a strong affinity for dietary phosphate ions (PO₄³⁻), binding with them to form highly insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes.[1][4][5] These complexes remain within the GI lumen and are subsequently eliminated from the body through feces, thereby reducing the overall absorption of dietary phosphate.[1][2]
The efficacy of this compound as a phosphate binder is significant across the physiologically relevant pH range of the upper GI tract. In vitro studies have demonstrated that at a pH of 3 to 5, this compound can bind approximately 97% of the available phosphate.[6][7][8]
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its formulation, stability, and therapeutic efficacy. Key properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | La₂(CO₃)₃ (anhydrous) | [7][9] |
| Molecular Weight | 457.84 g/mol (anhydrous) | [9][10] |
| Appearance | White to off-white powder | [6][7] |
| Hydration States | Commonly exists as hydrates, e.g., octahydrate (La₂(CO₃)₃·8H₂O) and tetrahydrate (La₂(CO₃)₃·4H₂O) | [11][12][13] |
| Solubility | Practically insoluble in water; soluble in dilute mineral acids with effervescence. | [7][14][15] |
| Hygroscopicity | Hygroscopic | [7][9] |
| Density | 2.6–2.7 g/cm³ (anhydrous) | [7][9] |
| pKa | The pKa values for carbonic acid, from which the carbonate salt is derived, are 6.35 and 10.33. | [14] |
Crystal Structure
This compound can exist in various hydrated forms, with the octahydrate being well-characterized. The crystalline structure is crucial for the stability and dissolution properties of the drug substance.
| Crystal System | Orthorhombic (for Octahydrate) | [11][16] |
| Space Group | Pccn (for Octahydrate) | [11][16] |
| Lattice Parameters (a, b, c) | a = 8.984 Å, b = 9.580 Å, c = 17.00 Å (for Octahydrate) |
Thermal Properties
Thermal analysis is critical for understanding the stability of this compound during manufacturing and storage. Upon heating, it undergoes a multi-step decomposition.
| Thermal Event | Temperature Range (°C) | Description | Reference(s) |
| Dehydration | 30 - 350 | Loss of water molecules (e.g., eight for the octahydrate). | [16] |
| Decarboxylation (Step 1) | 350 - 800 | Initial loss of carbon dioxide to form intermediates such as lanthanum dioxycarbonate (La₂O₂CO₃). | [16] |
| Decomposition (Step 2) | > 800 | Further decomposition to lanthanum oxide (La₂O₃) at higher temperatures. | [16] |
Experimental Protocols
Detailed characterization of this compound is essential for quality control and regulatory compliance. The following sections outline key experimental methodologies.
Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying the crystalline form and assessing the purity of this compound.
Objective: To confirm the polymorphic form and identify any crystalline impurities, such as lanthanum hydroxycarbonate.
Methodology:
-
Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, smooth surface level with the holder's rim.
-
Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source.
-
Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
Data Analysis: Compare the resulting diffraction pattern with reference patterns from databases (e.g., ICDD) for this compound hydrates and potential impurities.[17]
Thermogravimetric Analysis (TGA)
TGA is used to determine the water content (hydration level) and thermal stability of this compound.
Objective: To quantify the water of hydration and characterize the thermal decomposition profile.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Analysis Conditions: Heat the sample from ambient temperature (e.g., 30 °C) to 900 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Use an inert atmosphere, such as dry nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative side reactions.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The initial weight loss corresponds to the loss of water, and subsequent weight losses correspond to decarboxylation steps.[16]
In Vitro Dissolution and Phosphate Binding Studies
These studies are crucial for establishing the bioequivalence of generic formulations and for understanding the drug's performance under simulated GI conditions. The following protocol is based on FDA guidance.[18]
Objective: To compare the dissolution and phosphate binding kinetics of a test product against a reference product.
Methodology:
-
Dissolution:
-
Apparatus: USP Apparatus 2 (paddle).
-
Speed: 50 rpm.
-
Media: 900 mL of 0.1 N HCl, pH 3.0 buffer, and pH 5.0 buffer.
-
Temperature: 37 °C.
-
Sampling: Collect samples at multiple time points up to 24 hours.
-
-
Equilibrium Phosphate Binding:
-
Pre-treatment: Dissolve the this compound powder in 0.1 N HCl.
-
pH Adjustment: Adjust the pH to target values (e.g., 1.2, 3.0, 5.0).
-
Phosphate Addition: Add phosphate solutions to achieve a range of final concentrations.
-
Incubation: Incubate at 37 °C until maximum binding is achieved.
-
Analysis: Measure the amount of unbound phosphate to determine the binding capacity.
-
-
Kinetic Phosphate Binding:
-
Procedure: Similar to the equilibrium study, but monitor the amount of bound phosphate as a function of time at specific phosphate concentrations.
-
Sampling: Collect samples at a minimum of 8 time points up to 24 hours.
-
Specific Surface Area (BET)
The specific surface area can influence the dissolution rate and phosphate binding capacity of this compound.
Objective: To measure the specific surface area of the this compound powder.
Methodology:
-
Sample Preparation: Accurately weigh a sufficient amount of the sample into a sample tube.
-
Degassing: Degas the sample under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove adsorbed moisture and other volatile impurities. The specific temperature and duration should be optimized to avoid thermal decomposition.
-
Analysis: Perform the analysis using a BET surface area analyzer. The measurement is based on the adsorption of an inert gas (typically nitrogen) at cryogenic temperatures (77 K).
-
Data Analysis: Calculate the specific surface area from the adsorption isotherm using the Brunauer-Emmett-Teller (BET) equation.
Particle Size Distribution
Particle size can significantly impact the dissolution rate, palatability, and overall performance of the drug product.
Objective: To determine the particle size distribution of the this compound powder.
Methodology:
-
Method Selection: Choose an appropriate method such as laser diffraction or sieve analysis. Laser diffraction is often preferred for pharmaceutical powders.
-
Sample Dispersion: Disperse the sample in a suitable medium (wet or dry dispersion) to ensure individual particles are measured. For wet dispersion, a non-solvent dispersant should be used.
-
Measurement: Introduce the dispersed sample into the particle size analyzer.
-
Data Analysis: The instrument software will calculate the particle size distribution, typically reported as D10, D50 (median), and D90 values.
This technical guide provides a foundational understanding of the physicochemical properties of this compound for research and development purposes. The outlined experimental protocols serve as a starting point for the comprehensive characterization of this important pharmaceutical compound.
References
- 1. Lanthanum oxide - Wikipedia [en.wikipedia.org]
- 2. Lanthanum Oxide | CAS 1312-81-8 | Lorad Chemical Corporation [loradchemical.com]
- 3. LANTHANUM OXIDE La2O3 - MAVETI [maveti.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound anhydrous | C3La2O9 | CID 168924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. macsenlab.com [macsenlab.com]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound tetrahydrate | C3H8La2O13 | CID 24937227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound octahydrate | C3H16La2O17 | CID 25021823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
- 18. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide on the Thermogravimetric Analysis of Lanthanum Carbonate Octahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O), a compound of significant interest in the pharmaceutical industry as a phosphate (B84403) binder for the treatment of hyperphosphatemia.[1][2] This document details the thermal decomposition pathway, presents quantitative data from experimental studies, and outlines a typical experimental protocol for conducting TGA on this hydrated salt.
Thermal Decomposition Pathway
The thermal decomposition of this compound octahydrate is a multi-step process that involves dehydration followed by decarboxylation. The process can be summarized as follows:
-
Dehydration: The initial stage involves the loss of the eight water molecules of hydration to form anhydrous this compound (La₂(CO₃)₃).
-
Decarboxylation: The anhydrous this compound then undergoes a two-step decarboxylation process. First, it decomposes to form lanthanum dioxycarbonate (La₂O₂CO₃).
-
Final Decomposition: In the final step, the lanthanum dioxycarbonate decomposes to yield the final product, lanthanum oxide (La₂O₃).
This sequential decomposition is crucial for understanding the thermal stability and purity of this compound octahydrate.
Quantitative Thermogravimetric Data
The following tables summarize the quantitative data obtained from the thermogravimetric analysis of this compound octahydrate. The data is compiled from various studies to provide a comparative overview.
Table 1: Thermal Decomposition Stages of this compound Octahydrate
| Stage | Decomposition Reaction | Temperature Range (°C) |
| 1 | La₂(CO₃)₃·8H₂O → La₂(CO₃)₃ + 8H₂O | 30 - 350 |
| 2 | La₂(CO₃)₃ → La₂O₂CO₃ + 2CO₂ | 350 - 575 |
| 3 | La₂O₂CO₃ → La₂O₃ + CO₂ | 575 - 800 |
Table 2: Theoretical and Experimental Mass Loss
| Decomposition Step | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Reference |
| Loss of 8 H₂O | 23.9 | 24.27 | [1][3] |
| Loss of CO₂ (total) | 22.0 | ~22.0 | [1][3] |
| Total Mass Loss | 45.9 | ~46.27 |
Note: Experimental values can vary slightly depending on the specific experimental conditions such as heating rate and atmospheric purity.
Experimental Protocol for Thermogravimetric Analysis
This section outlines a typical experimental protocol for conducting a thermogravimetric analysis of this compound octahydrate.
1. Instrumentation:
-
A calibrated thermogravimetric analyzer (TGA) is required. Models such as the TA Instruments Q5000IR or Mettler Toledo TGA/SDTA 851e are suitable.[3]
-
For evolved gas analysis, the TGA can be coupled to a Fourier Transform Infrared (FTIR) spectrometer.[3]
2. Sample Preparation:
-
Accurately weigh approximately 10-30 mg of the this compound octahydrate sample.[3]
-
Place the sample in an open ceramic or alumina (B75360) pan.[3]
3. TGA Parameters:
-
Purge Gas: Use an inert gas such as dry nitrogen at a flow rate of 25-80 mL/minute to prevent side reactions.[3]
-
Temperature Program:
-
Data Collection: Record the mass of the sample as a function of temperature.
4. Instrument Calibration:
-
Temperature Calibration: Calibrate the instrument using a ferromagnetic material like nickel to determine its Curie point.[3]
-
Weight Calibration: Perform a weight calibration using a standard 100 mg calibrated weight.[3]
5. Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the different decomposition stages and their corresponding temperature ranges.
-
Calculate the percentage mass loss for each stage and compare it with the theoretical values to confirm the stoichiometry of the decomposition reactions.
Visualization of the Decomposition Pathway
The following diagram illustrates the logical workflow of the thermal decomposition of this compound octahydrate.
Caption: Thermal decomposition pathway of this compound octahydrate.
This guide provides a foundational understanding of the thermogravimetric analysis of this compound octahydrate. For more in-depth kinetic studies, techniques such as those described by Ozawa and Friedman can be employed to determine the activation energy of the decomposition steps.[4][5] The presented data and protocols are essential for quality control, stability testing, and formulation development in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Evaluation of the Safety, Efficacy and Tolerability of this compound in the Management of Hyperphosphatemia in Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. sklg.cdut.edu.cn [sklg.cdut.edu.cn]
- 5. researchgate.net [researchgate.net]
The Dissolution of Lanthanum Carbonate in Acidic Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum carbonate (La₂(CO₃)₃) is a potent, non-aluminum, calcium-free phosphate (B84403) binder utilized in the management of hyperphosphatemia in patients with chronic kidney disease. Its therapeutic efficacy is fundamentally dependent on its solubility in the acidic milieu of the upper gastrointestinal tract. This technical guide provides an in-depth analysis of the dissolution kinetics and mechanism of this compound in acidic solutions, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action in Acidic Environments
This compound is practically insoluble in water but readily dissociates in acidic environments, such as the stomach.[1] The low pH of gastric fluid facilitates the dissolution of this compound, releasing trivalent lanthanum ions (La³⁺).[2] These lanthanum ions then exhibit a high affinity for dietary phosphate, binding to form highly insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes.[1][3] This process effectively reduces the systemic absorption of dietary phosphate, which is then excreted in the feces.[1][3] The optimal pH range for phosphate binding by lanthanum ions is between 3 and 5.[2]
The overall chemical reaction can be summarized as follows:
Dissolution: La₂(CO₃)₃(s) + 6H⁺(aq) → 2La³⁺(aq) + 3H₂O(l) + 3CO₂(g)
Phosphate Binding: La³⁺(aq) + PO₄³⁻(aq) → LaPO₄(s)
Quantitative Solubility and Dissolution Data
The solubility and dissolution rate of this compound are critical parameters influencing its phosphate binding capacity. The following tables summarize quantitative data from various in vitro studies.
Table 1: Dissolution of this compound Chewable Tablets in 0.25N Hydrochloric Acid
| Time (minutes) | Dissolution Rate (%) |
| 15 | 55 |
| 30 | 75 |
| 45 | 83 |
| 60 | 87 |
| 90 | 91 |
| 120 | 93 |
Data extracted from a study using a paddle dissolution method at 75 rpm in 1000mL of 0.25N HCl at 37.0°C.
Table 2: Phosphate Binding Capacity of this compound at Different pH Levels
| pH | Phosphate Bound (%) | Molar Excess of Lanthanum |
| 3-5 | ~97% | 2-fold |
| 7 | ~67% | 2-fold |
Data from in vitro studies in simulated gastric fluid.[1]
Table 3: Dissolution Time of this compound in Simulated Gastric Milieu
| Phosphate Binder | Dissolution Time (minutes) |
| This compound | 58 ± 2.4 |
| Sevelamer Carbonate | 12 ± 0.6 |
| Sevelamer Hydrochloride | 10.3 ± 0.8 |
In vitro analysis comparing the dissolution times of different phosphate binders.[4]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of this compound's solubility and phosphate binding efficacy.
Protocol 1: In Vitro Dissolution Testing
This protocol is adapted from regulatory guidance for bioequivalence studies.[5]
-
Apparatus: USP Apparatus 2 (paddle method).
-
Dissolution Media:
-
Volume: 900 mL.[5]
-
Temperature: 37°C.[5]
-
Procedure:
-
Place the this compound tablet or powder into the dissolution vessel containing the pre-warmed medium.
-
Begin paddle rotation at the specified speed.
-
Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes).[6][7]
-
Filter the samples promptly.
-
Analyze the concentration of dissolved lanthanum using a validated analytical method, such as ion chromatography.[6]
-
Protocol 2: In Vitro Phosphate Equilibrium Binding Study
This protocol assesses the maximum phosphate binding capacity at equilibrium.[5][8]
-
Materials:
-
This compound
-
0.1 N HCl
-
Phosphate standard solutions
-
Buffers for pH adjustment (non-phosphate based)
-
-
Procedure:
-
Incubate the this compound sample in 0.1 N HCl (pH 1.2) until completely dissolved to simulate gastric conditions.[5][8]
-
Adjust the pH of the solution to the target pH (e.g., 3.0 or 5.0) using an appropriate buffer.[5][8]
-
Allow the solution to equilibrate for at least one hour.[5][8]
-
Add phosphate solutions of varying concentrations.
-
Incubate the solutions at 37°C with constant gentle shaking until maximum lanthanum-phosphate binding is achieved.[5][8]
-
Separate the solid lanthanum phosphate precipitate from the solution (e.g., by centrifugation or filtration).
-
Measure the concentration of unbound phosphate remaining in the supernatant using a validated analytical method.
-
Visualizations
Chemical Dissolution and Binding Pathway
Caption: Dissolution of this compound and subsequent phosphate binding.
Experimental Workflow for Solubility Analysis
Caption: Workflow for determining the dissolution rate of this compound.
Conclusion
The solubility of this compound in acidic solutions is a critical determinant of its therapeutic function as a phosphate binder. The dissolution process, which is highly pH-dependent, leads to the release of lanthanum ions that effectively sequester dietary phosphate. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding and further investigation of this compound's physicochemical properties.
References
- 1. This compound anhydrous | C3La2O9 | CID 168924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sevalamer Hydrochloride, Sevelamer Carbonate and this compound: In Vitro and In Vivo Effects on Gastric Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Method for determining dissolution curve of this compound chewable tablets - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN110108832A - A kind of measuring method of this compound chewable tablets dissolution curve - Google Patents [patents.google.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
lanthanum carbonate CAS number and molecular formula
An In-Depth Technical Guide to Lanthanum Carbonate
For Researchers, Scientists, and Drug Development Professionals
This compound is a well-established, non-aluminum, calcium-free phosphate (B84403) binder utilized in the management of hyperphosphatemia in patients with end-stage renal disease (ESRD).[1][2] Its primary therapeutic action is to reduce the intestinal absorption of dietary phosphate. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic profile, and key experimental data.
Core Chemical Identifiers
The fundamental chemical identifiers for this compound are detailed below. It is available in both anhydrous and hydrated forms.
| Identifier | Anhydrous this compound | This compound Hydrate |
| CAS Number | 587-26-8 | 54451-24-0 |
| Molecular Formula | La₂(CO₃)₃ | La₂(CO₃)₃·xH₂O |
| Molecular Weight | 457.84 g/mol | 529.9 g/mol (for tetrahydrate) |
Mechanism of Action: Phosphate Binding
The therapeutic effect of this compound is localized to the gastrointestinal tract.[3] Upon oral administration, this compound dissociates in the acidic environment of the stomach to release trivalent lanthanum ions (La³⁺). These ions exhibit a high affinity for dietary phosphate, forming insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes.[4] These complexes are subsequently excreted in the feces, thereby reducing the net absorption of dietary phosphate and lowering serum phosphate levels.[4]
Caption: Mechanism of action of this compound in the GI tract.
Quantitative Data Summary
In Vitro Phosphate Binding Affinity
This compound demonstrates a high binding affinity for phosphate across a wide pH range, which is a key characteristic for its therapeutic efficacy.
| Compound | pH | Langmuir Equilibrium Binding Affinity (K₁) (mM⁻¹) |
| This compound | 3 - 7 | 6.1 ± 1.0 |
| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002 |
| Sevelamer Hydrochloride | 5 - 7 | 1.5 ± 0.8 |
Data sourced from in vitro binding studies. A higher K₁ value indicates a stronger binding affinity.[4][5]
Pharmacokinetic Profile
The systemic exposure to lanthanum following oral administration of this compound is very low.
| Parameter | Value |
| Oral Bioavailability | ~0.001% |
| Plasma Protein Binding | >99% |
| Elimination | Predominantly in bile, <2% eliminated by the kidneys |
| Steady-State Free Lanthanum Concentrations | <3 pg/mL |
These properties contribute to a low potential for systemic adverse effects.[3]
Clinical Efficacy: Serum Phosphate Reduction
Clinical trials have consistently demonstrated the efficacy of this compound in reducing serum phosphate levels in patients with ESRD.
| Time Point | Mean Serum Phosphate (mmol/L) |
| Baseline | 2.52 ± 0.68 |
| 6 Months | 1.77 ± 0.55 |
| 3 Years | 1.85 ± 0.49 |
| 5 Years | 1.69 ± 0.38 |
Long-term data from a study of up to 6 years of treatment with this compound monotherapy.[6]
Comparative Clinical Trial Data
In a comparative study with calcium carbonate, this compound showed similar efficacy in controlling serum phosphate with a significantly lower incidence of hypercalcemia.
| Outcome | This compound Group | Calcium Carbonate Group |
| Proportion of patients with controlled phosphate levels (<1.8 mmol/L) | 65.8% | 63.9% |
| Incidence of Hypercalcemia | 0.4% | 20.2% |
Data from a comparative clinical trial.[7]
Experimental Protocols
In Vitro Phosphate Binding Studies
The following protocols are based on FDA guidance for establishing the bioequivalence of this compound products.[8][9]
1. Equilibrium Binding Study
This study determines the maximum phosphate binding capacity at equilibrium.
Caption: Workflow for an in vitro equilibrium binding study.
Methodology:
-
Dissolution: Incubate the this compound powder or crushed tablet in 0.1 N HCl (pH 1.2) medium until it completely dissolves.[8][9]
-
pH Adjustment: Adjust the pH to the target levels (e.g., 3.0 and 5.0).[8][9]
-
Equilibration: Allow the solution to equilibrate for at least one hour.[8][9]
-
Phosphate Addition: Add phosphate solutions to achieve a range of final concentrations (at least eight concentrations are recommended to characterize the binding curve). Monitor and adjust the pH during this step.[8][9]
-
Incubation: Incubate the solutions at 37°C with constant gentle shaking until maximum lanthanum-phosphate binding is achieved.[8][9]
-
Separation and Quantification: Separate the solid lanthanum-phosphate complex from the solution (e.g., by centrifugation or filtration). Measure the concentration of unbound phosphate remaining in the supernatant using a validated analytical method.[4]
2. Kinetic Binding Study
This study assesses the rate at which this compound binds to phosphate.
Caption: Workflow for an in vitro kinetic binding study.
Methodology:
-
Preparation: Prepare this compound solutions at the desired pH levels (e.g., 1.2, 3.0, and 5.0).[8]
-
Phosphate Addition: Add a phosphate solution of a specific concentration (typically, low, medium, and high concentrations from the equilibrium study are used).[8]
-
Incubation and Sampling: Incubate the mixture at 37°C with constant gentle shaking. Collect samples at various time points (at least 8 time points up to 24 hours are recommended) to adequately characterize the binding kinetics.[8]
-
Analysis: For each time point, immediately separate the solid-liquid phases and quantify the unbound phosphate concentration in the supernatant.
-
Data Interpretation: Plot the amount of bound phosphate against time to determine the rate of binding.
Conclusion
This compound is a potent and effective phosphate binder with a well-characterized mechanism of action localized to the gastrointestinal tract. Its high phosphate binding affinity across a physiologically relevant pH range, coupled with minimal systemic absorption, provides a favorable efficacy and safety profile for the management of hyperphosphatemia in patients with ESRD. The experimental protocols detailed herein provide a framework for the continued investigation and development of phosphate-binding therapies.
References
- 1. Safety and effectiveness of this compound for hyperphosphatemia in chronic kidney disease (CKD) patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Evaluation of the Safety, Efficacy and Tolerability of this compound in the Management of Hyperphosphatemia in Patients with End-Stage Renal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of the phosphate binder this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Efficacy and Safety Profile of this compound: Results for up to 6 Years of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphate binding therapy in dialysis patients: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Thermal Decomposition of Lanthanum Carbonate to Lanthanum Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of lanthanum carbonate, a process of significant interest in materials science and pharmaceutical development. This compound, particularly in its hydrated forms, is a crucial precursor for the synthesis of lanthanum oxide, a material with diverse applications in catalysis, ceramics, and optics. In the pharmaceutical industry, this compound is utilized as a phosphate (B84403) binder for the treatment of hyperphosphatemia in patients with chronic kidney disease. A thorough understanding of its thermal behavior is paramount for quality control, stability studies, and the development of robust manufacturing processes.
Decomposition Pathway and Intermediates
The thermal decomposition of this compound, most commonly studied in the form of this compound octahydrate (La₂(CO₃)₃·8H₂O), is a multi-step process involving dehydration and decarboxylation. The reaction proceeds through the formation of several key intermediates before yielding the final product, lanthanum oxide (La₂O₃). The decomposition pathway is significantly influenced by the surrounding atmosphere, particularly the presence of air versus an inert gas like nitrogen.
The generally accepted decomposition pathway for this compound octahydrate is as follows:
-
Dehydration: The initial stage involves the loss of water molecules to form anhydrous this compound (La₂(CO₃)₃).
-
Formation of Lanthanum Dioxycarbonate: The anhydrous carbonate then decomposes to form lanthanum dioxycarbonate (La₂O₂CO₃), a stable intermediate.[1]
-
Final Decomposition to Lanthanum Oxide: In the final step, lanthanum dioxycarbonate decomposes to lanthanum oxide (La₂O₃) with the release of carbon dioxide.
The nature of the final lanthanum oxide product can vary depending on the atmospheric conditions during the final decomposition stage.[1]
Quantitative Data from Thermal Analysis
Thermogravimetric analysis (TGA) is a primary technique for elucidating the quantitative aspects of this compound's thermal decomposition. The following tables summarize the key quantitative data derived from TGA studies.
Table 1: Thermal Decomposition Stages of this compound Octahydrate
| Decomposition Stage | Temperature Range (°C) | Primary Product | Theoretical Weight Loss (%) | Experimental Weight Loss (%) |
| Dehydration | 30 - 350 | Anhydrous this compound (La₂(CO₃)₃) | 23.9 | 24.27[1] |
| Decarboxylation (Step 1) | 350 - 575 | Lanthanum Dioxycarbonate (La₂O₂CO₃) | - | - |
| Decarboxylation (Step 2) | 575 - 800 | Lanthanum Oxide (La₂O₃) | 22.0 (for total CO₂) | - |
Table 2: Influence of Atmosphere on Final Decomposition Product at 900°C
| Atmosphere | Final Product |
| Nitrogen | Hexagonal Lanthanum Oxide (La₂O₃)[1] |
| Air | Lanthanum Trihydroxide (La(OH)₃)[1] |
Experimental Protocols
A combination of analytical techniques is employed to comprehensively study the thermal decomposition of this compound. The following are detailed methodologies for the key experiments.
Thermogravimetric Analysis (TGA)
-
Instrument: Mettler Toledo TGA/SDTA 851e module or equivalent.
-
Sample Preparation: 10-15 mg of this compound octahydrate is placed in an open alumina (B75360) pan.[1]
-
Temperature Program: The sample is heated from 30°C to 900°C at a constant heating rate of 10°C/minute.[1]
-
Purge Gas: The experiment is conducted under a stream of nitrogen or air flowing at 80 mL/min.[1]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The derivative of the weight loss curve (DTG) is used to identify the temperatures of maximum decomposition rates.
Powder X-ray Diffraction (PXRD)
-
Instrument: PANalytical X'Pert PRO diffractometer or equivalent, equipped with a θ/θ goniometer and a Cu-anode X-ray source.
-
Sample Preparation: Samples of this compound are heated isothermally at various temperatures (e.g., 370°C, 575°C, 790°C, and 900°C) under a controlled atmosphere (air or nitrogen).[1] The resulting materials are then analyzed at room temperature.
-
Data Collection: The diffraction patterns are collected over a 2θ range of 2-80° with a step size of 0.03°.[1]
-
Data Analysis: The obtained PXRD patterns are compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystalline phases present at each temperature.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Instrument: Bruker Tensor FT-IR spectrometer or equivalent.
-
Sample Preparation: Similar to PXRD, samples are prepared by heating this compound isothermally at different temperatures.[1] The samples are then mixed with KBr and pressed into pellets for analysis.
-
Data Collection: FTIR spectra are recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The presence and disappearance of characteristic absorption bands for water (O-H stretching around 3200-3400 cm⁻¹) and carbonate (C-O stretching around 1337 cm⁻¹ and 850 cm⁻¹) are monitored to follow the dehydration and decarboxylation processes.[1]
Visualizations
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Thermal decomposition pathway of this compound octahydrate.
Caption: Experimental workflow for analyzing thermal decomposition.
References
Spectroscopic Analysis of Lanthanum Carbonate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum carbonate is a phosphate (B84403) binder primarily used in the management of hyperphosphatemia in patients with chronic kidney disease. Its efficacy is intrinsically linked to its chemical structure and interaction with phosphate ions in the gastrointestinal tract. A thorough understanding of the physicochemical properties of this compound compounds is therefore crucial for drug development, quality control, and formulation optimization. Spectroscopic techniques offer powerful tools for the detailed characterization of these compounds, providing insights into their molecular structure, composition, and purity. This technical guide provides an in-depth overview of the core spectroscopic methods used in the analysis of this compound, including detailed experimental protocols, quantitative data, and a visualization of its mechanism of action.
Mechanism of Action: Phosphate Binding
This compound exerts its therapeutic effect by binding to dietary phosphate in the gastrointestinal tract.[1][2] This process prevents the absorption of phosphate into the bloodstream, thereby lowering serum phosphate levels. The key steps of this mechanism are:
-
Dissociation: In the acidic environment of the stomach, this compound dissociates to release trivalent lanthanum ions (La³⁺).[1][2][3]
-
Phosphate Binding: These highly charged lanthanum ions have a strong affinity for phosphate ions (PO₄³⁻) present in ingested food.[1]
-
Formation of Insoluble Complex: Lanthanum ions and phosphate ions combine to form highly insoluble and stable lanthanum phosphate (LaPO₄) complexes.[1][4]
-
Excretion: The insoluble lanthanum phosphate precipitates and is subsequently excreted from the body in the feces, thereby reducing the net absorption of dietary phosphate.[1][4]
This localized action in the gut minimizes the systemic absorption of lanthanum.[1]
Mechanism of Action of this compound.
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a sample, offering a "fingerprint" for the identification and characterization of this compound compounds.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly sensitive to the vibrations of polar functional groups, making it an excellent tool for identifying the carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups, as well as water molecules present in different forms of this compound.
Key Spectral Features:
The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrational modes of the carbonate ion and associated water molecules.
| Vibrational Mode | Wavenumber (cm⁻¹) Range | Assignment |
| ν(O-H) | 3200 - 3600 | Stretching vibrations of water and hydroxyl groups |
| ν₃(CO₃²⁻) - Asymmetric Stretch | ~1380 - 1520 | Asymmetric C-O stretching of the carbonate ion |
| ν₁(CO₃²⁻) - Symmetric Stretch | ~1050 - 1090 | Symmetric C-O stretching of the carbonate ion |
| ν₂(CO₃²⁻) - Out-of-Plane Bend | ~840 - 860 | Out-of-plane bending of the carbonate ion |
| ν₄(CO₃²⁻) - In-Plane Bend | ~680 - 750 | In-plane bending of the carbonate ion |
| La-O Lattice Vibrations | < 700 | Lattice vibrations involving the La-O bond |
Note: The exact peak positions can vary depending on the hydration state and presence of hydroxycarbonate or oxycarbonate species.[5][6]
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and is particularly sensitive to the vibrations of non-polar functional groups and symmetric vibrations. The carbonate ion, being highly symmetric, exhibits strong and characteristic Raman scattering.
Key Spectral Features:
| Vibrational Mode | Wavenumber (cm⁻¹) Range | Assignment |
| ν₁(CO₃²⁻) - Symmetric Stretch | ~1050 - 1090 | Strong, sharp peak for symmetric C-O stretching |
| ν₄(CO₃²⁻) - In-Plane Bend | ~710 - 750 | In-plane bending of the carbonate ion |
| Lattice Modes | < 400 | Lattice vibrations involving the entire crystal structure |
Note: The asymmetric stretching mode (ν₃) is typically weak or inactive in the Raman spectrum of the free carbonate ion but can become active if the symmetry is lowered due to coordination.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly useful for analyzing the surface chemistry of this compound, detecting impurities, and confirming the oxidation state of lanthanum.
Key Spectral Features:
The XPS spectrum of this compound provides characteristic binding energies for the core electrons of lanthanum, carbon, and oxygen.
| Element | Core Level | Binding Energy (eV) Range | Chemical State Information |
| La | 3d₅/₂ | ~835 - 838 | The binding energy and satellite features are indicative of the La(III) oxidation state.[7] |
| La | 3d₃/₂ | ~852 - 855 | Spin-orbit splitting of the La 3d level. |
| O | 1s | ~531 - 533 | Can distinguish between carbonate (O-C=O), hydroxide (B78521) (O-H), and oxide (La-O) species. |
| C | 1s | ~289 - 291 | Characteristic of the carbonate (CO₃²⁻) group. |
Note: Precise binding energies can be influenced by surface charging, which is common in insulating samples like this compound. Proper charge referencing is crucial for accurate analysis.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei in solid materials. For this compound, ¹³C and ¹³⁹La ssNMR can provide valuable structural information.
Key Spectral Features:
-
¹³C ssNMR: The ¹³C spectrum of this compound will show a resonance corresponding to the carbonate carbon. The chemical shift and lineshape are sensitive to the local symmetry and coordination environment of the carbonate group. For inorganic carbonates, the isotropic chemical shift typically falls in the range of 165-170 ppm.[8][9]
-
¹³⁹La ssNMR: Lanthanum-139 is a quadrupolar nucleus, which can lead to broad signals in the solid state. However, the chemical shift and quadrupolar coupling constant are highly sensitive to the coordination environment of the lanthanum ion, providing insights into its local structure.
Experimental Protocols
FTIR Spectroscopy
5.1.1. KBr Pellet Transmission Method
This is a traditional and widely used method for obtaining high-quality FTIR spectra of solid samples.
Methodology:
-
Sample Preparation:
-
Dry high-purity potassium bromide (KBr) powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
-
Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of the dried KBr. The sample-to-KBr ratio should be in the range of 0.5% to 1% by weight.[10]
-
Grind the this compound sample to a fine powder using an agate mortar and pestle.
-
Add the KBr to the mortar and gently but thoroughly mix with the sample powder until a homogeneous mixture is obtained.[11]
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[12] Applying a vacuum to the die during pressing can help to produce a more transparent pellet.
-
Carefully release the pressure and remove the transparent or translucent KBr pellet from the die.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 to 64 scans at a spectral resolution of 4 cm⁻¹.
-
5.1.2. Attenuated Total Reflectance (ATR)-FTIR Method
ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.
Methodology:
-
Sample Preparation:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[13]
-
Acquire the sample spectrum, typically by co-adding 16 to 64 scans at a spectral resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
-
Raman Spectroscopy
Methodology:
-
Sample Preparation:
-
Place a small amount of the this compound powder on a microscope slide or in a sample holder.
-
-
Data Acquisition:
-
Place the sample under the objective of the Raman microscope.
-
Focus the laser onto the sample. A common laser wavelength for inorganic compounds is 532 nm or 785 nm.[14][15] The laser power should be kept low (typically < 10 mW at the sample) to avoid sample degradation.[16]
-
Acquire the Raman spectrum. The acquisition time and number of accumulations will depend on the scattering efficiency of the sample and the sensitivity of the detector. Typical parameters might be an acquisition time of 10-30 seconds with 2-5 accumulations.
-
X-ray Photoelectron Spectroscopy (XPS)
Methodology:
-
Sample Preparation:
-
Mount the this compound powder onto a sample holder using double-sided adhesive carbon tape.
-
Gently press the powder onto the tape to ensure good adhesion and a relatively flat surface.
-
Remove any loose powder to prevent contamination of the vacuum system.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the La 3d, O 1s, and C 1s regions to determine the chemical states.
-
Use a low-energy electron flood gun to neutralize surface charging.[7][17] The C 1s peak of adventitious carbon at ~284.8 eV is often used for binding energy referencing, although for carbonates, referencing to the carbonate C 1s peak at a known binding energy may be more appropriate after initial calibration.[7]
-
Solid-State NMR Spectroscopy
Methodology:
-
Sample Preparation:
-
Pack the this compound powder into a solid-state NMR rotor (typically zirconia) of an appropriate diameter (e.g., 4 mm).
-
-
Data Acquisition (¹³C ssNMR):
-
Use a high-field NMR spectrometer.
-
Employ magic-angle spinning (MAS) at a rate of 5-15 kHz to average out anisotropic interactions and obtain higher resolution spectra.[18][19]
-
A common pulse sequence is cross-polarization (CP) from ¹H to ¹³C (CP/MAS) to enhance the ¹³C signal.
-
Use a recycle delay that is at least 5 times the ¹H spin-lattice relaxation time (T₁) to ensure quantitative results.
-
Reference the ¹³C chemical shifts to a standard such as adamantane (B196018) or glycine.
-
Quantitative Data Summary
The following tables summarize typical spectroscopic data for this compound compounds.
Table 1: FTIR Peak Assignments for this compound Hydrate (La₂(CO₃)₃·xH₂O)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~3400 | Broad | ν(O-H) of water | [6] |
| ~1450 | Strong | ν₃(CO₃²⁻) Asymmetric Stretch | [5] |
| ~1080 | Medium | ν₁(CO₃²⁻) Symmetric Stretch | [5] |
| ~850 | Strong | ν₂(CO₃²⁻) Out-of-Plane Bend | [6] |
| ~720 | Medium | ν₄(CO₃²⁻) In-Plane Bend | [5] |
Table 2: Raman Peak Assignments for this compound Hydrate (La₂(CO₃)₃·xH₂O)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~1085 | Strong | ν₁(CO₃²⁻) Symmetric Stretch | [20] |
| ~730 | Medium | ν₄(CO₃²⁻) In-Plane Bend | [20] |
| ~200-350 | Weak | Lattice Modes | [20] |
Table 3: XPS Binding Energies for this compound
| Core Level | Binding Energy (eV) | Reference(s) |
| La 3d₅/₂ | 836.5 ± 0.5 | [7] |
| O 1s | 531.8 ± 0.5 | [7] |
| C 1s | 289.5 ± 0.5 | [7] |
Conclusion
Spectroscopic techniques are indispensable tools for the comprehensive characterization of this compound compounds. FTIR and Raman spectroscopy provide rapid and reliable identification based on vibrational fingerprints, while XPS offers detailed surface chemical analysis. Solid-state NMR, although more specialized, can yield unique insights into the local atomic environments. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this compound to ensure its quality, understand its properties, and optimize its therapeutic performance.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. A 47-Year-Old Man with Hyperphosphatemia Due to Chronic Renal Failure Treated with this compound Tablets Presenting Acutely with Partial Large Bowel Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. minsocam.org [minsocam.org]
- 10. youtube.com [youtube.com]
- 11. shimadzu.com [shimadzu.com]
- 12. scienceijsar.com [scienceijsar.com]
- 13. jascoinc.com [jascoinc.com]
- 14. rpmclasers.com [rpmclasers.com]
- 15. youtube.com [youtube.com]
- 16. whoi.edu [whoi.edu]
- 17. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 18. Magic angle spinning - Wikipedia [en.wikipedia.org]
- 19. emory.edu [emory.edu]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Lanthanum Carbonate: Application Notes and Laboratory Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum carbonate (La₂(CO₃)₃) is a phosphate (B84403) binder used in the management of hyperphosphatemia in patients with chronic kidney disease. Its synthesis in a laboratory setting is crucial for research, development, and quality control of pharmaceutical formulations. The most common methods for this compound synthesis involve the precipitation of a soluble lanthanum salt with a carbonate or bicarbonate source. Key parameters influencing the final product's characteristics, such as purity, particle size, and hydration state, include the choice of precursors, reaction temperature, pH, and the rate of reagent addition. This document provides detailed protocols for two common laboratory-scale synthesis methods, a comparative summary of reaction parameters, and a generalized experimental workflow.
Comparative Data of Synthesis Protocols
The following table summarizes quantitative data from various laboratory-scale synthesis protocols for this compound. Direct comparison can be challenging due to variations in experimental setups and reporting standards.
| Parameter | Method 1: LaCl₃ + NaHCO₃ | Method 2: La(NO₃)₃ + NH₄HCO₃ | Method 3: LaCl₃ + (NH₄)₂CO₃ |
| Lanthanum Salt Conc. | 2.5 mol/L[1] | 0.2 mol/L | Not Specified |
| Carbonate Source Conc. | 0.81 mol/L[1] | 1 mol/L (79 g/L) | Not Specified |
| Reaction Temperature | Room Temperature | Room Temperature | 25-35 °C[2] |
| pH Control | Maintained below 4.0 to prevent La(OH)CO₃ formation[3] | Initial pH of La(NO₃)₃ solution is 3 | Not Specified |
| Reported Yield | ~95-98% (for tetrahydrate from octahydrate)[4][5] | Not explicitly stated | 88-94% (for octahydrate)[6] |
| Hydration State | Primarily octahydrate (La₂(CO₃)₃·8H₂O), convertible to tetrahydrate[1] | Not explicitly stated | Dihydrate or Octahydrate[2] |
| Key Feature | Controlled pH to minimize hydroxycarbonate impurities[3] | Uses a 67% excess of ammonium (B1175870) hydrogen carbonate | Can produce different hydrates based on drying conditions |
Experimental Protocols
Protocol 1: Synthesis of this compound Octahydrate via Lanthanum Chloride and Sodium Bicarbonate
This protocol is adapted from a method that emphasizes pH control to minimize the formation of lanthanum hydroxycarbonate, a common impurity.[3][7][8]
Materials:
-
Lanthanum chloride heptahydrate (LaCl₃·7H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Hydrochloric acid (HCl, for pH adjustment)
-
pH meter
-
Stirring hotplate and magnetic stir bar
-
Beakers and graduated cylinders
-
Burette or dropping funnel
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Lanthanum Chloride Solution:
-
Dissolve a calculated amount of lanthanum chloride heptahydrate in deionized water to achieve a desired concentration (e.g., 0.5 M).
-
Adjust the pH of the solution to approximately 3.5 with a few drops of dilute HCl. This acidic starting condition helps to prevent the immediate precipitation of lanthanum hydroxide.
-
-
Preparation of Sodium Bicarbonate Solution:
-
Prepare a 1 M solution of sodium bicarbonate by dissolving the required amount in deionized water.
-
-
Precipitation:
-
Place the lanthanum chloride solution in a beaker on a magnetic stirrer and begin stirring.
-
Initially, add a small volume of the sodium bicarbonate solution rapidly to the lanthanum chloride solution to induce nucleation.[3]
-
Subsequently, add the remaining sodium bicarbonate solution dropwise from a burette or dropping funnel at a constant, slow rate (e.g., 2 mL/min).
-
Continuously monitor the pH of the reaction mixture. The slow addition rate and the initial acidic conditions are crucial for maintaining the pH below 4.0 during the precipitation process.[3]
-
A white precipitate of this compound octahydrate will form.
-
-
Aging and Filtration:
-
After the addition of sodium bicarbonate is complete, continue stirring the slurry for 1-2 hours at room temperature to allow the precipitate to age and the crystals to grow.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
-
Washing and Drying:
-
Wash the filter cake several times with deionized water to remove any soluble impurities, such as sodium chloride.
-
Dry the collected this compound octahydrate in a drying oven at a relatively low temperature (e.g., 40-60 °C) to a constant weight. Higher temperatures can lead to the loss of hydration water.
-
Protocol 2: Synthesis of this compound via Lanthanum Nitrate (B79036) and Ammonium Bicarbonate
This protocol describes a straightforward precipitation method using lanthanum nitrate and an excess of ammonium bicarbonate.
Materials:
-
Lanthanum oxide (La₂O₃) or Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Nitric acid (HNO₃, if starting from La₂O₃)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Deionized water
-
Stirring hotplate and magnetic stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Lanthanum Nitrate Solution (starting from La₂O₃):
-
If using lanthanum oxide, dissolve it in a stoichiometric amount of nitric acid to form lanthanum nitrate. The resulting solution will be acidic.
-
Dilute the solution with deionized water to a final lanthanum concentration of 0.2 M. Adjust the pH to 3 if necessary.
-
Alternatively, dissolve lanthanum nitrate hexahydrate directly in deionized water to achieve a 0.2 M solution.
-
-
Preparation of Ammonium Bicarbonate Solution:
-
Prepare a solution containing an excess of ammonium bicarbonate. For example, dissolve 79 g of ammonium bicarbonate in 1 liter of deionized water (approximately 1 M). This represents a 67% excess over the stoichiometric amount required to react with 1 liter of 0.2 M lanthanum nitrate solution.
-
-
Precipitation:
-
At room temperature, add the ammonium bicarbonate solution to the lanthanum nitrate solution while stirring.
-
A white slurry of this compound will form immediately.
-
-
Aging and Filtration:
-
Continue to stir the slurry for a designated period (e.g., 1 hour) to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
-
Washing and Drying:
-
Wash the precipitate thoroughly with deionized water to remove excess ammonium bicarbonate and ammonium nitrate.
-
Dry the product in an oven at a moderate temperature (e.g., 60-80 °C) to obtain the hydrated this compound.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the laboratory synthesis of this compound via precipitation.
Caption: Generalized workflow for this compound synthesis.
Characterization of Synthesized this compound
The synthesized this compound should be characterized to confirm its identity, purity, and physical properties. Common analytical techniques include:
-
X-Ray Diffraction (XRD): To determine the crystalline phase and identify the hydration state (e.g., octahydrate vs. tetrahydrate).[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic carbonate and hydroxyl functional groups and to distinguish between this compound and lanthanum hydroxycarbonate.[3]
-
Thermogravimetric Analysis (TGA): To determine the water of hydration content and to study the thermal decomposition profile.
-
Elemental Analysis: To confirm the elemental composition (C, H) and the lanthanum content.[3]
-
Scanning Electron Microscopy (SEM): To visualize the particle morphology and size distribution.
References
- 1. CN102442692A - this compound hydrate, preparation method thereof and method for judging whether alkali this compound is doped in this compound - Google Patents [patents.google.com]
- 2. WO2010131255A1 - Process for the preparation of this compound dihydrate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111620363A - A kind of preparation method of tetrahydrate this compound and product thereof - Google Patents [patents.google.com]
- 5. WO2021248702A1 - Method for preparing this compound tetrahydrate and product thereof - Google Patents [patents.google.com]
- 6. CN114477265B - Preparation method of this compound tetrahydrate - Google Patents [patents.google.com]
- 7. US7618656B2 - Method for use of this compound pharmaceutical compositions - Google Patents [patents.google.com]
- 8. library.kab.ac.ug [library.kab.ac.ug]
Application Notes and Protocols: Lanthanum Carbonate for Phosphate Removal in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eutrophication, driven by excess phosphate (B84403) in water bodies, is a significant environmental concern. Lanthanum carbonate (La₂(CO₃)₃) has emerged as a highly effective and selective adsorbent for removing phosphate from wastewater.[1][2][3] Its strong affinity for phosphate ions, even at low concentrations, leads to the formation of insoluble and stable lanthanum phosphate (LaPO₄), effectively sequestering phosphate from the aqueous phase.[1][4] This document provides detailed application notes and protocols for the use of this compound in laboratory settings for phosphate removal studies.
The primary mechanism of phosphate removal by this compound is through precipitation, where the carbonate ions are substituted by phosphate ions, leading to the formation of highly insoluble lanthanum phosphate.[1][4] This process is influenced by several factors, including pH, adsorbent dosage, contact time, and the presence of competing ions.
Data Summary
The following tables summarize key quantitative data from various studies on the performance of this compound for phosphate removal.
Table 1: Phosphate Adsorption Capacities of this compound
| Adsorbent | Maximum Adsorption Capacity (mg P/g) | Optimal pH | Reference |
| Amorphous this compound | 112.9 | 3.0 - 11.0 | [5][6] |
| This compound | 106.6 | 2.9 | [4] |
| This compound | 101.6 | 3.0 | [4] |
Table 2: Kinetic and Isotherm Model Fitting for Phosphate Adsorption by this compound
| Adsorbent | Kinetic Model | Isotherm Model | Reference |
| Amorphous this compound | Pseudo-second-order | Langmuir | [5][6] |
| This compound | Pseudo-second-order | Langmuir | [7] |
| This compound Grafted Microfibrous Composite | - | Freundlich | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound Adsorbent
This protocol describes a common co-precipitation method for synthesizing this compound.
Materials:
-
Lanthanum chloride hexahydrate (LaCl₃·6H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄) (optional, for amorphous structure)[9]
-
Deionized water
-
Beakers
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Prepare a 0.4 M solution of LaCl₃ in deionized water.
-
(Optional) To synthesize amorphous this compound, add a solution of MgSO₄ to the LaCl₃ solution.[9]
-
Slowly add a 1.2 M solution of NaHCO₃ dropwise to the lanthanum chloride solution while stirring vigorously.
-
Continue stirring the mixture for 2 hours at room temperature.
-
Allow the precipitate to settle for an additional 1 hour.
-
Filter the precipitate using a filtration apparatus and wash it thoroughly with deionized water and then with ethanol until the pH of the filtrate is neutral.
-
Dry the collected this compound powder in an oven at 65°C for 12 hours.[9]
Protocol 2: Batch Phosphate Adsorption Experiments
This protocol outlines the procedure for conducting batch experiments to evaluate the phosphate removal efficiency of this compound.
Materials:
-
Synthesized this compound adsorbent
-
Potassium dihydrogen phosphate (KH₂PO₄) stock solution (e.g., 1000 mg P/L)
-
Deionized water
-
Conical flasks or centrifuge tubes
-
Orbital shaker
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Syringe filters (0.45 µm)
-
Phosphate analysis equipment (e.g., spectrophotometer with molybdenum blue method)
Procedure:
-
Prepare a series of phosphate solutions with desired initial concentrations (e.g., 5, 10, 20, 50, 100 mg P/L) by diluting the stock solution with deionized water.
-
Add a known amount of this compound adsorbent (e.g., 0.1 g) to a fixed volume of each phosphate solution (e.g., 100 mL) in a conical flask.[10]
-
Adjust the initial pH of the solutions to the desired value (e.g., pH 3, 5, 7, 9) using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time (e.g., 24 hours to ensure equilibrium).
-
After shaking, withdraw a sample and filter it through a 0.45 µm syringe filter to remove the adsorbent particles.
-
Analyze the filtrate for the final phosphate concentration using a standard analytical method.
-
Calculate the phosphate removal efficiency (%) and the adsorption capacity (qₑ, in mg/g) using the following equations:
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100
Adsorption Capacity (qₑ) = [(C₀ - Cₑ) * V] / m
Where:
-
C₀ = Initial phosphate concentration (mg/L)
-
Cₑ = Equilibrium phosphate concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
Protocol 3: Adsorption Kinetics Study
This protocol is designed to determine the rate of phosphate adsorption by this compound.
Procedure:
-
Prepare a phosphate solution of a known initial concentration and volume.
-
Add a specific amount of this compound adsorbent to the solution and start a timer.
-
Maintain constant stirring and temperature.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60, 120, 240 minutes), withdraw a small aliquot of the solution.
-
Immediately filter the aliquot to stop the adsorption process.
-
Analyze the phosphate concentration in each filtered sample.
-
Plot the adsorption capacity (qₜ) versus time (t) to obtain the kinetic curve.
-
Fit the experimental data to kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the rate constants. Most studies show that the pseudo-second-order model provides a good fit for phosphate adsorption by lanthanum-based materials.[7]
Protocol 4: Adsorption Isotherm Study
This protocol is used to describe the equilibrium relationship between the amount of phosphate adsorbed and the phosphate concentration in the solution.
Procedure:
-
Prepare a series of phosphate solutions with varying initial concentrations (e.g., 10 to 200 mg P/L).
-
Add a fixed amount of this compound adsorbent to each solution.
-
Agitate the mixtures until equilibrium is reached (determined from the kinetic study, typically 24 hours).
-
Measure the equilibrium phosphate concentration (Cₑ) in the supernatant of each sample.
-
Calculate the amount of phosphate adsorbed at equilibrium (qₑ) for each initial concentration.
-
Plot qₑ versus Cₑ to generate the adsorption isotherm.
-
Fit the data to isotherm models such as the Langmuir and Freundlich models to determine the adsorption characteristics. The Langmuir model is often found to fit the data well, suggesting monolayer adsorption.[5][7]
Visualizations
Caption: Experimental workflow for phosphate removal using this compound.
Caption: Mechanism of phosphate removal by this compound.
References
- 1. Mechanisms of orthophosphate removal from water by this compound and other lanthanum-containing materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Adsorption of Phosphate by Surface Precipitation on this compound Through In Situ Anion Substitution Reactions [frontiersin.org]
- 5. iwaponline.com [iwaponline.com]
- 6. Strong adsorption of phosphate by amorphous this compound nano-adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphate removal and recovery by lanthanum-based adsorbents: A review for current advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scitepress.org [scitepress.org]
- 10. Lanthanum-Integrated Porous Adsorbent for Effective Phosphorus Removal - PMC [pmc.ncbi.nlm.nih.gov]
Lanthanum Carbonate as a Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum and its compounds are recognized for their potential as Lewis acid catalysts in a variety of organic transformations.[1] The catalytic activity is primarily attributed to the trivalent lanthanum ion (La³⁺), which can effectively coordinate to carbonyl groups and other electron-rich functionalities, thereby activating substrates for nucleophilic attack.[1] While various lanthanum-based compounds such as triflates, chlorides, and oxides have been documented as catalysts, the application of lanthanum carbonate is less explored in publicly available literature.[1] Nevertheless, the underlying principle of Lewis acidity provided by the La³⁺ ion suggests that this compound can potentially catalyze a range of important organic reactions.
This document provides an overview of the potential applications of this compound as a catalyst in key organic synthesis reactions. Due to the limited availability of specific protocols for this compound, the following sections provide detailed, representative experimental protocols adapted from studies using other common lanthanum salts (e.g., LaCl₃, La(NO₃)₃) as catalysts. These protocols serve as a valuable starting point for researchers interested in exploring the catalytic activity of this compound.
Transesterification Reactions
Transesterification is a crucial reaction in organic synthesis, particularly for the production of esters used in the pharmaceutical, polymer, and material sciences.[2] Lanthanum-based catalysts have demonstrated high efficiency and chemoselectivity in these reactions.[2] The Lewis acidic La³⁺ ion is believed to activate the carbonyl group of the ester, facilitating nucleophilic attack by an alcohol.
Application Note:
Lanthanum(III) catalysts are effective for the transesterification of a wide range of carboxylic esters with primary, secondary, and even tertiary alcohols under mild conditions.[2][3] A notable advantage of using lanthanum catalysts is the potential for high chemoselectivity, allowing for transesterification in the presence of other sensitive functional groups.[3] While specific data for this compound is limited, other lanthanum salts have shown excellent yields.
Experimental Protocol (Adapted from Lanthanum(III) Nitrate Catalysis)
This protocol describes the transesterification of a generic methyl ester with a generic alcohol.
Materials:
-
Methyl ester (1.0 mmol)
-
Alcohol (1.2 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Anhydrous toluene (B28343) (5 mL)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the methyl ester (1.0 mmol), the alcohol (1.2 mmol), and anhydrous toluene (5 mL).
-
Add this compound (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data Summary (Representative for Lanthanum Catalysts)
| Entry | Ester Substrate | Alcohol Substrate | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl benzoate | Benzyl alcohol | La(NO₃)₃·6H₂O | 5 | 110 | 6 | 95 |
| 2 | Ethyl acetate | 1-Octanol | La(OTf)₃ | 1 | 80 | 12 | 92 |
| 3 | Dimethyl carbonate | Glycerol | La₂O₃ | 5 (wt%) | 90 | 4 | 89.9 |
Note: The data in this table is representative of various lanthanum catalysts and is intended to provide a general indication of reaction conditions and expected yields.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are a class of compounds with significant pharmacological activities.[4] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) under acidic conditions.[4] Lewis acids, including lanthanide compounds, have been employed to catalyze this reaction, often leading to improved yields and milder reaction conditions compared to traditional methods.[5]
Application Note:
Lanthanum-based catalysts can effectively promote the Biginelli reaction. The La³⁺ ion is thought to act as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by urea, and facilitating the subsequent cyclocondensation and dehydration steps. While specific protocols for this compound are not prevalent, other lanthanum salts like LaCl₃ have shown high efficacy.
Experimental Protocol (Adapted from Lanthanum Chloride Catalysis)
This protocol describes the synthesis of a dihydropyrimidinone from an aldehyde, a β-ketoester, and urea.
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Ethanol (B145695) (10 mL)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and ethanol (10 mL).
-
Add this compound (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture at reflux.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into crushed ice with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data Summary (Representative for Lanthanide Catalysts)
| Entry | Aldehyde | β-Dicarbonyl Compound | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | LaCl₃·7H₂O | 10 | Ethanol | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Yb(OTf)₃ | 2 | Solvent-free | 0.3 | 95 |
| 3 | 3-Nitrobenzaldehyde | Methyl acetoacetate | LaCl₃·7H₂O | 10 | Ethanol | 6 | 88 |
Note: This table presents representative data for lanthanide-catalyzed Biginelli reactions.
Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[6] A common synthetic route involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This reaction can be catalyzed by various acids, including Lewis acids like lanthanide salts.
Application Note:
Lanthanide catalysts can facilitate the synthesis of quinoxalines by activating the carbonyl groups of the 1,2-dicarbonyl compound, thus promoting the condensation reaction with the 1,2-diamine. The reaction often proceeds under mild conditions with high yields.
Experimental Protocol (Adapted from Lanthanum(III) Triflate Catalysis)
This protocol outlines the synthesis of a quinoxaline derivative from an o-phenylenediamine (B120857) and a 1,2-diketone.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
1,2-Diketone (e.g., benzil) (1.0 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Acetonitrile (B52724) (10 mL)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the o-phenylenediamine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the 1,2-diketone (1.0 mmol).
-
Add this compound (0.05 mmol, 5 mol%) to the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography if needed.
Quantitative Data Summary (Representative for Lanthanide Catalysts)
| Entry | 1,2-Diamine | 1,2-Diketone | Catalyst | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | La(OTf)₃ | 20 | Chloroform | 120 | 90 |
| 2 | 4-Methyl-1,2-benzenediamine | Benzil | La(OTf)₃ | 20 | Chloroform | 120 | 90 |
| 3 | o-Phenylenediamine | 2,3-Butanedione | Ce(SO₄)₂ | 10 | Ethanol | 10 | 96 |
Note: This table provides representative data for the synthesis of quinoxalines using lanthanide-based catalysts.
Conclusion
This compound holds promise as a readily available and potentially effective Lewis acid catalyst for various organic synthesis reactions. Although specific literature protocols for this compound are not abundant, the principles of lanthanide catalysis are well-established. The provided application notes and adapted protocols for transesterification, the Biginelli reaction, and quinoxaline synthesis offer a solid foundation for researchers to investigate the catalytic potential of this compound. Further studies are encouraged to determine the optimal reaction conditions and to compare the efficacy of this compound with other lanthanide catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. Lanthanum(III) catalysts for highly efficient and chemoselective transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. alfachemic.com [alfachemic.com]
- 6. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Sonochemical Synthesis of Lanthanum Carbonate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum carbonate is a well-established phosphate (B84403) binder used in the management of hyperphosphatemia in patients with chronic kidney disease.[1] Its efficacy is directly related to its ability to bind with dietary phosphate in the gastrointestinal tract, forming insoluble lanthanum phosphate complexes that are subsequently excreted.[1] The use of this compound in nanoparticle form can potentially enhance its phosphate-binding capacity due to a higher surface-area-to-volume ratio. The sonochemical method offers a facile and efficient approach for the synthesis of this compound nanoparticles with controlled size and morphology.[2][3]
This document provides detailed protocols for the preparation of this compound nanoparticles via a sonochemical route, based on established methodologies. It also includes quantitative data on the influence of synthesis parameters on nanoparticle characteristics and visual representations of the experimental workflow and the therapeutic mechanism of action.
Experimental Protocols
Materials and Equipment
-
Lanthanum (III) acetate (B1210297) hydrate (B1144303) (La(CH₃COO)₃·xH₂O)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
High-density ultrasonic probe/sonicator
-
Centrifuge
-
Oven for drying
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Magnetic stirrer
Protocol for Sonochemical Synthesis of this compound Nanoparticles
This protocol is adapted from the method described by Salavati-Niasari et al.[4][5]
-
Precursor Solution Preparation:
-
Prepare a 0.051 M solution of lanthanum acetate by dissolving 0.8 g of lanthanum acetate in 50 mL of distilled water.
-
Prepare a 0.251 M solution of sodium carbonate by dissolving 0.8 g of sodium carbonate in 30 mL of distilled water.
-
-
Sonochemical Reaction:
-
Place the lanthanum acetate solution in a reaction vessel.
-
While stirring, add the sodium carbonate solution dropwise to the lanthanum acetate solution.
-
Immerse a high-density ultrasonic probe directly into the resulting suspension.
-
Ultrasonically irradiate the suspension for a specified duration (e.g., 30 minutes). The optimal sonication time should be determined based on the desired particle size.[4] Note: The power and frequency of the sonicator are critical parameters that may require optimization for specific equipment.[6][7]
-
-
Nanoparticle Recovery and Purification:
-
After sonication, collect the white precipitate of this compound nanoparticles by centrifugation at 6000 rpm.[4]
-
Discard the supernatant.
-
Wash the nanoparticle pellet three times with distilled water to remove any unreacted precursors and byproducts. Each wash should be followed by centrifugation to recover the nanoparticles.
-
-
Drying:
-
Dry the purified this compound nanoparticles in an oven at 50 °C until a constant weight is achieved.[4]
-
Data Presentation
The size and morphology of the synthesized this compound nanoparticles are significantly influenced by the sonication time. The following table summarizes the effect of sonication duration on the characteristics of the nanoparticles.
| Sonication Time (minutes) | Average Particle Size (nm) | Morphology | Reference |
| 15 | Not specified | Agglomerated nanoparticles | [4] |
| 30 | 25-30 | Spherical nanoparticles | [4] |
| 60 | Not specified | Agglomerated nanoparticles | [4] |
| Not specified | 24.1 (XRD), 4-30 (TEM) | Spherical | [3] |
Note: The addition of surfactants like polyethylene (B3416737) glycol (PEG) has been investigated but was found to be unnecessary for the formation of this compound nanoparticles and could lead to a scaly morphology.[4]
Visualizations
Experimental Workflow
Caption: Sonochemical synthesis workflow.
Mechanism of Phosphate Binding
Caption: Phosphate binding by this compound.
Characterization of Nanoparticles
The synthesized this compound nanoparticles should be characterized using standard analytical techniques to confirm their identity, size, and morphology.[5]
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the this compound.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle shape.[8]
-
Transmission Electron Microscopy (TEM): To determine the particle size and size distribution.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational bands of carbonate and lanthanum-oxygen bonds.
Conclusion
The sonochemical method provides a straightforward and effective means of producing this compound nanoparticles. By controlling the synthesis parameters, particularly the sonication time, the particle size can be tailored, which is a crucial factor for optimizing the phosphate-binding capacity. For drug development professionals, this method offers a promising avenue for the development of enhanced hyperphosphatemia treatments. Further research into the in vitro and in vivo phosphate-binding efficacy of these sonochemically synthesized nanoparticles is warranted.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Synthesis of this compound nanoparticles via sonochemical method for preparation of lanthanum hydroxide and lanthanum oxide nanoparticles [inis.iaea.org]
- 3. Facile synthesis of this compound octahydrate and lanthanum oxide nanoparticles by sonochemical method: systematic characterizations | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sonication on particle dispersions from a size, biodissolution, cytotoxicity and transferred dose perspective – a case study on nickel and nickel oxide particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Lanthanum Carbonate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of lanthanum carbonate in various areas of materials science. This compound (La₂(CO₃)₃) is a versatile precursor and functional material with significant applications in catalysis, environmental remediation, and the synthesis of advanced materials.
Phosphate (B84403) Removal from Aqueous Solutions
This compound is a highly effective adsorbent for the removal of phosphate from water and wastewater. This is attributed to the strong affinity of lanthanum (La³⁺) for phosphate (PO₄³⁻), leading to the formation of insoluble and stable lanthanum phosphate (LaPO₄). This application is critical for controlling eutrophication in water bodies.
Quantitative Data for Phosphate Adsorption
The efficiency of phosphate removal by this compound is influenced by several factors, including pH, adsorbent dosage, contact time, and the presence of competing ions.
| Adsorbent | Initial Phosphate Concentration (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time | Maximum Adsorption Capacity (mg P/g) | Reference |
| Amorphous this compound | 20 - 60 | 0.2 | 3.0 - 11.0 | 24 h | 112.9 | [1][2] |
| Commercial this compound | 10 - 100 | 0.8 | 2.9 | 20 h | 106.6 | [3] |
| This compound/Bentonite Composite | 0.609 | 0.32 | Not specified | 48 h | Not reported (93.6% removal) | [4] |
| Amorphous this compound (High-Gravity Synthesis) | Not specified | Not specified | Not specified | 1 h | 162 | [5] |
Experimental Protocol: Batch Phosphate Adsorption Studies
This protocol outlines a typical batch experiment to evaluate the phosphate adsorption capacity of this compound.
Materials:
-
This compound (La₂(CO₃)₃) powder
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Conical flasks (250 mL)
-
Orbital shaker
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Phosphate Stock Solution: Prepare a 1000 mg/L phosphate stock solution by dissolving an appropriate amount of KH₂PO₄ in deionized water. Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
-
Adsorption Experiment:
-
Add a known amount of this compound (e.g., 0.1 g) to a series of 250 mL conical flasks.
-
Add 100 mL of phosphate solution of a specific concentration to each flask.
-
Adjust the initial pH of the solutions to the desired value (e.g., 7) using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
-
Sample Analysis:
-
After agitation, centrifuge the samples to separate the adsorbent.
-
Analyze the supernatant for the remaining phosphate concentration using the ascorbic acid method with a spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of phosphate adsorbed per unit mass of adsorbent (qₑ in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium phosphate concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
To study the adsorption kinetics, samples are taken at different time intervals. For adsorption isotherms, the experiment is repeated with varying initial phosphate concentrations.
-
Phosphate Adsorption Mechanism
The primary mechanism of phosphate removal by this compound involves the formation of highly insoluble lanthanum phosphate (LaPO₄) precipitate on the surface of the adsorbent. The reaction can be represented as:
La₂(CO₃)₃(s) + 2PO₄³⁻(aq) → 2LaPO₄(s) + 3CO₃²⁻(aq)
The process is also influenced by electrostatic attraction and ligand exchange.
Catalyst and Catalyst Precursor
This compound is a crucial precursor for the synthesis of various catalytic materials, most notably lanthanum-exchanged zeolites for Fluid Catalytic Cracking (FCC) in the petroleum industry.[6] It also serves as a starting material for preparing lanthanum oxide (La₂O₃) nanoparticles, which have catalytic applications.
Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles
Lanthanum oxide nanoparticles exhibit catalytic activity in various reactions. They can be synthesized by the calcination of this compound.
Experimental Protocol: Synthesis of La₂O₃ Nanoparticles
This protocol describes the synthesis of lanthanum oxide nanoparticles from a lanthanum precursor via a this compound intermediate.
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) or Lanthanum(III) chloride (LaCl₃)
-
Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
-
Beakers, magnetic stirrer
-
Filtration apparatus
-
Drying oven
-
Muffle furnace
Procedure:
-
Preparation of Precursor Solution: Dissolve a stoichiometric amount of the lanthanum salt (e.g., La(NO₃)₃·6H₂O) in deionized water.
-
Precipitation of this compound:
-
In a separate beaker, dissolve a stoichiometric amount of the carbonate source (e.g., Na₂CO₃) in deionized water.
-
Slowly add the carbonate solution to the lanthanum salt solution while stirring vigorously. A white precipitate of this compound will form.
-
-
Washing and Drying:
-
Filter the precipitate and wash it several times with deionized water to remove any unreacted salts.
-
Dry the obtained this compound powder in an oven at a low temperature (e.g., 80-100 °C) overnight.
-
-
Calcination:
-
Place the dried this compound powder in a crucible and calcine it in a muffle furnace. The calcination temperature and time are critical for the final properties of the La₂O₃ nanoparticles. A typical condition is heating to 800-900 °C for 2-4 hours.[7]
-
-
Characterization: The synthesized La₂O₃ nanoparticles can be characterized by techniques such as X-ray Diffraction (XRD) for phase identification and crystallite size, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for morphology and particle size analysis.
Precursor for Solid Oxide Fuel Cell (SOFC) Materials
This compound can be used as a precursor for the synthesis of perovskite-type oxides, such as Lanthanum Strontium Manganite (LSM, La₁₋ₓSrₓMnO₃), which are widely used as cathode materials in Solid Oxide Fuel Cells (SOFCs).
Synthesis of Lanthanum Strontium Manganite (LSM)
While various synthesis routes exist, a common method involves the solid-state reaction of precursor materials.
Experimental Protocol: Solid-State Synthesis of LSM
Materials:
-
This compound (La₂(CO₃)₃) or Lanthanum oxide (La₂O₃)
-
Strontium carbonate (SrCO₃)
-
Manganese(IV) oxide (MnO₂)
-
Mortar and pestle or ball mill
-
Alumina (B75360) crucibles
-
High-temperature furnace
Procedure:
-
Stoichiometric Mixing: Calculate the required stoichiometric amounts of La₂(CO₃)₃, SrCO₃, and MnO₂ to achieve the desired composition (e.g., La₀.₈Sr₀.₂MnO₃).
-
Milling: Thoroughly mix and grind the powders using a mortar and pestle or a ball mill to ensure a homogeneous mixture.
-
Calcination:
-
Place the mixed powder in an alumina crucible.
-
Calcine the mixture in a furnace at a high temperature, typically in the range of 1000-1400 °C, for several hours. The exact temperature and duration depend on the desired phase purity and particle size. Multiple calcination steps with intermediate grinding may be necessary.
-
-
Characterization: The synthesized LSM powder is typically characterized by XRD to confirm the formation of the desired perovskite phase.
Component in Glass and Ceramics
This compound can be used as a raw material in the production of specialty glasses and ceramics. Upon heating, it decomposes to lanthanum oxide, which acts as a network modifier in the glass structure, improving properties such as refractive index and chemical durability.
Application in Specialty Glass Manufacturing
In glass manufacturing, lanthanum oxide (derived from this compound) is added to the glass melt to produce high-quality optical lenses.
General Procedure for Lanthanum-Doped Glass Preparation:
-
Batch Calculation: The required amounts of raw materials, including silica (B1680970) (SiO₂), boron oxide (B₂O₃), and other metal oxides and carbonates, along with this compound, are calculated based on the desired final glass composition.
-
Melting: The raw materials are thoroughly mixed and melted in a crucible at high temperatures (typically >1200 °C). During this process, this compound decomposes to lanthanum oxide.
-
Fining and Homogenization: The molten glass is held at a high temperature to remove gas bubbles and ensure a homogeneous composition.
-
Forming and Annealing: The molten glass is then formed into the desired shape (e.g., lenses) and slowly cooled (annealed) to relieve internal stresses.
These application notes and protocols provide a foundation for researchers and professionals working with this compound in materials science. The specific parameters for each application may require further optimization based on the desired material properties and performance characteristics.
References
- 1. Strong adsorption of phosphate by amorphous this compound nano-adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iwaponline.com [iwaponline.com]
- 3. Frontiers | Adsorption of Phosphate by Surface Precipitation on this compound Through In Situ Anion Substitution Reactions [frontiersin.org]
- 4. scitepress.org [scitepress.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | MP Materials [mpmaterials.com]
- 7. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for In Vitro Phosphate Binding Studies with Lanthanum Carbonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanthanum carbonate is a potent phosphate (B84403) binder used in the management of hyperphosphatemia in patients with chronic kidney disease.[1][2][3] It acts locally within the gastrointestinal (GI) tract to bind dietary phosphate, forming insoluble lanthanum phosphate complexes that are subsequently excreted.[2][4] This process reduces the overall absorption of phosphate into the bloodstream.[2] The efficacy of this compound is attributed to the high affinity of lanthanum ions (La³⁺) for phosphate ions.[2][5] In the acidic environment of the stomach, this compound dissociates, releasing La³⁺ ions that readily bind to dietary phosphate.[2][4] These newly formed lanthanum phosphate complexes are highly insoluble and remain within the GI tract for excretion.[2]
This document provides detailed protocols for in vitro experimental designs to assess the phosphate binding capacity and kinetics of this compound. These protocols are essential for preclinical evaluation, formulation development, and quality control of lanthanum-based phosphate binders.
Mechanism of Action
In the acidic environment of the upper gastrointestinal tract, this compound dissociates to release trivalent lanthanum ions (La³⁺).[4] These cations have a strong affinity for and bind to dietary phosphate (PO₄³⁻), forming insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes.[6] This prevents the absorption of phosphate into the bloodstream, and the complexes are subsequently eliminated through feces.[2]
Figure 1: Mechanism of Action of this compound.
Data Presentation
Table 1: In Vitro Phosphate Binding Affinity of this compound vs. Sevelamer (B1230288) Hydrochloride
| Compound | pH | Binding Affinity (K₁) (mM⁻¹) |
| This compound | 3-7 | 6.1 ± 1.0 |
| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002 |
| Sevelamer Hydrochloride | 5-7 | 1.5 ± 0.8 |
| Data sourced from studies comparing the Langmuir equilibrium binding affinities.[7][8] |
Table 2: Influence of pH on this compound Phosphate Binding
| pH | Phosphate Bound (%) |
| 3-5 | ~97% |
| 7 | ~67% |
| Data from in vitro studies with a two-fold molar excess of lanthanum to phosphate.[9] |
Experimental Protocols
Equilibrium Phosphate Binding Study
This protocol determines the maximum phosphate binding capacity of this compound at equilibrium across a range of phosphate concentrations and pH levels.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: a new phosphate binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Management of hyperphosphatemia in patients with end-stage renal disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Relative in vitro efficacy of the phosphate binders this compound and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Lanthanum Carbonate in Lake Sediment Phosphorus Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Internal phosphorus loading from lake sediments is a significant driver of eutrophication, often counteracting efforts to reduce external nutrient inputs. Lanthanum carbonate (La2(CO3)3) and its modified forms, such as lanthanum-modified bentonite (B74815) (LMB), have emerged as effective agents for immobilizing sedimentary phosphorus (P). Lanthanum selectively binds with phosphate (B84403) to form the highly stable and insoluble mineral rhabdophane (B76276) (LaPO4·nH2O), thereby reducing the flux of phosphorus into the overlying water column and mitigating algal blooms.[1][2] This document provides detailed application notes and experimental protocols for the use of lanthanum-based materials in laboratory and field settings for the remediation of eutrophic lakes.
Mechanism of Action
This compound immobilizes phosphorus primarily through a precipitation reaction. When introduced into the aquatic environment, lanthanum ions (La3+) are released and react with dissolved reactive phosphorus (SRP) to form lanthanum phosphate (LaPO4), a mineral with very low solubility.[1] This process effectively removes bioavailable phosphorus from the water column and the sediment porewater, sequestering it in a stable, biologically unavailable form.[3] The bentonite clay in LMB formulations acts as a carrier matrix, ensuring a controlled release of lanthanum and minimizing potential ecotoxicological effects.[1]
Caption: Mechanism of Phosphorus Immobilization by this compound.
Quantitative Data on Phosphorus Immobilization
The effectiveness of this compound and its derivatives in immobilizing phosphorus has been demonstrated in various studies. The following tables summarize key quantitative data from laboratory and field experiments.
Table 1: Phosphorus Adsorption Capacity of Lanthanum-Based Materials
| Material | Maximum Adsorption Capacity (mg P/g) | pH | Reference |
| Lanthanum Oxycarbonate (LOC) | 63.2 | 7 | [4] |
| Magnetic this compound Modified Attapulgite (MT-LCMT) | 51.69 | Not Specified | [4] |
| Lanthanum/Aluminum Co-modified TCAP | 10.6 | Wide range | [5] |
Table 2: Reduction of Phosphorus in Overlying Water and Sediment
| Treatment | Reduction in Soluble Reactive Phosphorus (SRP) in Overlying Water (%) | Reduction in Dissolved Total Phosphorus (DTP) in Overlying Water (%) | Study Duration | Reference |
| Lanthanum Oxycarbonate (LOC) - Mixing | 56.7 - 99.6 | 52.8 - 95.2 | Not Specified | [4] |
| Lanthanum Oxycarbonate (LOC) - Capping | 74.1 - 99.8 | 81.1 - 99.8 | Not Specified | [4] |
| This compound (LC) + Activated Carbon (AC) | 69.79 (in 0-100 mm sediment layer) | Not Reported | 90 days | [6][7] |
| Lanthanum/Aluminum Co-modified TCAP | > 50 | Not Reported | 124 days | [5] |
Table 3: Transformation of Sediment Phosphorus Fractions
| Treatment | Increase in HCl-P (Stable P) (%) | Increase in Residual-P (Stable P) (%) | Reference |
| This compound (LC) + Activated Carbon (AC) | 50.07 | 21.04 | [6][7] |
Experimental Protocols
Protocol 1: Laboratory Incubation Study for Phosphorus Immobilization
This protocol outlines a laboratory experiment to assess the efficacy of this compound in immobilizing phosphorus in lake sediments.
1. Sediment and Water Collection:
-
Collect undisturbed sediment cores from the target lake using a gravity corer.
-
Collect overlying water from the same location.
-
Transport samples to the laboratory, maintaining in-situ temperature and minimizing disturbance.
2. Microcosm Setup:
-
Extrude the top 10-15 cm of sediment from the cores into individual glass beakers or acrylic tubes.
-
Gently add the collected lake water on top of the sediment, maintaining a specific sediment-to-water ratio (e.g., 1:4 v/v).
-
Allow the microcosms to stabilize for a designated period (e.g., 48 hours) under controlled temperature and light conditions that mimic the lake environment.
3. This compound Application:
-
Prepare a slurry of this compound or LMB in deionized water.
-
Apply the slurry evenly to the surface of the overlying water in the treatment microcosms. The dosage should be calculated based on the mobile phosphorus content of the sediment, often with a specific La:P molar ratio.
-
Maintain control microcosms without this compound addition.
4. Incubation and Monitoring:
-
Incubate the microcosms for a predetermined period (e.g., 30-90 days).
-
Periodically collect water samples from the overlying water for analysis of SRP, total phosphorus (TP), and other relevant water quality parameters (e.g., pH, dissolved oxygen).
-
At the end of the incubation period, collect sediment samples from both control and treatment microcosms for phosphorus fractionation analysis.
Caption: Experimental Workflow for Laboratory Incubation Study.
Protocol 2: Sediment Phosphorus Fractionation
This protocol describes a sequential extraction method to determine the different forms of phosphorus in lake sediments. This is crucial for assessing the baseline mobile phosphorus content and the effectiveness of the this compound treatment in converting it to more stable forms.
1. Reagents:
-
1 M KCl
-
0.11 M NaHCO3/0.11 M Na2S2O4 (BD solution)
-
1 M NaOH
-
0.5 M HCl
2. Extraction Procedure:
-
Fraction 1 (Loosely bound P): Extract a known weight of wet sediment with 1 M KCl.
-
Fraction 2 (Redox-sensitive P - Fe/Mn-bound): Extract the residue from step 1 with the BD solution.
-
Fraction 3 (Al-bound P and some organic P): Extract the residue from step 2 with 1 M NaOH.
-
Fraction 4 (Ca-bound P): Extract the residue from step 3 with 0.5 M HCl.
-
Fraction 5 (Residual P): The remaining phosphorus in the sediment after all extractions is considered the residual fraction, which can be determined by digestion of the final residue.
3. Analysis:
-
Analyze the phosphorus concentration in the supernatant from each extraction step using a suitable colorimetric method, such as the ascorbic acid method.
Caption: Sequential Extraction Protocol for Sediment Phosphorus Fractionation.
Ecological Considerations
While lanthanum-based products are generally considered safe for aquatic ecosystems, it is important to monitor for potential ecological impacts. Studies have shown that lanthanum can accumulate in aquatic organisms, including macrophytes, chironomids, and fish, particularly in the liver and bones.[8] However, observed concentrations have generally not been associated with acute or chronic toxicity.[8] Long-term monitoring of lanthanum levels in the water column and biota is recommended following field applications.[8][9]
Conclusion
This compound and its modified forms are promising tools for the in-situ management of internal phosphorus loading in eutrophic lakes. The protocols and data presented here provide a framework for researchers and environmental managers to design and evaluate the effectiveness of lanthanum-based treatments for lake restoration. Careful consideration of dosage, application method, and potential ecological impacts is essential for the successful and sustainable use of this technology.
References
- 1. Phoslock: The Safe and Sustainable Solution for Restoring Water Quality [phoslock.eu]
- 2. wp-pet-2024.s3.ap-southeast-2.amazonaws.com [wp-pet-2024.s3.ap-southeast-2.amazonaws.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the combined use of this compound and activated carbon capping materials on phosphorus and dissolved organic matter in lake sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the combined use of this compound and activated carbon capping materials on phosphorus and dissolved organic matter in lake sediments | CoLab [colab.ws]
- 8. Bio-accumulation of lanthanum from lanthanum modified bentonite treatments in lake restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lake responses following lanthanum-modified bentonite clay (Phoslock®) application: an analysis of water column lanthanum data from 16 case study lakes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lanthanum Carbonate as a Precursor for Lanthanum Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of lanthanum oxide (La₂O₃) nanoparticles using lanthanum carbonate (La₂(CO₃)₃) as a precursor. The protocols detailed below are based on established methodologies and are intended to guide researchers in the preparation and characterization of these versatile nanoparticles for various applications, including drug development and biomedical research.
Lanthanum oxide nanoparticles are gaining significant interest due to their unique physicochemical properties, which make them suitable for a wide range of applications, from catalysis to advanced electronics. In the biomedical field, La₂O₃ nanoparticles are being explored for their potential in drug delivery, bioimaging, and as therapeutic agents. The use of this compound as a precursor offers a reliable and straightforward route to obtaining La₂O₃ nanoparticles with controlled characteristics.
Data Presentation
The following tables summarize key quantitative data from various synthesis methods for producing lanthanum oxide nanoparticles where this compound is a precursor or a key intermediate.
| Precursor(s) | Synthesis Method | Calcination Temperature (°C) | Resulting Nanoparticle | Average Particle Size (nm) |
| Lanthanum Acetate (B1210297), Sodium Carbonate | Sonochemical followed by Calcination | 600 | La₂O₃ | Not Specified |
| Lanthanum Nitrate (B79036) Hexahydrate, Sodium Hydroxide (B78521) | Co-precipitation followed by Calcination | Not specified for pure phase | La₂O₃ (mixed with hydroxide and carbonate) | 41-47 |
| Lanthanum Oxide (bulk), Nitric Acid, PEG | Sol-gel followed by Combustion and Calcination | 850 | La₂O₃ | 37 |
| This compound | Thermal Decomposition | 650 | La₂O₃ | 30-35 |
| [La(acacen)(H₂O)(NO₃)] complex | Thermal Decomposition | 900 | La₂O₃ | < 100 |
Experimental Protocols
Protocol 1: Synthesis of Lanthanum Oxide Nanoparticles via Calcination of this compound
This protocol describes the direct thermal decomposition of this compound to produce lanthanum oxide nanoparticles.[1]
Materials:
-
This compound (La₂(CO₃)₃) powder
-
Alumina (B75360) crucible
-
High-temperature furnace
Procedure:
-
Place a known amount of this compound powder into an alumina crucible.
-
Place the crucible in a high-temperature furnace.
-
Heat the furnace to 650 °C in a static air atmosphere.
-
Maintain the temperature for 3 hours to ensure complete decomposition of the carbonate precursor.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting white powder is lanthanum oxide nanoparticles.
-
Gently grind the obtained powder using a mortar and pestle to obtain a fine nanoparticle powder.
Protocol 2: Synthesis of Lanthanum Oxide Nanoparticles from Lanthanum Acetate via a this compound Intermediate
This protocol utilizes a sonochemical method to first produce this compound nanoparticles, which are then calcined to yield lanthanum oxide nanoparticles.[2][3]
Materials:
-
Lanthanum acetate (La(CH₃COO)₃)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ultrasonic bath/probe
-
Centrifuge
-
High-temperature furnace
Procedure:
-
Synthesis of this compound Nanoparticles:
-
Prepare an aqueous solution of lanthanum acetate.
-
Prepare an aqueous solution of sodium carbonate.
-
Under sonication, add the sodium carbonate solution dropwise to the lanthanum acetate solution.[3]
-
Continue sonication for a specified period to promote the formation of this compound nanoparticles.
-
Separate the precipitated this compound nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the this compound nanoparticles.
-
-
Calcination to Lanthanum Oxide Nanoparticles:
-
Place the dried this compound nanoparticles in a crucible.
-
Calcine the powder in a furnace at 600 °C to obtain lanthanum oxide nanoparticles.[2]
-
Protocol 3: Sol-Gel Synthesis of Lanthanum Oxide Nanoparticles using a this compound Intermediate
This protocol describes a sol-gel method where a lanthanum salt is first converted to a gel, then to this compound, and finally calcined to produce lanthanum oxide nanoparticles.[4]
Materials:
-
Lanthanum oxide (bulk) or a lanthanum salt (e.g., Lanthanum Nitrate)
-
Nitric Acid (HNO₃)
-
Polyethylene glycol (PEG)
-
Deionized water
-
Heating mantle/hot plate with stirring
-
Oven
-
Furnace
Procedure:
-
Preparation of Lanthanum Nitrate Solution:
-
Dissolve lanthanum oxide bulk powder in nitric acid to form a lanthanum nitrate solution.
-
-
Gel Formation:
-
Add PEG to the lanthanum nitrate solution.
-
Heat the mixture at 90 °C with continuous stirring to form a gel.
-
-
Drying and Formation of this compound:
-
Dry the gel in an oven at approximately 92 °C for an extended period (e.g., 86 hours).
-
Mill the dried product into a powder.
-
Burn the powder at 300 °C in an oven to form this compound.
-
-
Calcination to Lanthanum Oxide Nanoparticles:
-
Calcine the resulting this compound powder at 850 °C for 3 hours to obtain lanthanum oxide nanoparticles.[4]
-
Mandatory Visualizations
Caption: General workflow for the synthesis of La₂O₃ nanoparticles from a lanthanum salt precursor via a this compound intermediate.
Caption: Relationship between synthesis parameters, nanoparticle properties, and their potential applications in drug development.
References
Application Notes and Protocols for the Quantification of Lanthanum Carbonate
These application notes provide detailed methodologies for the quantitative analysis of lanthanum in various samples, particularly from lanthanum carbonate formulations. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Application: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and specific method for the determination of lanthanum and other elemental impurities at trace and ultra-trace levels in a variety of sample matrices, including pharmaceutical ingredients, finished products, and biological samples.[1][2][3]
Experimental Protocol
a. Instrumentation:
-
An Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) equipped with a collision/reaction cell to minimize polyatomic interferences.[2][4] An example instrument is the Agilent 7900 ICP-MS.[1]
-
Microwave digestion system for sample preparation.[2]
b. Reagents and Materials:
-
Lanthanum standard solution (1000 µg/mL).
-
Internal standard solution (e.g., Yttrium, Y).
-
High-purity nitric acid (HNO₃) and hydrochloric acid (HCl).
-
Deionized water (18.2 MΩ·cm).
c. Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 50 mg of the this compound sample into a clean microwave digestion vessel.[5]
-
Add 1 mL of concentrated nitric acid and 0.25 mL of concentrated hydrochloric acid to the vessel.[5]
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 180°C over 15 minutes and hold for 30 minutes.
-
Allow the vessels to cool to room temperature.
-
Carefully open the vessels and dilute the digested sample solution to a final volume of 50 mL with deionized water.
d. ICP-MS Analysis:
-
Optimize the ICP-MS instrument parameters, including nebulizer gas flow rate, RF power, and lens voltages, to achieve maximum sensitivity for lanthanum (¹³⁹La).[3][4]
-
Prepare a series of calibration standards by diluting the lanthanum standard solution to concentrations ranging from 0.1 to 5 µg/L.[3] The internal standard should be added to all standards and samples.
-
Aspirate the blank, calibration standards, and sample solutions into the ICP-MS.
-
Monitor the signal for ¹³⁹La.[3]
-
Construct a calibration curve by plotting the intensity of the lanthanum signal against the concentration of the standards.
-
Determine the concentration of lanthanum in the sample solutions from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 5 µg/L | [3] |
| Correlation Coefficient (R²) | 0.99 | [3] |
| Limit of Quantification (LOQ) | 0.1 µg/L | [3] |
| Accuracy | >95% | [3] |
| Precision (%RSD) | <5% | [3] |
Workflow Diagram
Caption: Workflow for Lanthanum Quantification by ICP-MS.
Ion Chromatography (IC)
Application: Ion chromatography is a reliable and cost-effective method for the determination of lanthanum in pharmaceutical dosage forms, such as chewable tablets.[6][7] It offers good sensitivity and reproducibility for quality control purposes.[6]
Experimental Protocol
a. Instrumentation:
-
Ion chromatograph equipped with a non-suppressed conductivity detector.[6]
-
Cation exchange guard column (e.g., C4 guard column, 150mm x 4.0 µm).[8]
b. Reagents and Materials:
-
This compound (Analytical Reference Standard).
-
Methanesulfonic acid (HPLC grade).[6]
-
Nitric acid (5mM solution).[8]
-
Deionized water (18.2 MΩ·cm).
c. Chromatographic Conditions:
-
Mobile Phase: 6mM Methanesulfonic acid or 5mM Nitric acid.[6][8]
-
Column Temperature: 30°C.[8]
-
Detection: Non-suppressed conductivity.[6]
d. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., dilute nitric acid) and dilute to a known volume.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1.0 mg/L to 20 mg/L.[6]
-
Sample Preparation: Crush a tablet and dissolve a portion equivalent to a known amount of this compound in a suitable solvent. Filter the solution and dilute to fall within the calibration range.
e. Analysis:
-
Equilibrate the IC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank, calibration standards, and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas corresponding to lanthanum.
-
Construct a calibration curve by plotting peak area against concentration.
-
Calculate the lanthanum content in the sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 20.0 mg/L | [6][7] |
| Correlation Coefficient (R²) | 0.99996 | [6][7] |
| Limit of Detection (LOD) | 0.4 mg/L | [6][9] |
| Limit of Quantification (LOQ) | 1.0 mg/L | [6][9] |
| Recovery | 98% - 102% | [8] |
| Precision (%RSD) | 0.51% (for standard) | [6] |
Workflow Diagram
Caption: Workflow for Lanthanum Quantification by Ion Chromatography.
UV-Vis Spectrophotometry
Application: UV-Vis spectrophotometry offers a simple and accessible method for lanthanum determination. This technique relies on the formation of a colored complex between lanthanum and a chromogenic reagent.[10][11]
Experimental Protocol
a. Instrumentation:
b. Reagents and Materials:
-
Lanthanum(III) stock solution (1000 µg/mL).[11]
-
Chromogenic reagent (e.g., Bromopyrogallol Red (BPR), o-Methoxy Phenylthiourea (OMePT), or Xylenol Orange).[10][11][12]
-
Surfactant (e.g., Cetylpyridinium Chloride (CPC)).[11]
-
Buffer solution to maintain the optimal pH (e.g., pH 4.61).[11]
c. Procedure (using BPR and CPC):
-
In a series of 10 mL volumetric flasks, add increasing aliquots of the lanthanum working solution (e.g., to cover the range of 0.125 – 5.0 µg/mL).[11]
-
To each flask, add the BPR solution and the CPC solution.
-
Adjust the pH to 4.61 using a suitable buffer.[11]
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for the specified time.
-
Measure the absorbance of the blue ternary complex at the wavelength of maximum absorbance (λmax = 661 nm) against a reagent blank.[11]
-
Construct a calibration curve of absorbance versus concentration.
-
Prepare the sample solution similarly and measure its absorbance to determine the lanthanum concentration.
Quantitative Data Summary
| Parameter | Value (with BPR-CPC) | Reference |
| Linearity Range | 0.125 – 5.0 µg/mL | [11] |
| Correlation Coefficient (r²) | 0.9987 | [11] |
| Molar Absorptivity (ε) | 5.39 x 10⁴ M⁻¹cm⁻¹ | [11] |
| Limit of Detection (LOD) | 0.0630 µg/mL | [11] |
| Limit of Quantification (LOQ) | 0.0817 µg/mL | [11] |
| Precision (%RSD) | 0.126 - 1.705 | [11] |
Workflow Diagram
References
- 1. Enhanced ICP-MS detection of 24 elemental impurities in complex, high matrix mineral, medicinal lanthanum carbonates according to ICH Q2 (R2) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of serum lanthanum in patients treated with this compound by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced ICP-MS detection of 24 elemental impurities in complex, high matrix mineral, medicinal lanthanum carbonates according to ICH Q2 (R2) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Enhanced ICP-MS detection of 24 elemental impurities in complex, high matrix mineral, medicinal lanthanum carbonates according to ICH Q2 (R2) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. ijsr.net [ijsr.net]
- 7. [PDF] Method Development and Validation of Lanthanum Content from this compound Chewable Tablets by Ion Chromatography | Semantic Scholar [semanticscholar.org]
- 8. CN113311100A - Method for measuring lanthanum content in this compound preparation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Spectrophotometric Determination of Lanthanum (III) and Some Rare Earths with Xylenol Orange | Medicinal & Analytical Chemistry International Journal [medwinpublisher.org]
Application Notes and Protocols: Lanthanum Carbonate in the Preparation of High-Temperature Superconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of lanthanum carbonate as a precursor in the synthesis of lanthanum-based high-temperature cuprate (B13416276) superconductors, primarily focusing on the Lanthanum Strontium Copper Oxide (LSCO) system. The protocols detailed below are based on the solid-state reaction method, a common and effective technique for producing polycrystalline superconductor materials.
Introduction
Lanthanum-based cuprate superconductors, such as La₂-ₓSrₓCuO₄ (LSCO), were among the first high-temperature superconductors discovered and remain crucial for research into the mechanisms of superconductivity. The synthesis of these materials is highly sensitive to the stoichiometry and homogeneity of the precursor mixture. This compound (La₂(CO₃)₃) can serve as an excellent precursor for lanthanum oxide in the solid-state synthesis route. During the initial heating stages, this compound decomposes to form a reactive, high-purity lanthanum oxide, which then reacts with other precursors to form the desired superconducting phase. The use of carbonates, such as this compound and strontium carbonate, is advantageous due to their stability, ease of handling, and ability to decompose into reactive oxides upon heating.
Synthesis Methods
The primary method for preparing lanthanum-based cuprate superconductors from this compound is the solid-state reaction method . This technique involves the intimate mixing of precursor powders followed by a series of heat treatments at high temperatures to induce chemical reactions and the formation of the desired crystalline phase.
Solid-State Reaction Method
The solid-state reaction method is a straightforward and widely used technique for preparing polycrystalline ceramic materials, including high-temperature superconductors. The overall chemical reaction for the synthesis of La₁․₈₅Sr₀․₁₅CuO₄ using this compound is as follows:
0.925 La₂(CO₃)₃ + 0.15 SrCO₃ + CuO → La₁․₈₅Sr₀․₁₅CuO₄ + 2.925 CO₂
Key Advantages of the Solid-State Reaction Method:
-
Simplicity of the procedure.
-
Scalability for producing larger quantities of material.
-
Good control over the stoichiometry of the final product.
Experimental Protocols
Protocol 1: Solid-State Synthesis of La₁․₈₅Sr₀․₁₅CuO₄
This protocol details the steps for the synthesis of the optimally doped high-temperature superconductor La₁․₈₅Sr₀․₁₅CuO₄ using this compound, strontium carbonate, and copper(II) oxide as precursors.
Materials and Equipment:
-
This compound (La₂(CO₃)₃) (high purity, 99.9% or higher)
-
Strontium carbonate (SrCO₃) (high purity, 99.9% or higher)
-
Copper(II) oxide (CuO) (high purity, 99.9% or higher)
-
Agate mortar and pestle
-
High-precision analytical balance
-
Alumina (B75360) crucibles
-
Tube furnace with programmable temperature controller
-
Hydraulic press with a pellet die
-
Oxygen gas supply
Procedure:
-
Stoichiometric Calculation and Weighing:
-
Calculate the required molar masses of La₂(CO₃)₃, SrCO₃, and CuO to yield the target composition La₁․₈₅Sr₀․₁₅CuO₄.
-
Carefully weigh the precursor powders according to the calculated stoichiometry in an inert atmosphere (e.g., a glovebox) to minimize moisture absorption, although this is less critical for carbonates than for some oxides.
-
-
Mixing and Grinding:
-
Transfer the weighed powders to an agate mortar.
-
Thoroughly grind the mixture with a pestle for at least 30-60 minutes to ensure a homogeneous mixture. The color of the mixture should be uniform.
-
-
Calcination:
-
Transfer the ground powder into an alumina crucible.
-
Place the crucible in a tube furnace.
-
Heat the powder in air or flowing oxygen according to the following profile:
-
Ramp up to 900-1000 °C at a rate of 5 °C/minute.
-
Hold at the peak temperature for 12-24 hours to allow for the decomposition of carbonates and the initial formation of the perovskite phase.
-
Cool down to room temperature at a rate of 5 °C/minute.
-
-
-
Intermediate Grinding:
-
Remove the calcined powder from the furnace.
-
Grind the powder again in the agate mortar for 30 minutes to break up agglomerates and improve homogeneity for the subsequent sintering step.
-
-
Pelletization:
-
Take a portion of the ground powder and press it into a pellet using a hydraulic press. A pressure of 1-2 GPa is typically applied.
-
-
Sintering:
-
Place the pellet in an alumina crucible and return it to the tube furnace.
-
Sinter the pellet in flowing oxygen using a profile such as:
-
Ramp up to 1000-1100 °C at a rate of 5 °C/minute.
-
Hold at the peak temperature for 24-48 hours to promote grain growth and densification.
-
Slowly cool down to room temperature at a rate of 1-2 °C/minute to ensure proper oxygenation of the sample, which is critical for superconductivity.[1]
-
-
-
Characterization:
-
The resulting pellet can be characterized for its superconducting properties using techniques such as four-point resistivity measurements and magnetic susceptibility measurements (SQUID magnetometry) to determine the critical temperature (T_c).
-
The crystal structure and phase purity can be confirmed using X-ray diffraction (XRD).
-
Data Presentation
The following tables summarize typical quantitative data for the solid-state synthesis of La₁․₈₅Sr₀․₁₅CuO₄.
Table 1: Precursor Stoichiometry for La₁․₈₅Sr₀․₁₅CuO₄
| Precursor | Molar Mass ( g/mol ) | Molar Ratio |
| La₂(CO₃)₃ | 457.84 | 0.925 |
| SrCO₃ | 147.63 | 0.15 |
| CuO | 79.55 | 1.00 |
Table 2: Typical Solid-State Reaction Parameters and Resulting Superconducting Properties for La₁․₈₅Sr₀․₁₅CuO₄
| Parameter | Value | Reference |
| Calcination Temperature | 900 - 1000 °C | [1] |
| Calcination Duration | 12 - 24 hours | [1] |
| Sintering Temperature | 1000 - 1250 °C | [1] |
| Sintering Duration | 24 - 48 hours | [1] |
| Atmosphere | Air or flowing Oxygen | [1] |
| Resulting Phase | La₁․₈₅Sr₀․₁₅CuO₄ (Tetragonal) | |
| Critical Temperature (T_c) | ~38 K | [1] |
Mandatory Visualization
Experimental Workflow for Solid-State Synthesis
Caption: Workflow for the solid-state synthesis of La₁․₈₅Sr₀․₁₅CuO₄.
Logical Relationship of Precursors to Final Product
Caption: Precursors and byproducts in LSCO synthesis.
References
Troubleshooting & Optimization
optimizing lanthanum carbonate synthesis to control particle morphology
Technical Support Center: Optimizing Lanthanum Carbonate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of this compound to control particle morphology.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with controlled morphology?
A1: Several methods are employed to control the particle morphology of this compound. The most common include homogeneous precipitation using urea (B33335), direct precipitation with alkali metal or ammonium (B1175870) carbonates, and hydrothermal synthesis.[1][2] Each method offers different levels of control over particle size and shape. For instance, homogeneous precipitation with urea at elevated temperatures is often used to produce uniform particles.[1]
Q2: How does pH influence the formation and morphology of this compound particles?
A2: pH is a critical parameter in this compound synthesis. The reaction's pH can determine the final product's phase and morphology. For example, producing this compound in a low pH environment (below 4.0) can reduce the risk of forming lanthanum hydroxycarbonate as an impurity.[3][4] The phosphate (B84403) binding capacity of this compound is also effective over a wide pH range (pH 3-7), which is relevant for its pharmaceutical application.[5]
Q3: What is the role of urea in the synthesis of this compound?
A3: Urea serves as a source of carbonate ions that are released slowly and uniformly throughout the solution upon heating.[1][6] This slow, controlled release of carbonate ions facilitates homogeneous precipitation, which is crucial for forming uniform and well-defined particles.[1] The decomposition of urea also gradually increases the pH of the solution, influencing the precipitation process.[6]
Q4: Can ultrasound be used to control the particle shape of this compound?
A4: Yes, ultrasound irradiation has a significant effect on the morphology of this compound particles. Synthesizing this compound from lanthanum nitrate (B79036) and urea in the presence of ultrasound irradiation has been shown to produce needle-shaped particles, whereas spherical particles are formed in its absence.[6][7]
Q5: What is lanthanum hydroxycarbonate, and how can its formation be avoided?
A5: Lanthanum hydroxycarbonate (La(OH)CO₃) is a common impurity that can form during the synthesis of this compound, particularly under certain pH and temperature conditions.[3][8] To minimize its formation, it is recommended to conduct the precipitation at a low pH (below 4.0).[3][4] Careful control of the addition rate of the carbonate source and maintaining a consistent pH are crucial.[3] The presence of lanthanum hydroxycarbonate can be identified using techniques like FTIR spectroscopy.[3]
Q6: How does the choice of carbonate source affect the synthesis?
A6: The carbonate source, such as sodium carbonate, sodium bicarbonate, or ammonium carbonate, can influence the reaction kinetics and the properties of the final product. For example, using ammonium bicarbonate can lead to the formation of free-flowing and fine crystalline this compound hydrate (B1144303) that is easily filterable.[9] The choice of a non-alkali metal carbonate, like ammonium carbonate, is a key step in some patented methods to produce this compound hydroxide (B78521) with improved properties.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Irregular or agglomerated particles | - Inhomogeneous precipitation due to rapid addition of carbonate source.- Incorrect pH or temperature control. | - Employ a homogeneous precipitation method, such as the urea hydrolysis method, for slow and controlled carbonate release.[1]- Use ultrasound irradiation during synthesis to promote the formation of dispersed, needle-shaped particles.[7]- Precisely control the reaction temperature and pH throughout the synthesis. |
| Formation of lanthanum hydroxycarbonate impurity | - High pH during precipitation.- Localized high concentrations of hydroxide ions. | - Maintain a low pH environment (below 4.0) during the reaction by controlling the addition rate of the carbonate source.[3][4]- Use a method where a small amount of bicarbonate is added first to generate nuclei in an acidic solution before the main precipitation.[3][4] |
| Broad particle size distribution | - Inconsistent nucleation and growth rates.- Inadequate mixing. | - Ensure vigorous and consistent stirring throughout the reaction.- Control the temperature precisely to ensure uniform reaction rates.- Consider a seeded growth approach where pre-formed nuclei are introduced. |
| Low product yield | - Incomplete precipitation.- Loss of product during washing and filtration. | - Ensure the final pH is optimal for complete precipitation.- Use appropriate filtration and washing techniques to minimize product loss. For example, washing with deionized water to remove chlorides.[8] |
| Needle-shaped particles are not forming when using ultrasound | - Incorrect ultrasound frequency or power.- Suboptimal concentration of reactants. | - Optimize the ultrasound parameters (frequency, power, duration).- Adjust the concentrations of lanthanum nitrate and urea to the recommended levels for needle-shaped particle formation.[7] |
| Spherical particles are deformed after thermal treatment | - High heating rate during calcination. | - Employ a slower heating ramp during thermal decomposition to better preserve the particle morphology. Needle-shaped particles have been observed to have better shape retention upon heating compared to spherical ones.[1][7] |
Quantitative Data Summary
Table 1: Effect of Ultrasound on Particle Morphology
| Synthesis Condition | Reactants | Resulting Morphology | Reference |
| With Ultrasound Irradiation | Lanthanum Nitrate, Urea | Needle-shaped particles | [6][7] |
| Without Ultrasound Irradiation | Lanthanum Nitrate, Urea | Spherical particles | [6][7] |
Table 2: Influence of pH on Product Formation
| pH Range | Primary Product | Key Consideration | Reference |
| < 4.0 | This compound (La₂(CO₃)₃·xH₂O) | Reduces the risk of lanthanum hydroxycarbonate formation. | [3][4] |
| 3.0 - 7.0 | This compound | Optimal range for phosphate binding in pharmaceutical applications. | [5] |
Experimental Protocols
Protocol 1: Synthesis of Needle-Shaped this compound via Ultrasound-Assisted Homogeneous Precipitation
Objective: To synthesize this compound with a needle-shaped morphology.
Materials:
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
-
Ultrasonic bath or probe
Procedure:
-
Prepare an aqueous solution of lanthanum nitrate and urea.
-
Place the reaction vessel in an ultrasonic bath.
-
Apply ultrasound irradiation to the solution.
-
Heat the solution to the desired temperature (e.g., 90°C) while maintaining sonication and stirring for a specified duration (e.g., 2 hours).
-
Allow the solution to cool to room temperature.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with deionized water and then with ethanol.
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).
Expected Outcome: The resulting powder should consist of needle-shaped this compound particles.[7]
Protocol 2: Synthesis of Spherical this compound via Homogeneous Precipitation
Objective: To synthesize this compound with a spherical morphology.
Materials:
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of lanthanum nitrate and urea.
-
Heat the solution to the desired temperature (e.g., 90°C) with constant stirring for a specified duration (e.g., 2 hours). Do not apply ultrasound.
-
Allow the solution to cool to room temperature.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with deionized water and then with ethanol.
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).
Expected Outcome: The resulting powder should consist of spherical this compound particles.[1][7]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Key parameters influencing particle properties.
References
- 1. Synthesis of morphologically controlled this compound particles using ultrasound irradiation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pH and Phosphate Binding [medscape.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of morphologically controlled this compound particles using ultrasound irradiation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2010131255A1 - Process for the preparation of this compound dihydrate - Google Patents [patents.google.com]
- 10. WO2011143475A1 - this compound hydroxide, lanthanum oxycarbonate and methods of their manufacture and use - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Lanthanum Carbonate Precipitation Issues
For researchers, scientists, and drug development professionals, unexpected precipitation of lanthanum carbonate in solution can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these precipitation issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving?
A1: this compound is practically insoluble in water and organic solvents.[1][2] Its solubility is highly dependent on pH. It will, however, dissolve in acidic solutions with the effervescence of carbon dioxide gas.[3][4] If you are attempting to dissolve it in a neutral or alkaline solution, you will encounter solubility issues.
Q2: I've prepared a this compound solution at a low pH, but it's now precipitating. What could be the cause?
A2: This is a common issue that can arise from several factors:
-
pH Increase: A subsequent increase in the solution's pH is the most likely cause. As the pH rises, the carbonate ions will react with the lanthanum ions, causing this compound to precipitate out of the solution. This can happen if you add a basic solution or if the buffer capacity of your solution is insufficient to maintain the low pH.
-
Temperature Changes: The solubility of this compound can be affected by temperature. Changes in temperature during your experiment could lead to supersaturation and subsequent precipitation.
-
Interaction with Other Ions: The presence of other ions in your solution, particularly phosphate, can lead to the formation of even less soluble lanthanum salts, such as lanthanum phosphate, causing precipitation.[5]
Q3: Can the type of buffer I use affect this compound solubility?
Q4: What is the white precipitate that forms when I increase the pH of my lanthanum solution?
A4: The white precipitate is most likely this compound. However, at higher pH values, you may also be forming lanthanum hydroxycarbonate (La(OH)CO₃), a common impurity.[7][8] The formation of lanthanum hydroxycarbonate is favored in alkaline conditions and can be accelerated by heat.[9][10]
Troubleshooting Guide
Issue 1: Unexpected Precipitation of this compound During an Experiment
Symptoms:
-
A clear solution containing lanthanum ions becomes cloudy or forms a visible precipitate.
-
This may occur after adding another reagent, adjusting the pH, or changing the temperature.
Troubleshooting Workflow:
Caption: A workflow for diagnosing and resolving unexpected this compound precipitation.
Issue 2: Formation of an Unidentified Precipitate
Symptoms:
-
A precipitate forms, but you are unsure if it is this compound, lanthanum hydroxycarbonate, or another salt.
Diagnostic Approach:
-
Isolate the Precipitate: Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the Precipitate: Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the Precipitate: Dry the precipitate thoroughly.
-
Characterize the Precipitate: Use analytical techniques to identify the composition of the precipitate.
Experimental Protocols:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can help distinguish between this compound and lanthanum hydroxycarbonate.
-
Methodology:
-
Prepare a KBr pellet containing a small amount of the dried precipitate.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Compare the obtained spectrum with reference spectra for this compound and lanthanum hydroxycarbonate.
-
-
Interpretation: this compound octahydrate shows characteristic carbonate peaks at approximately 850 cm⁻¹ and 1337 cm⁻¹.[1] The presence of additional peaks or shifts in these peaks may indicate the presence of lanthanum hydroxycarbonate or other impurities.
-
-
X-ray Diffraction (XRD): XRD is a powerful tool for identifying the crystalline structure of the precipitate and can distinguish between different polymorphs and hydrates.[11]
-
Methodology:
-
Grind the dried precipitate into a fine powder.
-
Mount the powder on a sample holder.
-
Acquire the XRD pattern over a suitable 2θ range.
-
Compare the resulting diffraction pattern with reference patterns from crystallographic databases.
-
-
Interpretation: The diffraction peaks will be unique to the specific crystalline form of the lanthanum compound, allowing for definitive identification. For example, this compound octahydrate has a distinct XRD pattern.[7]
-
Precipitate Identification Workflow:
Caption: A workflow for the identification of an unknown precipitate containing lanthanum.
Data Presentation
Table 1: Solubility Properties of this compound
| Property | Value | Reference |
| Solubility Product (Ksp) | 4 x 10⁻³⁴ | [3] |
| Solubility in Water | Practically insoluble | [12][13] |
| Solubility in Organic Solvents | Insoluble | [1][3] |
| Solubility in Acids | Soluble with effervescence | [3][4] |
Table 2: Factors Influencing this compound Precipitation
| Factor | Effect on Solubility | Notes |
| pH | Decreases with increasing pH | Significantly more soluble in acidic conditions (pH < 6).[14][15] |
| Temperature | Varies; can lead to different hydrates | Heating can promote the formation of anhydrous this compound or lanthanum dioxycarbonate.[1] |
| Phosphate Ions | Drastically decreases solubility | Forms highly insoluble lanthanum phosphate.[16] |
| Carbonate Ions | Decreases solubility (common ion effect) | Excess carbonate will drive the precipitation of this compound. |
| Presence of Moisture and Heat | Can lead to degradation | Promotes the formation of lanthanum hydroxycarbonate.[9][10] |
Experimental Protocols
Protocol 1: Determining Lanthanum Concentration in Solution
This protocol is adapted from standard complexometric titration methods and can be used to determine the amount of lanthanum that has precipitated out of solution.
Materials:
-
EDTA (ethylenediaminetetraacetic acid) standard solution (e.g., 0.01 M)
-
Xylenol orange indicator
-
Hexamethylenetetramine (urotropine) buffer (pH 5.5-6.0)
-
Nitric acid (for dissolving precipitates)
-
Deionized water
Procedure:
-
Sample Preparation:
-
To measure the lanthanum remaining in solution, carefully separate the supernatant from any precipitate by centrifugation.
-
To measure the lanthanum in the precipitate, dissolve the isolated and washed precipitate in a minimal amount of dilute nitric acid.
-
-
Titration:
-
Take a known volume of the lanthanum-containing solution and place it in a beaker.
-
Add a sufficient amount of hexamethylenetetramine buffer to adjust the pH to 5.5-6.0.
-
Add a few drops of xylenol orange indicator. The solution should turn a reddish-purple color.
-
Titrate the solution with the standard EDTA solution until the color changes to a clear yellow.
-
-
Calculation:
-
Calculate the concentration of lanthanum in your sample based on the volume of EDTA used and the stoichiometry of the La³⁺-EDTA reaction (1:1 molar ratio).
-
Protocol 2: Synthesis of this compound and Lanthanum Hydroxycarbonate for Reference
This protocol allows for the synthesis of reference materials to aid in the identification of unknown precipitates.
Synthesis of this compound (e.g., octahydrate):
-
Methodology: A controlled precipitation reaction between a soluble lanthanum salt (e.g., lanthanum chloride) and a carbonate source (e.g., sodium bicarbonate) at a low pH (below 4.0) can yield this compound octahydrate.[7]
-
Prepare an acidic solution of lanthanum chloride.
-
Slowly add a solution of sodium bicarbonate while vigorously stirring and monitoring the pH to maintain it below 4.0.
-
Collect the resulting precipitate by filtration, wash with deionized water, and dry at a low temperature (e.g., 40-50 °C).
-
Synthesis of Lanthanum Hydroxycarbonate:
-
Methodology: Lanthanum hydroxycarbonate can be formed by the thermal degradation of this compound hydrate (B1144303) in the presence of moisture.[9][10]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. This compound - A New Phosphate Binding Drug in Advanced Renal Failure. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. homework.study.com [homework.study.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. US20080089948A1 - Method of use for this compound and lanthanum hydroxycarbonate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2010131255A1 - Process for the preparation of this compound dihydrate - Google Patents [patents.google.com]
- 9. Assay for lanthanum hydroxy carbonate - Patent 1852695 [data.epo.org]
- 10. EP1852695A1 - Assay for lanthanum hydroxy carbonate - Google Patents [patents.google.com]
- 11. US7618656B2 - Method for use of this compound pharmaceutical compositions - Google Patents [patents.google.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Mechanisms of orthophosphate removal from water by this compound and other lanthanum-containing materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Frontiers | Adsorption of Phosphate by Surface Precipitation on this compound Through In Situ Anion Substitution Reactions [frontiersin.org]
Technical Support Center: Improving the Phosphate Binding Efficiency of Lanthanum Carbonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lanthanum carbonate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at evaluating and optimizing the phosphate (B84403) binding efficiency of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of phosphate binding by this compound?
A1: this compound is a potent phosphate binder that acts locally within the gastrointestinal tract. The binding process begins with the dissociation of this compound in the acidic environment of the stomach (optimally at pH 3-5) to release trivalent lanthanum ions (La³⁺).[1][2][3] These highly electropositive cations have a strong affinity for negatively charged phosphate ions (PO₄³⁻) from dietary sources.[1] They rapidly form highly insoluble and stable lanthanum phosphate (LaPO₄) complexes.[1][3][4] These complexes are not absorbed systemically and are subsequently excreted in the feces, thereby reducing the overall absorption of dietary phosphate.[1][4]
Q2: Across what pH range is this compound effective?
A2: this compound demonstrates effective phosphate binding across a broad, physiologically relevant pH range of 3 to 7.[5][6][7] In vitro studies show it binds approximately 97% of available phosphate at a pH of 3 to 5.[6][7] Its efficacy is maintained, albeit at a slightly lower rate (around 67% binding), at a more neutral pH of 7.[6][7] This allows it to bind phosphate effectively in both the acidic conditions of the stomach and the more alkaline environment of the small intestine.[5]
Q3: How does the formulation of this compound (e.g., powder vs. chewable tablet) impact its efficiency?
A3: The formulation significantly impacts the dissolution rate, which is a critical factor for phosphate binding efficiency. Newer oral powder formulations and well-micronized powders generally exhibit a faster dissolution rate compared to standard chewable tablets.[8] A more rapid dissolution of the this compound salt leads to quicker availability of La³⁺ ions for binding with dietary phosphate. Studies have shown that micronized this compound formulations can have a higher phosphate binding capacity than both non-micronized formulations and certain reference products.
Q4: Can other dietary anions interfere with phosphate binding?
A4: While lanthanum has a very high affinity for phosphate, it can also bind to other anions. For instance, lanthanum has been shown to form insoluble complexes with oxalate (B1200264), which may reduce oxalate absorption—a potential secondary benefit.[9] However, this indicates a potential for competition. Unlike aluminum-based binders, the gastrointestinal absorption of lanthanum is not significantly influenced by citrate.[10] In experimental settings, it is crucial to consider the composition of the simulated intestinal fluid, as high concentrations of other binding anions could theoretically compete with phosphate for La³⁺ ions. The prescribing information for this compound advises separating its administration from drugs that are known to bind to cationic antacids.[11]
Troubleshooting Guide
Problem: Observed phosphate binding capacity is lower than expected in our in vitro assay.
This common issue can stem from several factors related to the experimental setup and the properties of the this compound being tested. Use the following guide to troubleshoot potential causes.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inadequate Dissolution | Explanation: For lanthanum ions (La³⁺) to bind phosphate, the this compound salt must first dissolve. Incomplete dissolution is a primary reason for poor binding results. The dissolution rate can be affected by the formulation's particle size and surface area.[8] Troubleshooting: 1. Verify Formulation: Ensure the this compound formulation is appropriate for the experiment (e.g., powder vs. crushed tablet). If using tablets, ensure they are crushed to a fine, consistent powder.[11] 2. Acid Pre-treatment: As recommended in FDA guidance, consider pre-dissolving the this compound powder in an acidic medium (e.g., 0.1 N HCl, pH 1.2) to mimic the stomach environment and ensure complete dissolution before adjusting to the target pH for the binding assay.[11] 3. Increase Agitation: Ensure constant and adequate agitation (e.g., gentle shaking) during the incubation period to maximize the interaction between the binder and the phosphate solution. |
| Incorrect pH of the Binding Medium | Explanation: this compound's binding efficiency is pH-dependent, with optimal performance in acidic conditions (pH 3-5).[2] If the pH of your assay medium is outside this optimal range (e.g., too neutral or alkaline), the initial dissociation of La³⁺ ions may be limited, reducing binding capacity. Troubleshooting: 1. Calibrate pH Meter: Ensure your pH meter is accurately calibrated before preparing buffers. 2. Monitor pH: Continuously monitor and adjust the pH of the reaction mixture, especially after adding the phosphate solution, as this can alter the overall pH.[11] 3. Test Multiple pH Levels: Conduct the binding assay at various pH points (e.g., pH 3.0, 5.0, and 7.0) to characterize the pH-dependent binding profile of your specific formulation. |
| Sub-optimal Incubation Time | Explanation: The binding of lanthanum to phosphate is a kinetic process that requires sufficient time to reach equilibrium. If the incubation period is too short, you may be measuring the binding rate rather than the maximum binding capacity. Troubleshooting: 1. Perform a Kinetic Study: Conduct a time-course experiment (kinetic binding study) by measuring unbound phosphate at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes, up to 24 hours) to determine the time required to reach binding equilibrium.[11] 2. Extend Incubation: Based on the kinetic study, ensure the incubation time for your equilibrium binding assays is sufficient to allow the reaction to go to completion (reach the plateau). |
| Inaccurate Phosphate Measurement | Explanation: The final calculation of bound phosphate depends on accurately measuring the concentration of unbound phosphate remaining in the solution. Errors in the analytical method will lead to incorrect binding capacity results. Troubleshooting: 1. Validate Analytical Method: Use a validated analytical method for phosphate quantification, such as ion chromatography or a colorimetric method (e.g., molybdenum blue).[8] Ensure the method is sensitive and linear within the range of your expected phosphate concentrations. 2. Check for Interference: Verify that components of your buffer or this compound formulation do not interfere with the phosphate assay. Run appropriate controls (e.g., buffer alone, this compound in buffer without phosphate). 3. Proper Sample Preparation: After incubation, ensure complete separation of the solid lanthanum-phosphate complex from the supernatant before measuring the unbound phosphate. Use centrifugation followed by filtration (e.g., with a 0.22 µm filter) to get a clear sample for analysis. |
Quantitative Data Summary
The following tables summarize key quantitative data on the phosphate binding efficiency of this compound and its comparison with other phosphate binders.
Table 1: In Vitro Phosphate Binding Affinity of this compound vs. Sevelamer Hydrochloride
| Compound | pH | Langmuir Equilibrium Binding Affinity (K₁) (mM⁻¹) |
| This compound | 3 - 7 | 6.1 ± 1.0 |
| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002 |
| Sevelamer Hydrochloride | 5 - 7 | 1.5 ± 0.8 |
| A higher K₁ value indicates a stronger binding affinity. |
Table 2: Comparative Reduction in Urinary Phosphate Excretion in Rats with Chronic Renal Failure
| Phosphate Binder | Efficacy in Reducing Urinary Phosphate |
| This compound | Significantly reduced |
| Aluminum Hydroxide | Significantly reduced (similar to this compound) |
| Calcium Carbonate | Less effective than this compound |
| Sevelamer Hydrochloride | Least effective in this model |
Table 3: Reduction in 24-hour Urinary Phosphorus in Healthy Volunteers (3000 mg/day this compound)
| Study Population | Mean Reduction from Baseline (mg/day) |
| Healthy Volunteers (across five studies) | 236 - 468 |
| This reduction serves as an in vivo surrogate for the amount of dietary phosphate absorption blocked by the binder.[12] |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments to assess the phosphate binding efficiency of this compound, adapted from FDA guidance and published literature.[11]
Protocol 1: Equilibrium Phosphate Binding Study
Objective: To determine the maximum phosphate binding capacity (K₂) and binding affinity (K₁) of a this compound formulation at different pH levels.
Materials:
-
This compound powder (or finely crushed tablets)
-
0.1 N Hydrochloric Acid (HCl)
-
Phosphate stock solution (e.g., 1 M KH₂PO₄/K₂HPO₄)
-
pH adjustment solutions (e.g., 1 M HCl, 1 M NaOH)
-
Buffers for target pH values (e.g., pH 3.0, 5.0, 7.0) - Note: Avoid using phosphate-based buffers.
-
Incubator shaker (37°C)
-
Centrifuge and 0.22 µm syringe filters
-
Validated phosphate quantification assay (e.g., Ion Chromatography)
Methodology:
-
Acid Pre-treatment: Accurately weigh a specified amount of this compound powder (equivalent to a standard dose) and suspend it in 0.1 N HCl (pH 1.2). Incubate at 37°C with constant shaking until it completely dissolves.
-
pH Adjustment: Carefully adjust the pH of the lanthanum solution to the first target pH (e.g., 3.0) using NaOH or HCl. Allow the solution to equilibrate for at least one hour.
-
Phosphate Addition: Prepare a series of reaction vessels. To each, add the pH-adjusted lanthanum solution. Then, add varying volumes of the phosphate stock solution to achieve a range of at least eight final phosphate concentrations. These concentrations should span from a level that ensures saturation (plateau) down to approximately one-tenth of that level.
-
Final Volume and pH Check: Adjust the final volume of each reaction to a consistent total (e.g., 250 mL) with the appropriate buffer. Re-verify and, if necessary, re-adjust the pH of each final solution.
-
Incubation: Incubate all samples at 37°C with constant, gentle shaking for a pre-determined time sufficient to reach equilibrium (as determined by a kinetic study, e.g., 24 hours).
-
Sample Separation: After incubation, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the insoluble lanthanum-phosphate complex.
-
Quantification of Unbound Phosphate: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Measure the concentration of unbound phosphate in the filtrate using a validated analytical method.
-
Data Analysis:
-
Calculate the amount of phosphate bound by subtracting the unbound phosphate from the initial total phosphate for each sample.
-
Plot the amount of bound phosphate versus the concentration of unbound (free) phosphate.
-
Fit the data to a Langmuir binding isotherm to determine the binding affinity (K₁) and maximum binding capacity (K₂).
-
-
Repeat: Repeat steps 2-8 for each additional target pH (e.g., 5.0 and 7.0).
Protocol 2: Kinetic Phosphate Binding Study
Objective: To determine the rate of phosphate binding and the time required to reach equilibrium.
Methodology:
-
Setup: Prepare reaction vessels as described in Protocol 1 (steps 1-4), but use only three key phosphate concentrations: the lowest, the highest, and a mid-range concentration from the equilibrium study.
-
Time-course Sampling: Place the vessels in an incubator shaker at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and up to 24 hours), withdraw an aliquot from each reaction mixture.
-
Sample Processing: Immediately centrifuge and filter the aliquot as described in Protocol 1 (steps 6-7) to stop the binding reaction and separate the solid complex.
-
Phosphate Quantification: Analyze the filtrate for unbound phosphate concentration.
-
Data Analysis:
-
Calculate the amount of phosphate bound at each time point.
-
Plot the amount of bound phosphate against time for each phosphate concentration.
-
Analyze the resulting curves to determine the initial binding rate and the time at which the curve plateaus, indicating that equilibrium has been reached.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. These highlights do not include all the information needed to use this compound safely and effectively. See full prescribing information for this compound. this compound chewable tablets, for oral use Initial U.S. Approval: 2004 [dailymed.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphate Binders and Non-Phosphate Effects in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of hyperphosphatemia in patients with end-stage renal disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcentral.com [medcentral.com]
- 12. This compound Reduces Urine Phosphorus Excretion: Evidence of High-Capacity Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurities in Lanthanum Carbonate Production
Welcome to the technical support center for lanthanum carbonate production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most prevalent impurity is lanthanum hydroxycarbonate (La(OH)CO₃) . This impurity forms through the decarboxylation of this compound, a process often accelerated by high temperatures and humidity.[1][2][3] Other potential impurities include:
-
Elemental impurities: These can include heavy metals and other elements originating from raw materials or manufacturing equipment.[4][5]
-
Residual salts: Byproducts from the precipitation reaction, such as ammonium (B1175870) chloride or sodium nitrate, can remain if not adequately washed.[1][6]
-
Unreacted starting materials: Depending on the synthetic route, these could include lanthanum chloride, lanthanum nitrate, or other precursors.
Q2: What is the primary cause of lanthanum hydroxycarbonate formation and how can it be minimized?
A2: The primary cause of lanthanum hydroxycarbonate formation is the decarboxylation of this compound, which is significantly influenced by process conditions. To minimize its formation, the following parameters should be strictly controlled:
-
pH: Maintaining a low pH (below 4.0) during precipitation significantly reduces the risk of lanthanum hydroxycarbonate formation.[7][8]
-
Temperature: Avoid high temperatures during drying. Drying the this compound hydrate (B1144303) at a controlled temperature, for instance between 60-65°C, is recommended to prevent degradation.[1][6]
-
Precipitating Agent: Using ammonium bicarbonate instead of sodium carbonate can be advantageous. Sodium salts can be difficult to wash out and may contribute to a slimy product consistency, making filtration and washing less effective.[1]
Q3: Are there established limits for impurities in pharmaceutical-grade this compound?
A3: Yes, for pharmaceutical applications, impurities are strictly controlled.
-
Lanthanum Hydroxycarbonate: While specific limits can vary by pharmacopeia, it is a critical quality attribute to be minimized. Quantitative analysis by X-ray Powder Diffraction (XRPD) can detect lanthanum hydroxycarbonate (Form I) at a limit of detection (LOD) of approximately 0.55% and a limit of quantitation (LOQ) of 2.82%.[3]
-
Elemental Impurities: The International Council for Harmonisation (ICH) Q3D guideline provides permissible daily exposure (PDE) limits for various elemental impurities. These limits are used to calculate the maximum allowable concentration in the drug substance.
Troubleshooting Guide
Problem 1: High levels of lanthanum hydroxycarbonate detected in the final product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High pH during precipitation | Monitor and control the pH of the reaction mixture to remain below 4.0.[7][8] | Reduced formation of lanthanum hydroxycarbonate during synthesis. |
| High drying temperature | Dry the filtered this compound at a lower temperature, ideally between 60-65°C, for an adequate duration (e.g., 4-6 hours).[1][6] | Prevention of thermal degradation of this compound to lanthanum hydroxycarbonate. |
| Prolonged exposure to high humidity | Store the synthesized this compound in a desiccated and controlled environment. | Minimized post-synthesis degradation. |
| Inadequate reaction control | Ensure homogenous mixing and controlled addition of the precipitating agent to maintain a consistent low pH throughout the reaction vessel.[7] | Uniform reaction conditions preventing localized areas of high pH. |
Problem 2: Presence of significant elemental impurities.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated raw materials | Use high-purity lanthanum salts (e.g., lanthanum chloride, lanthanum nitrate) and other reagents. Analyze incoming raw materials for elemental impurities. | Reduction of impurities introduced at the start of the process. |
| Leaching from equipment | Use appropriate, inert materials for reaction vessels and processing equipment. Regularly inspect and maintain equipment to prevent corrosion. | Minimized contamination from the manufacturing environment. |
| Inefficient purification | Implement a thorough washing protocol for the precipitated this compound to remove soluble impurities. | Removal of elemental impurities that are soluble in the wash solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Hydroxycarbonate Impurity
This protocol is based on the reaction of lanthanum chloride with ammonium bicarbonate.[1][6]
Materials:
-
Lanthanum chloride heptahydrate (LaCl₃·7H₂O)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Demineralized water
-
Toluene (B28343) (or other suitable hydrocarbon solvent)
Procedure:
-
Preparation of Lanthanum Chloride Solution: Dissolve 100 g of lanthanum chloride heptahydrate in 7 L of demineralized water in a suitable reaction vessel with stirring at 25-30°C. Filter the solution to remove any particulate matter.[6]
-
Preparation of Ammonium Bicarbonate Solution: Dissolve 130 g of ammonium bicarbonate in 700 mL of demineralized water. Filter the solution to ensure it is particle-free.[6]
-
Precipitation: Slowly add the ammonium bicarbonate solution to the lanthanum chloride solution over 3-4 hours at a constant temperature of 25-30°C with continuous stirring.[6]
-
Digestion: After the addition is complete, continue stirring the slurry for 1 hour at 25-30°C.[6]
-
Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the filter cake with demineralized water. Resuspend the wet cake in demineralized water, stir for 15 minutes, and filter again. Repeat the washing step until the chloride content in the wet cake is below 500 ppm.[1][6]
-
Partial Drying: Dry the wet material in an oven at 60-65°C for 4-6 hours.[6]
-
Azeotropic Drying (Optional, for dihydrate form): Suspend the partially dried solid in toluene and heat to reflux, collecting the water azeotropically using a Dean-Stark apparatus. Continue until no more water is collected.[6]
-
Final Drying: Filter the product and dry in an oven at 60-65°C for 4-6 hours to obtain the final this compound product.[6]
Protocol 2: Quantitative Analysis of Lanthanum Hydroxycarbonate by XRPD
This is a general workflow for quantifying lanthanum hydroxycarbonate impurities using X-ray Powder Diffraction (XRPD).[2][3][9]
Methodology:
-
Standard Preparation: Prepare a series of calibration standards by mixing known amounts of pure this compound and pure lanthanum hydroxycarbonate (Form I and/or Form II).
-
Sample Preparation: Prepare the this compound sample to be analyzed. An internal standard (e.g., corundum) can be added for improved accuracy.[9]
-
XRPD Analysis: Acquire the XRPD patterns for the standards and the sample over a relevant 2θ range (e.g., 9 to 40°).[2]
-
Data Analysis: Use a quantitative analysis method, such as the Rietveld refinement method, to analyze the full diffraction pattern.[2][3] This method models the entire pattern based on the crystal structures of the phases present.
-
Quantification: Determine the concentration of lanthanum hydroxycarbonate in the sample by comparing its diffraction contribution to that of the standards.
Data Presentation
Table 1: Key Process Parameters for Minimizing Lanthanum Hydroxycarbonate
| Parameter | Recommended Range | Rationale |
| Precipitation pH | < 4.0 | Inhibits the formation of La(OH)CO₃.[7][8] |
| Reaction Temperature | 25-35°C | Favors the formation of the desired this compound hydrate.[1] |
| Drying Temperature | 60-65°C | Sufficient to remove water without causing significant thermal decomposition.[1][6] |
| Precipitating Agent | Ammonium Bicarbonate | Avoids difficult-to-remove sodium salt impurities.[1] |
Table 2: ICH Q3D Elemental Impurities - Examples of Oral PDE Limits
| Element | Class | Oral PDE (µ g/day ) |
| Arsenic (As) | 1 | 1.5 |
| Cadmium (Cd) | 1 | 0.5 |
| Mercury (Hg) | 1 | 3.0 |
| Lead (Pb) | 1 | 0.5 |
| Nickel (Ni) | 2A | 20 |
| Vanadium (V) | 2A | 10 |
| Selenium (Se) | 2B | 80 |
| Silver (Ag) | 2B | 15 |
| Gold (Au) | 2B | 30 |
| Palladium (Pd) | 2B | 10 |
| Platinum (Pt) | 2B | 10 |
| Copper (Cu) | 3 | 300 |
| Tin (Sn) | 3 | 600 |
| Note: This is a partial list. Researchers should refer to the complete ICH Q3D guideline for all 24 elemental impurities and their PDEs for different routes of administration. |
Visualizations
References
- 1. WO2010131255A1 - Process for the preparation of this compound dihydrate - Google Patents [patents.google.com]
- 2. US20070259052A1 - Assay for lanthanum hydroxycarbonate - Google Patents [patents.google.com]
- 3. EP1852695B1 - Assay for lanthanum hydroxy carbonate - Google Patents [patents.google.com]
- 4. Enhanced ICP-MS detection of 24 elemental impurities in complex, high matrix mineral, medicinal lanthanum carbonates according to ICH Q2 (R2) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. pascal-csu.primo.exlibrisgroup.com [pascal-csu.primo.exlibrisgroup.com]
- 9. CN110579499A - Method for detecting this compound or lanthanum hydroxycarbonate impurity in preparation thereof - Google Patents [patents.google.com]
stability of lanthanum carbonate in different aqueous environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and behavior of lanthanum carbonate in various aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is practically insoluble in neutral water.[1][2] Its solubility is highly dependent on pH, increasing significantly in acidic conditions.[1][3] The carbonate salt dissociates in acidic environments, such as the upper gastrointestinal (GI) tract, to release trivalent lanthanum ions (La³⁺).[4][5][6]
Q2: How does pH affect the stability and phosphate (B84403) binding efficacy of this compound?
A2: The stability and function of this compound are intrinsically linked to pH.
-
Dissociation: In acidic environments (pH < 5.5), this compound dissolves to release free lanthanum ions, which are the active species for phosphate binding.[3][4] This process is crucial for its mechanism of action as a phosphate binder, which starts in the acidic environment of the stomach.[5][7]
-
Phosphate Binding: this compound binds phosphate effectively across a clinically relevant pH range of 3 to 7.[6][7] In vitro studies indicate that phosphate binding is optimal at pH 3-5.[8] The phosphate binding affinity of lanthanum has been shown to be high and largely independent of pH, which distinguishes it from other binders like sevelamer (B1230288) hydrochloride.[8]
Q3: What happens to this compound at elevated temperatures in an aqueous environment?
A3: this compound exists in a hydrated form, commonly as an octahydrate.[9] When heated, it undergoes thermal decomposition. It loses its water molecules between 30°C and 350°C to form the anhydrous version.[9] Further heating leads to decarboxylation, forming lanthanum dioxycarbonate at approximately 575°C.[9] Under hydrothermal conditions (high temperature and pressure in water), it can convert to lanthanum hydroxycarbonate (LaCO₃OH).[10]
Q4: Can other ions in solution interfere with this compound's phosphate binding?
A4: Yes, certain ions can potentially interfere. When designing in vitro experiments, it is critical to select buffer systems carefully. Buffers containing phosphate are unsuitable as they directly interfere with the binding measurements.[11] Additionally, other anions that can form insoluble salts with lanthanum should be avoided.[11] However, studies have shown that bile acids do not significantly affect the phosphate binding affinity of lanthanum.[6][8]
Q5: How do different physical forms (e.g., powder vs. chewable tablet) affect its behavior?
A5: this compound is available in both chewable tablet and powder/granule formulations.[12][13] While they are considered pharmacodynamically equivalent, the physical form can influence handling and potentially patient adherence.[13][14] For experimental purposes, using crushed tablets or powder can result in less variable and more rapid phosphate binding profiles compared to whole tablets due to the increased surface area available for dissolution and reaction.[15]
Troubleshooting Guides
Issue 1: Inconsistent or Low Phosphate Binding Results
-
Question: My in vitro phosphate binding assay is yielding inconsistent or lower-than-expected results. What are the potential causes and how can I troubleshoot this?
-
Answer: Inconsistent phosphate binding can stem from several factors related to dissolution, pH control, and assay methodology. Follow these steps to identify the issue:
-
Ensure Complete Dissolution: Verify that the this compound has fully dissociated to release La³⁺ ions. Pre-incubating the sample in an acidic medium (e.g., 0.1 N HCl) can facilitate complete dissolution before introducing the phosphate solution.[11][16] Inadequate dissolution is a primary cause of reduced binding capacity.
-
Verify and Maintain pH: The pH of the reaction medium is critical.[8] Use a calibrated pH meter to check the pH before and during the experiment. The addition of phosphate solutions can alter the pH, so it may be necessary to monitor and adjust it throughout the incubation period.[11]
-
Check for Interfering Anions: Ensure your buffer system does not contain phosphate or other anions that could precipitate with lanthanum.[11] Citrate or MES buffers are often suitable alternatives.
-
Evaluate Incubation Time: The binding of phosphate to lanthanum is a kinetic process. Ensure you are allowing sufficient time for the reaction to reach equilibrium. For crushed tablets, equilibrium is typically reached within 8 hours, but you should establish the optimal time for your specific conditions.[15]
-
Review Analytical Method: The method used to measure free phosphate (e.g., Ion Chromatography) must be validated for accuracy and precision in your sample matrix.[17] Check for system suitability, peak shape, and potential contamination of the column by other anions in your sample.[17]
-
Issue 2: this compound Fails to Dissolve as Expected
-
Question: I'm having difficulty dissolving my this compound sample in a neutral or slightly acidic buffer. What should I do?
-
Answer: This is expected behavior as this compound is practically insoluble in water and requires a sufficiently acidic environment to dissolve.[1][6]
-
Lower the pH: The most effective way to dissolve this compound is to place it in a strong acidic solution, such as 0.1 N to 0.25 N hydrochloric acid (HCl), which simulates gastric fluid.[11][18]
-
Increase Agitation: Use an appropriate agitation method, such as a paddle apparatus (typically at 50-75 rpm), to increase the interaction between the solid and the acidic medium.[11][18]
-
Increase Temperature: Performing the dissolution at 37°C can help expedite the process.[11]
-
Use Powdered/Crushed Material: If using tablets, crushing them will significantly increase the surface area and accelerate dissolution compared to whole tablets.[15]
-
Data Presentation
Table 1: Phosphate Binding Efficacy of this compound at Different pH Levels
| pH | Phosphate Bound (%)* | Reference |
| 3-5 | ~97% | [6] |
| 7 | ~67% | [6] |
| Data from in vitro studies with lanthanum in two-fold molar excess to phosphate. |
Table 2: Comparison of Phosphate Binder Affinity
| Phosphate Binder | Binding Affinity (K₁) | pH Dependence | Reference |
| This compound | 6.1 ± 1.0 mM⁻¹ | Independent | [8] |
| Sevelamer Hydrochloride | 1.5 ± 0.8 mM⁻¹ (at pH 5-7) | Dependent | [8] |
| Sevelamer Hydrochloride | 0.025 ± 0.002 mM⁻¹ (at pH 3) | Dependent | [8] |
Experimental Protocols
Protocol 1: In Vitro Equilibrium Phosphate Binding Study
This protocol is adapted from FDA guidance and common literature methods.[11][16]
-
Sample Preparation: Crush one tablet (or use an equivalent amount of powder) of this compound.
-
Acid Pre-treatment: Incubate the crushed tablet/powder in 0.1 N HCl (pH 1.2) at 37°C until it completely dissolves. This ensures all lanthanum is available for binding.
-
pH Adjustment: Adjust the solution to the target pH for the experiment (e.g., pH 3.0 or 5.0) using NaOH or HCl. Allow the solution to stabilize for at least one hour.
-
Phosphate Addition: Add a series of phosphate solutions to create various final phosphate concentrations. It is recommended to use at least eight different concentrations to characterize the binding curve. The final reaction volume should be standardized (e.g., 250 mL). Monitor and re-adjust the pH as needed during this step.
-
Incubation: Incubate the solutions at 37°C with constant gentle shaking until maximum lanthanum-phosphate binding is achieved (equilibrium). This may take up to 24 hours.
-
Sample Analysis: After incubation, centrifuge or filter the samples to separate the insoluble lanthanum-phosphate complex.
-
Quantification: Measure the concentration of unbound phosphate remaining in the supernatant/filtrate using a validated method like Ion Chromatography.[17]
-
Data Analysis: Calculate the amount of bound phosphate by subtracting the unbound concentration from the initial concentration. Determine binding constants (e.g., using a Langmuir model).[11]
Protocol 2: Quantification of Lanthanum by Ion Chromatography
This protocol outlines a general method for determining lanthanum content.[19][20]
-
System: A Dionex Ion Chromatograph (or equivalent) with a non-suppressed conductivity detector.[19]
-
Column: A weak cation exchange guard and analytical column (e.g., IonPac SCG1).[19]
-
Mobile Phase (Eluent): A solution of Methanesulfonic acid (e.g., 6 mM) is commonly used.[19]
-
Flow Rate: Isocratic elution at a flow rate of approximately 1.0-1.2 mL/min.[19]
-
Standard Preparation: Prepare a series of standard solutions of known lanthanum concentration (e.g., from a certified lanthanum standard or by dissolving AR grade this compound in acid) in the range of 1.0 to 20 mg/L.[19]
-
Sample Preparation: Dissolve the this compound-containing sample in an acidic solution (e.g., 5mM nitric acid or dilute HCl) and dilute to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared samples.
-
Calculation: Determine the lanthanum concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Troubleshooting workflow for inconsistent phosphate binding.
Caption: Chemical pathway of this compound in the GI tract.
Caption: Experimental workflow for phosphate binding capacity assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound anhydrous | C3La2O9 | CID 168924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. US7618656B2 - Method for use of this compound pharmaceutical compositions - Google Patents [patents.google.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Effects of change in the formulation of this compound on laboratory parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound oral powder: satisfaction, preference and adherence in French and Spanish patients with end-stage renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN110108832A - A kind of measuring method of this compound chewable tablets dissolution curve - Google Patents [patents.google.com]
- 19. ijsr.net [ijsr.net]
- 20. CN113311100A - Method for measuring lanthanum content in this compound preparation - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Dispersion of Lanthanum Carbonate Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the dispersion of lanthanum carbonate nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dispersing this compound nanoparticles?
A1: The primary challenges include the tendency of the nanoparticles to agglomerate due to strong inter-particle attractions (van der Waals forces), issues with wetting the nanoparticle powder, and the potential for irreversible aggregation upon drying.[1] Achieving a stable, monodisperse suspension is crucial for reliable experimental results.
Q2: Why is sonication a commonly used technique for nanoparticle dispersion?
A2: Sonication utilizes ultrasonic waves to create cavitation, which involves the formation, growth, and collapse of bubbles in the liquid medium.[2] This process generates high shear forces that can effectively break down agglomerates and disperse the nanoparticles into individual or primary particles, leading to a more homogeneous and stable suspension.[3]
Q3: What is the significance of zeta potential in nanoparticle dispersion?
A3: Zeta potential is a measure of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A higher magnitude of the zeta potential (either positive or negative) indicates greater electrostatic repulsion, which helps to prevent particle aggregation and enhances the stability of the dispersion. Generally, a zeta potential above ±30 mV is considered to indicate a stable dispersion.
Q4: How does pH affect the dispersion of this compound nanoparticles?
A4: The pH of the dispersion medium can significantly influence the surface charge of the nanoparticles and, consequently, their stability. For many metal oxide and carbonate nanoparticles, pH affects the degree of protonation or deprotonation of surface hydroxyl groups, thereby altering the zeta potential.[4] While specific data for this compound is limited, for similar nanoparticles, adjusting the pH away from the isoelectric point (the pH at which the net surface charge is zero) generally leads to increased electrostatic repulsion and better dispersion.[5]
Q5: Can drying this compound nanoparticles affect their redispersibility?
A5: Yes, drying nanoparticles can lead to the formation of hard agglomerates that are difficult to redisperse.[1] It is often recommended to keep the nanoparticles in a liquid suspension to prevent irreversible aggregation.[1] If drying is necessary, subsequent redispersion will likely require significant energy input, such as from probe sonication.
Troubleshooting Guides
Issue 1: Nanoparticles Settle Out of Suspension Immediately After Sonication
| Possible Cause | Troubleshooting Step |
| Insufficient Sonication Energy | Increase sonication time or amplitude. Use a probe sonicator for higher energy input compared to a bath sonicator.[6] |
| Lack of Electrostatic Stabilization | Measure the zeta potential of your dispersion. If it is close to zero, adjust the pH of the medium. For many inorganic nanoparticles, moving to a more acidic or basic pH can increase surface charge and stability.[4][5] |
| High Ionic Strength of the Medium | High salt concentrations can screen the surface charge, reducing electrostatic repulsion. If possible, reduce the ionic strength of the dispersion medium. |
| Inappropriate Solvent | The nanoparticles may not be well-wetted by the solvent. Consider adding a small amount of a wetting agent, such as ethanol, before adding the bulk of the aqueous medium.[2] |
Issue 2: The Dispersion Appears Cloudy or Shows Visible Aggregates
| Possible Cause | Troubleshooting Step |
| Incomplete Deagglomeration | The initial sonication was not sufficient to break down all agglomerates. Increase sonication duration or power. Ensure the sonicator probe is properly immersed in the suspension.[7] |
| Re-aggregation After Sonication | The nanoparticles are not stable in the chosen medium. Add a surfactant or stabilizing polymer to provide steric hindrance and prevent re-aggregation.[3] |
| Overheating During Sonication | Excessive heat can sometimes promote aggregation. Use a pulsed sonication mode and/or an ice bath to keep the sample cool during the process.[8] |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variation in Sonication Parameters | Standardize the sonication protocol, including power setting, time, pulse mode, temperature, and sample volume.[8] |
| Differences in Nanoparticle Concentration | The concentration of nanoparticles can affect the efficiency of sonication and the final dispersion stability. Use a consistent concentration for all experiments. |
| Aging of the Dispersion | The properties of the dispersion can change over time. Characterize the dispersion shortly after preparation and use it within a consistent timeframe for your experiments. |
Quantitative Data Presentation
Table 1: Effect of Oleic Acid Surfactant on Lanthanum Oxide Carbonate Nanoparticle Size
| Dispersion Condition | Average Particle Size Range (nm) |
| In the absence of oleic acid | 29.0 - 35.73 |
| In the presence of oleic acid | 22.33 - 26.89 |
Note: Data is for lanthanum oxide carbonate nanoparticles and illustrates the potential effect of a surfactant on particle size.[9][10] Similar trends may be observed for this compound.
Experimental Protocols
Protocol 1: General Dispersion of this compound Nanopowder in Aqueous Media via Sonication
-
Preparation of Nanoparticle Paste:
-
Weigh the desired amount of this compound nanopowder into a glass vial.
-
Add a few drops of deionized water (or a 0.5% v/v ethanol-water solution for hydrophobic powders) to the nanopowder.[2]
-
Use a clean glass rod or spatula to create a thick, uniform paste. This initial wetting step is crucial to break up large clumps.
-
-
Dilution and Pre-Sonication:
-
Gradually add the remaining volume of deionized water to achieve the final desired concentration (e.g., 0.2 mg/mL).[2]
-
Seal the vial and shake it to ensure no powder is stuck to the walls.
-
-
Ultrasonication (Probe Sonicator Recommended):
-
Insert the sonicator probe into the suspension, ensuring the tip is submerged approximately halfway into the liquid but not touching the sides or bottom of the vial.[7]
-
Place the vial in an ice bath to prevent overheating.
-
Begin sonication using a pulsed mode (e.g., 1 second on, 1 second off) to minimize heat generation.[7]
-
Sonication time and amplitude will need to be optimized for your specific nanoparticles and concentration. Start with a moderate amplitude and sonicate for a few minutes.
-
-
Post-Sonication Characterization:
-
Immediately after sonication, visually inspect the dispersion for any visible aggregates or settling.
-
Characterize the dispersion using techniques such as Dynamic Light Scattering (DLS) to determine the average particle size and Polydispersity Index (PDI), and measure the zeta potential to assess stability.
-
Protocol 2: Surfactant-Assisted Dispersion of this compound Nanoparticles
-
Prepare Surfactant Solution:
-
Prepare a stock solution of the desired surfactant (e.g., oleic acid, polyethylene (B3416737) glycol) in the chosen dispersion medium. The optimal concentration will need to be determined experimentally.
-
-
Nanoparticle Dispersion:
-
Follow steps 1 and 2 from Protocol 1, but use the surfactant solution instead of pure deionized water.
-
The surfactant can be introduced either before or after sonication, but adding it before can help with the initial wetting and dispersion process.
-
-
Sonication and Characterization:
-
Proceed with sonication as described in step 3 of Protocol 1.
-
Characterize the final dispersion as described in step 4 of Protocol 1. Compare the results to a dispersion prepared without a surfactant to evaluate its effectiveness.
-
Visualizations
Caption: Experimental workflow for this compound nanoparticle dispersion.
References
- 1. researchgate.net [researchgate.net]
- 2. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uniform dispersion of lanthanum hexaboride nanoparticles in a silica thin film: synthesis and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aggregation modeling of the influence of pH on the aggregation of variably charged nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of critical parameters for coating of polymeric nanoparticles with plasma membrane vesicles by sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Lanthanum Carbonate Characterization
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the characterization of lanthanum carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used to characterize this compound?
A1: The most common analytical techniques for characterizing this compound include Powder X-ray Diffraction (PXRD) for phase identification and crystallinity, Fourier Transform Infrared Spectroscopy (FTIR) for identifying functional groups, Thermogravimetric Analysis (TGA) to determine water and carbonate content, Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) for morphology and elemental analysis, and Ion Chromatography to determine lanthanum content and phosphate (B84403) binding capacity.[1][2]
Q2: What is the significance of identifying lanthanum hydroxycarbonate as an impurity?
A2: Lanthanum hydroxycarbonate is a common impurity that can form during the synthesis or degradation of this compound.[3] Its presence can affect the material's properties and performance, particularly its phosphate binding capacity. Regulatory agencies require the quantification of such impurities to ensure the quality and safety of pharmaceutical products.[4]
Q3: How does the hydration state of this compound affect its characterization?
A3: this compound can exist in various hydrated forms, such as the octahydrate (La₂(CO₃)₃·8H₂O).[1] The level of hydration impacts the material's thermal stability and can be determined using techniques like TGA.[1][3] It is crucial to control and verify the hydration state as it influences the compound's molecular weight and, consequently, dosage calculations in pharmaceutical formulations.
Q4: What are the key considerations for dissolution testing of this compound?
A4: Dissolution testing for this compound, a poorly soluble compound, presents challenges. Key considerations include the selection of an appropriate dissolution medium (e.g., 0.1 N HCl) and agitation speed to simulate gastrointestinal conditions.[5][6] For chewable tablets, evaluating both whole and crushed tablets may be necessary.[6] Due to its low solubility, in vitro binding studies are often used as a surrogate for bioequivalence.[7]
Q5: How is the phosphate binding capacity of this compound evaluated?
A5: The phosphate binding capacity is a critical parameter for this compound's therapeutic efficacy. It is typically evaluated in vitro by incubating the compound in solutions with known phosphate concentrations at different pH levels (e.g., 1.2, 3.0, and 5.0) to mimic the gastrointestinal tract.[5][8] The amount of unbound phosphate is then measured, often by ion chromatography, to determine the binding capacity.[8]
Troubleshooting Guides
Powder X-ray Diffraction (PXRD) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or poorly defined peaks | Low crystallinity of the sample. Presence of amorphous content. Small particle size. | Consider annealing the sample to improve crystallinity. Ensure proper sample preparation to achieve a flat, densely packed surface. Use appropriate instrument settings for data collection (e.g., longer scan times). |
| Extra peaks in the diffractogram | Presence of impurities, such as lanthanum hydroxycarbonate.[3] Contamination from the sample holder or grinding process. | Compare the diffractogram with reference patterns for this compound and potential impurities.[9] Use a zero-background sample holder. Be cautious during sample preparation to avoid contamination. |
| Peak shifting | Instrument misalignment. Sample displacement error. Lattice strain. | Calibrate the diffractometer using a standard reference material. Ensure the sample surface is perfectly aligned with the goniometer axis. |
| Difficulty in quantifying impurities | Overlapping peaks between this compound and the impurity. Low concentration of the impurity. | Utilize Rietveld refinement for quantitative phase analysis, which can deconvolute overlapping peaks.[3] For low concentrations, consider using a more sensitive technique or creating calibration curves with known standards.[10] |
Fourier Transform Infrared (FTIR) Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad O-H stretching band | High water content in the sample (hydrated form). Adsorbed moisture. | The broad band around 3200-3400 cm⁻¹ is characteristic of the O-H stretching in hydrated this compound.[1][2] To distinguish between lattice and adsorbed water, TGA can be used. |
| Weak or absent carbonate peaks | Low concentration of the sample in the KBr pellet. Incomplete mixing. Decomposition of the sample. | Ensure proper sample concentration and homogeneous mixing with KBr. Avoid excessive grinding, which can generate heat and potentially lead to sample degradation. |
| Shoulder peaks or splitting of carbonate bands | Presence of different carbonate coordination environments. Presence of impurities like lanthanum hydroxycarbonate. | The splitting of carbonate bands can indicate the presence of different polymorphs or impurities.[11] Compare the spectrum with reference spectra of pure this compound and potential impurities.[9][12] |
Thermogravimetric Analysis (TGA)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Overlapping weight loss steps | Simultaneous loss of water and carbonate. Rapid heating rate. | Use a slower heating rate to improve the resolution of the weight loss events.[1] Coupled techniques like TGA-FTIR can help identify the evolved gases at each step.[1] |
| Inaccurate water or carbonate content | Incorrect identification of the start and end points of the weight loss. Buoyancy effects. | Use the first derivative of the TGA curve (DTG) to accurately determine the temperature ranges for each weight loss step.[2] Perform a blank run with an empty pan to correct for buoyancy. |
| Sample sputtering or creeping out of the pan | Rapid heating of a sample with high volatile content. Inappropriate pan type. | Use a lower heating rate. Consider using a crucible with a lid that has a small pinhole to control the release of volatiles. |
| Atmosphere-dependent degradation products | The thermal decomposition pathway of this compound can be influenced by the purge gas (e.g., air vs. nitrogen).[1] | Ensure the use of the appropriate and consistent purge gas as specified in the analytical method. Different atmospheres can lead to the formation of different lanthanum oxycarbonates or oxides at high temperatures.[1] |
Experimental Protocols
PXRD Analysis for Phase Identification
Objective: To identify the crystalline phase of this compound and detect the presence of crystalline impurities like lanthanum hydroxycarbonate.
Methodology:
-
Sample Preparation: Gently grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
Data Collection: Perform the X-ray diffraction scan.
-
Data Analysis: Compare the obtained diffractogram with standard reference patterns from databases (e.g., ICDD) for this compound hydrates and potential impurities like lanthanum hydroxycarbonate.[9]
TGA for Determination of Water and Carbonate Content
Objective: To quantify the water and carbonate content in a this compound sample.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and weight using appropriate standards.
-
Sample Preparation: Accurately weigh 10-15 mg of the this compound sample into an alumina (B75360) crucible.[1]
-
Instrument Setup:
-
Data Collection: Record the weight loss as a function of temperature.
-
Data Analysis:
-
Determine the weight loss corresponding to the loss of water (typically occurs up to ~350-400 °C).[1]
-
Determine the weight loss corresponding to the decarboxylation (loss of CO₂) (typically occurs from ~350 °C to 800 °C).[1]
-
Calculate the percentage of water and carbonate content based on the respective weight losses.
-
Visualizations
Caption: PXRD Experimental Workflow.
Caption: TGA Decomposition Pathway.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. US7618656B2 - Method for use of this compound pharmaceutical compositions - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN110579499A - Method for detecting this compound or lanthanum hydroxycarbonate impurity in preparation thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Gastrointestinal Side Effects of Lanthanum Carbonate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during animal studies with lanthanum carbonate.
Troubleshooting Guides
This section offers a step-by-step approach to address specific GI issues observed during your experiments.
Issue 1: Vomiting or Nausea in Study Animals
Symptoms: Retching, expulsion of stomach contents, excessive salivation, and loss of appetite.
Immediate Actions:
-
Temporarily withhold the next dose of this compound.
-
Ensure the animal has access to fresh water to prevent dehydration.
-
Monitor the animal's hydration status and general well-being.
Troubleshooting Steps:
-
Dose Reduction: Vomiting is often dose-dependent.[1] Consider reducing the dose to the next lowest level in your study protocol. A dose of 1 g/kg of body weight was well-tolerated in cats, while 2 g/kg induced vomiting.[1]
-
Administration with Food: Administering this compound with meals can help mitigate GI upset.[2][3] Ensure the compound is thoroughly mixed with food if possible.
-
Formulation Review: If using an oral powder, consider if a chewable tablet formulation is feasible for the animal model. Studies in humans have shown that oral powder formulations can lead to a higher incidence of nausea, diarrhea, and vomiting compared to chewable tablets.[4]
-
Dose Fractionation: Divide the total daily dose and administer it with multiple smaller meals throughout the day.[2]
-
Supportive Care: In cases of severe vomiting, veterinary consultation for supportive care, including antiemetics like maropitant (B1663616) for dogs, may be necessary.[5][6] Maropitant is a neurokinin-1 (NK-1) receptor antagonist effective in preventing vomiting from various stimuli in dogs.[5]
Issue 2: Diarrhea or Loose Stools in Study Animals
Symptoms: Increased frequency and fluidity of feces.
Immediate Actions:
-
Continue to provide ad libitum access to water to prevent dehydration.
-
Assess fecal consistency using a standardized scoring system.
-
Clean the animal's housing to maintain hygiene.
Troubleshooting Steps:
-
Dose Adjustment: As with vomiting, diarrhea can be dose-related. A dose reduction may alleviate the issue.
-
Dietary Fiber: Ensure the diet has an appropriate amount of fiber. While not specifically studied with this compound, dietary modifications are a common approach to managing diarrhea.
-
Monitor for Resolution: Mild, transient diarrhea may resolve as the animal adapts to the treatment.
-
Supportive Care: For persistent or severe diarrhea, veterinary intervention may be required to rule out other causes and provide supportive care.
Issue 3: Constipation or Decreased Fecal Output in Study Animals
Symptoms: Reduced frequency of defecation, straining, or hard, dry feces.
Immediate Actions:
-
Ensure adequate hydration.
-
Gently palpate the abdomen to check for signs of discomfort or impaction, if trained to do so.
Troubleshooting Steps:
-
Hydration: Encourage water intake.
-
Dietary Moisture: If using a dry diet, consider supplementing with a portion of wet food to increase water intake.
-
Dose Evaluation: While less common than diarrhea, constipation can occur. Review the dosage and consider a reduction if the issue persists.
-
Serious Complications: Be aware that in clinical settings, serious events like gastrointestinal obstruction and ileus have been reported.[7] If an animal shows signs of severe distress, bloating, or has not defecated for an extended period, immediate veterinary assessment is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of this compound observed in animal studies?
A1: The most frequently reported GI side effects are nausea, vomiting, diarrhea, and abdominal pain.[8] In a dose-escalation study in cats, vomiting was the primary sign of intolerability at higher doses.[1]
Q2: At what dose are GI side effects typically observed?
A2: This is species- and dose-dependent. For example, in healthy cats, a dose of 1 g/kg body weight was well-tolerated, but vomiting occurred in 7 out of 10 cats at a dose of 2 g/kg body weight.[1] Long-term studies in dogs with doses up to 2000 mg/kg/day did not show significant toxicity.[9]
Q3: How does the formulation of this compound affect GI tolerance?
A3: Human clinical studies have indicated that oral powder formulations may lead to a higher incidence of GI adverse events like nausea, diarrhea, and vomiting (18%) compared to chewable tablets (7%).[4] This suggests that the physical form of administration can influence local gastrointestinal tolerance.
Q4: Can this compound be administered with other medications to manage GI side effects?
Q5: Are there any long-term concerns regarding this compound and the gastrointestinal tract?
A5: Studies in rats have shown that oral administration of this compound can induce mucosal injury, referred to as "lanthanum gastropathy," which may involve glandular atrophy, erosion, and ulceration.[10][11] Lanthanum deposition in the gastric mucosa has also been observed.[10][11][12]
Q6: What is the mechanism behind this compound-induced GI side effects?
A6: this compound dissociates in the acidic environment of the stomach to release lanthanum ions, which then bind to dietary phosphate (B84403).[8] The direct presence of lanthanum ions and the formation of insoluble lanthanum phosphate complexes in the GI tract may cause local irritation.[1] Additionally, studies suggest that lanthanum deposition can damage the gastric mucosa.[11]
Data Presentation
Table 1: Dose-Response of Gastrointestinal Side Effects in Animal Studies
| Animal Model | This compound Dose | Observed Gastrointestinal Side Effects | Reference |
| Cat | 1 g/kg body weight | Well-tolerated | [1] |
| Cat | 2 g/kg body weight | Vomiting in 70% of animals | [1] |
| Dog | Up to 2000 mg/kg/day for 52 weeks | No significant toxicity observed | [9] |
| Rat | 1000 mg/day for ≥ 2 weeks | Gastric mucosal injury (glandular atrophy, erosion, ulcer) | [10][11] |
Table 2: Impact of Formulation on Gastrointestinal Adverse Events (Human Data)
| Formulation | Incidence of Nausea, Diarrhea, and Vomiting | Reference |
| Chewable Tablets | 7% | [4] |
| Oral Powder | 18% | [4] |
Experimental Protocols
Protocol 1: Dose Escalation Study to Determine Maximum Tolerated Dose (MTD) in Cats
-
Objective: To identify the maximum dose of this compound that is tolerated without significant adverse effects.
-
Animals: Healthy adult cats (N=10 in the treatment group, N=5 in the control group).
-
Procedure:
-
Start with an initial dose of 0.125 g/kg body weight mixed with the daily feed ration.
-
Double the dose every two weeks.
-
Monitor animals daily for signs of intolerability, including feed refusal and vomiting.
-
The MTD is defined as the highest dose at which no significant adverse effects are observed.
-
-
Key Findings from a Representative Study: A dose of 1 g/kg body weight was well-tolerated. At 2 g/kg, repeated vomiting occurred in 7 out of 10 cats.[1]
Protocol 2: Assessment of Gastric Mucosal Injury in Rats
-
Objective: To evaluate the histological effects of long-term oral administration of this compound on the gastric mucosa.
-
Animals: Wistar rats.
-
Procedure:
-
Administer 1000 mg/day of this compound orally for 2 or more weeks.
-
At the end of the treatment period, euthanize the animals and collect stomach tissue.
-
Perform histological examination of the gastric mucosa, looking for alterations such as glandular atrophy, stromal fibrosis, proliferation of mucous neck cells, intestinal metaplasia, erosion, and ulceration.
-
-
Key Findings from a Representative Study: Lanthanum deposition was consistently detectable in the gastric mucosa, along with various histologic alterations indicative of mucosal injury.[10][11]
Visualizations
Caption: Troubleshooting workflow for managing GI side effects.
Caption: Potential mechanism of this compound GI side effects.
References
- 1. Tolerability and efficacy of the intestinal phosphate binder Lantharenol® in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment - CKD blog - cat.life [cat.life]
- 3. droracle.ai [droracle.ai]
- 4. Drugs Used to Control or Stimulate Vomiting in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. wagwalking.com [wagwalking.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Lanthanum-Induced Mucosal Alterations in the Stomach (Lanthanum Gastropathy): a Comparative Study Using an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lanthanum deposition from oral this compound in the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Phosphate Binding Efficacy: A Comparative Analysis of Lanthanum Carbonate and Sevelamer Hydrochloride
In the management of hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD), oral phosphate (B84403) binders are essential therapeutic agents. Among the non-calcium-based phosphate binders, lanthanum carbonate and sevelamer (B1230288) hydrochloride are frequently prescribed. This guide provides a detailed comparison of their phosphate binding efficacy, supported by data from key clinical studies, for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and sevelamer hydrochloride act locally within the gastrointestinal tract to bind dietary phosphate, thereby preventing its absorption into the bloodstream.
This compound: This compound dissociates in the acidic environment of the stomach to release lanthanum ions (La³⁺).[1] These ions have a high affinity for phosphate and form insoluble lanthanum phosphate complexes that are excreted in the feces.[1]
Sevelamer Hydrochloride: This agent is a non-absorbable, calcium-free, and metal-free polymer.[2][3] In the stomach, the amine groups of sevelamer become protonated and subsequently bind to phosphate ions in the intestine through ionic and hydrogen bonding.[3][4][5] The resulting sevelamer-phosphate complex is then eliminated through the feces.[3]
Comparative Efficacy: Clinical Data
Clinical trials have directly compared the phosphate-lowering effects of this compound and sevelamer hydrochloride. The following table summarizes the quantitative data on serum phosphorus reduction from two key studies.
| Study (Year) | Drug & Daily Dose | Baseline Serum Phosphorus (mg/dL) | End-of-Treatment Serum Phosphorus (mg/dL) | Mean Reduction (mg/dL) | Percentage Reduction |
| Al-Azawi et al. (2023) [6] | Sevelamer Carbonate 2400 mg | 8.31 ± 0.09 | 5.11 ± 0.18 | 3.20 | 38% |
| This compound 1500 mg | 8.79 ± 0.28 | 4.02 ± 0.12 | 4.77 | 54% | |
| Sprague et al. (2009) [5] | Sevelamer Hydrochloride 4800-6400 mg | >6.0 | Not specified | 1.4 ± 0.1 | Not specified |
| This compound 2250-3000 mg | >6.0 | Not specified | 1.7 ± 0.1 | Not specified |
Experimental Protocols
A clear understanding of the methodologies employed in these clinical trials is crucial for interpreting the results.
Al-Azawi et al. (2023): A Randomized Controlled Comparative Clinical Study[6][7][8]
-
Study Design: A randomized controlled comparative clinical study conducted over one year.
-
Patient Population: 150 patients with chronic kidney disease and associated hyperphosphatemia.
-
Intervention: Patients were divided into two groups. Group 1 (n=75) received sevelamer carbonate 800 mg three times daily, and Group 2 (n=75) received this compound 500 mg three times daily.
-
Duration: Patients were assessed at baseline, after three months, and after six months.
-
Primary Efficacy Endpoint: Change in serum phosphate level from baseline.
Sprague et al. (2009): A Crossover Study[5]
-
Study Design: A multicenter, open-label, randomized, two-way crossover study.
-
Patient Population: 182 hemodialysis patients with serum phosphorus ≥6.0 mg/dL and serum calcium ≥8.4 mg/dL following a 2-3 week phosphate binder washout period.
-
Intervention: Patients were randomized to receive either this compound (2,250 to 3,000 mg/day) or sevelamer hydrochloride (4,800 to 6,400 mg/day) for 4 weeks. After a 2-week washout period, patients were switched to the alternative binder for another 4 weeks.
-
Primary Efficacy Endpoint: The change in serum phosphorus from baseline to the end of each 4-week treatment period.
Summary of Findings
The presented data from these clinical trials suggest that both this compound and sevelamer hydrochloride are effective in lowering serum phosphorus levels in patients with CKD.
In the head-to-head comparative study by Al-Azawi et al. (2023), this compound demonstrated a greater percentage reduction in serum phosphate compared to sevelamer carbonate over a six-month period.[6] The crossover study by Sprague et al. (2009) showed a trend towards a greater reduction in serum phosphorus with this compound compared to sevelamer hydrochloride, although the difference was not statistically significant in the primary analysis.[5] However, in a secondary analysis of patients who completed the full treatment course, the reduction was significantly greater with this compound.[5]
It is important to note that the dosing regimens differed between the studies, which may influence the direct comparison of efficacy. Furthermore, patient characteristics and study designs vary, highlighting the need for careful consideration of the evidence in the context of specific patient populations and clinical settings. Both medications are generally well-tolerated, though side effect profiles may differ.[7][8]
For drug development professionals, these findings underscore the importance of well-designed comparative efficacy trials with clearly defined patient populations, dosing strategies, and primary endpoints to robustly evaluate the relative performance of phosphate binders.
References
- 1. Randomized crossover study of the efficacy and safety of sevelamer hydrochloride and this compound in Japanese patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Treating Hyperphosphatemia With this compound vs Calcium Carbonate on Cardiovascular Events in Patients With Chronic Kidney Disease Undergoing Hemodialysis: The LANDMARK Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of this compound and Sevelamer Carbonate as Phosphate Binders in Chronic Kidney Disease—A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciresliterature.org [sciresliterature.org]
- 8. This compound versus sevelamer hydrochloride: improvement of metabolic acidosis and hyperkalemia in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Phosphate Binding Capacity of Lanthanum Carbonate
For researchers, scientists, and drug development professionals, understanding the in vitro phosphate (B84403) binding characteristics of lanthanum carbonate is crucial for preclinical assessments and the development of new hyperphosphatemia treatments. This guide provides an objective comparison of this compound's performance against other common phosphate binders, supported by experimental data and detailed methodologies.
Comparative Analysis of Phosphate Binding Capacity
The phosphate binding capacity of this compound is influenced by several factors, including pH and the concentration of phosphate. In vitro studies are fundamental in elucidating the binding characteristics of this and other phosphate binders.
Data Presentation
The following tables summarize key quantitative data from in vitro studies, offering a comparative overview of the phosphate binding affinity and capacity of this compound against other widely used binders.
Table 1: Langmuir Equilibrium Binding Affinity (K₁) of this compound vs. Sevelamer (B1230288) Hydrochloride
| Compound | pH | K₁ (mM⁻¹) | Citation(s) |
| This compound | 3 - 7 | 6.1 ± 1.0 | [1][2] |
| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002 | [1][2] |
| Sevelamer Hydrochloride | 5 - 7 | 1.5 ± 0.8 | [1][2] |
K₁ represents the binding affinity. A higher K₁ value indicates a stronger affinity for phosphate.
Table 2: Comparative In Vitro Phosphate Adsorption at Various pH Levels
| Phosphate Binder | pH 2 | pH 5 | pH 8 | Citation(s) |
| PA21 | High | High | High | [3][4] |
| Sevelamer Hydrochloride | High | High | High | [3][4] |
| This compound Hydrate | Moderate | Moderate | Moderate | [3][4] |
| Calcium Carbonate | Low | Low | Low | [3][4] |
| Ferric Citrate Hydrate | Low | Low | Low | [3][4] |
This table provides a qualitative comparison based on studies where multiple binders were assessed under similar conditions. "High," "Moderate," and "Low" refer to the relative phosphate adsorption capacity observed in these studies.
Table 3: Influence of pH on the Amount of Phosphate Bound by Various Binders (in μmol)
| Phosphate Binder | Initial Phosphate Concentration | Phosphate Bound at pH 3.0 (μmol) | Phosphate Bound at pH 6.0 (μmol) | Citation(s) |
| This compound | 10 mM | ~150 | ~75 | [5] |
| This compound | 15 mM | ~225 | ~110 | [5] |
| This compound | 20 mM | ~275 | ~150 | [5] |
| Sevelamer Carbonate | 10 mM | ~125 | ~100 | [5] |
| Calcium Carbonate | 10 mM | ~110 | ~90 | [5] |
| Sucroferric Oxyhydroxide | 10 mM | ~120 | ~110 | [5] |
| Calcium Acetate/Magnesium Carbonate | 10 mM | ~90 | ~125 | [5] |
Data are approximated from graphical representations in the cited literature and demonstrate the significant impact of acidic pH on the binding capacity of this compound.
Experimental Protocols
The following is a detailed methodology for a typical in vitro phosphate binding assay, synthesized from multiple sources including FDA guidelines for bioequivalence studies.[6][7]
Objective: To determine and compare the in vitro phosphate binding capacity of this compound and other phosphate binders under simulated gastrointestinal conditions.
Materials:
-
This compound tablets
-
Other phosphate binder tablets (e.g., Sevelamer Hydrochloride, Calcium Acetate)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium chloride (NaCl)
-
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Orbital shaker incubator
-
pH meter
-
Centrifuge
-
Ion chromatograph or a suitable phosphate quantification method
Procedure:
-
Preparation of Phosphate Solutions:
-
Prepare a stock solution of potassium dihydrogen phosphate.
-
From the stock, prepare a series of phosphate solutions with concentrations ranging from 1 mM to 40 mM.[8]
-
Each solution should also contain 80 mM of sodium chloride and 100 mM of BES buffer.[8]
-
Adjust the pH of these solutions to the desired levels (e.g., pH 1.2, 3.0, 5.0, and 7.0) using HCl or NaOH to simulate the different environments of the gastrointestinal tract.[7]
-
-
Incubation:
-
Place a known amount of the phosphate binder (either a whole tablet or a precisely weighed amount of crushed tablet) into a vessel containing a defined volume (e.g., 300-500 mL) of a specific phosphate solution.[8]
-
Incubate the vessels in an orbital shaker at 37°C. The shaker speed should be sufficient to ensure adequate mixing (e.g., 100 rpm).[8]
-
The incubation time should be sufficient to reach equilibrium. A typical duration is 2 to 6 hours.[3][9] For kinetic studies, samples can be taken at multiple time points (e.g., 0.5, 1, 2, 3, 4 hours).[8]
-
-
Sample Processing:
-
After incubation, collect a sample from each vessel.
-
Separate the unbound phosphate from the binder-phosphate complex. This is typically achieved by filtration or centrifugation.
-
-
Quantification of Unbound Phosphate:
-
Calculation of Bound Phosphate:
-
The amount of phosphate bound by the binder is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.
-
The binding capacity can be expressed as mmol of phosphate bound per gram of the binder.[10]
-
-
Data Analysis:
-
For equilibrium studies, the data can be fitted to the Langmuir binding isotherm model to determine the binding affinity (K₁) and the maximum binding capacity (k₂).[6][7] The Langmuir equation is: Bound = (k₂ * K₁ * [Free]) / (1 + K₁ * [Free]), where [Free] is the concentration of unbound phosphate.
-
Visualizations
Experimental Workflow for In Vitro Phosphate Binding Assay
Caption: Workflow for determining in vitro phosphate binding capacity.
Logical Relationship of Factors Affecting Phosphate Binding
Caption: Factors influencing the in vitro phosphate binding of pharmaceuticals.
References
- 1. Relative in vitro efficacy of the phosphate binders this compound and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Comparison of Phosphate Binding Capacities of PA21, A Novel Phosphate Binder, with those of other Phosphate Binders in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. fda.gov [fda.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different lanthanum carbonate synthesis methods
For researchers, scientists, and drug development professionals, the selection of a synthesis method for lanthanum carbonate, a critical phosphate (B84403) binder, is a pivotal decision impacting the final product's physicochemical properties and therapeutic efficacy. This guide provides a comprehensive comparative analysis of four prominent synthesis methods: precipitation, hydrothermal, sonochemical, and urea (B33335) hydrolysis. The objective is to furnish a clear, data-driven overview to inform methodological choices in research and development.
This report synthesizes experimental data on key performance indicators such as yield, purity, particle size, specific surface area, and in vitro phosphate binding capacity. Detailed experimental protocols for each method are also provided to ensure reproducibility.
Comparative Data Overview
The following table summarizes the quantitative data obtained from various studies on the different synthesis methods for this compound. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources.
| Synthesis Method | Precursor Salts | Yield (%) | Purity (%) | Particle Size | Specific Surface Area (m²/g) | Maximum Phosphate Binding Capacity (mg/g) |
| Precipitation | Lanthanum Chloride (LaCl₃) + Sodium Bicarbonate (NaHCO₃) | 88.0 - 94.4[1] | >92 (by XRD)[2][3] | Not Reported | Not Reported | Not Reported |
| Hydrothermal | Lanthanum Nitrate (La(NO₃)₃) + Urea (CO(NH₂)₂) | Not Reported | Not Reported | Nanorods[4][5] | Not Reported | 312.5[4][5] |
| Sonochemical | Lanthanum Acetate (La(CH₃COO)₃) + Sodium Carbonate (Na₂CO₃) | Not Reported | Not Reported | 24.1 nm[6] | Not Reported | Not Reported |
| Urea Hydrolysis | Lanthanum Nitrate (La(NO₃)₃) + Urea (CO(NH₂)₂) | Not Reported | Not Reported | Spherical particles[7] | Not Reported | Not Reported |
Methodological Workflows and Diagrams
To visually represent the procedural flow of each synthesis method, the following diagrams have been generated using the Graphviz DOT language.
Precipitation Method Workflow
References
- 1. CN114477265B - Preparation method of this compound tetrahydrate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphate binding therapy in dialysis patients: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Synthesis of morphologically controlled this compound particles using ultrasound irradiation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Non-Calcium Phosphate Binders: Efficacy of Lanthanum Carbonate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the management of hyperphosphatemia in patients with chronic kidney disease (CKD), particularly those on dialysis, the choice of phosphate (B84403) binder is a critical therapeutic decision. Non-calcium-based phosphate binders are often preferred to mitigate the risks of hypercalcemia and vascular calcification associated with calcium-based options. This guide provides an objective comparison of the efficacy of lanthanum carbonate against other leading non-calcium phosphate binders: sevelamer (B1230288) (hydrochloride and carbonate), sucroferric oxyhydroxide, and ferric citrate (B86180). The information presented is supported by data from key clinical trials to aid in research and development efforts.
Mechanism of Action
Phosphate binders function by binding to dietary phosphate in the gastrointestinal tract, forming insoluble complexes that are excreted in the feces, thereby reducing the absorption of phosphate into the bloodstream.
-
This compound: Dissociates in the acidic environment of the stomach to release lanthanum ions (La³⁺), which have a high affinity for phosphate ions, forming insoluble lanthanum phosphate.
-
Sevelamer (Carbonate and Hydrochloride): A non-absorbed, amine-based polymer that binds phosphate through ionic and hydrogen bonding in the gut. Sevelamer carbonate has the added benefit of a bicarbonate buffer, which can help to mitigate metabolic acidosis, a common complication in CKD patients.
-
Sucroferric Oxyhydroxide: An iron-based binder with a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell. It binds phosphate over a wide pH range in the gastrointestinal tract.
-
Ferric Citrate: An iron-based phosphate binder that releases ferric iron in the gastrointestinal tract, which then binds to dietary phosphate to form insoluble ferric phosphate. A portion of the iron from ferric citrate can be absorbed, which may be beneficial for anemic patients.
Comparative Efficacy in Serum Phosphorus Control
The primary measure of efficacy for phosphate binders is their ability to reduce serum phosphorus levels. The following table summarizes the comparative efficacy of this compound and other non-calcium binders from various clinical trials.
| Phosphate Binder Comparison | Study Population | Duration | Mean Change in Serum Phosphorus | Key Findings |
| This compound vs. Sevelamer Hydrochloride | Hemodialysis patients | 4 weeks (crossover) | This compound: -1.7 ± 0.1 mg/dLSevelamer Hydrochloride: -1.4 ± 0.1 mg/dL | In a key secondary analysis of patients who completed the full treatment period, this compound showed a significantly greater reduction in serum phosphorus compared to sevelamer hydrochloride.[1] |
| This compound vs. Sevelamer Carbonate | CKD patients with hyperphosphatemia | 6 months | This compound: -4.77 mg/dL (54% reduction)Sevelamer Carbonate: -3.2 mg/dL (38% reduction) | This compound was found to be more efficacious in lowering serum phosphate concentrations compared to sevelamer carbonate. |
| Sucroferric Oxyhydroxide vs. Sevelamer Carbonate | Hemodialysis and peritoneal dialysis patients | 12 weeks | Sucroferric Oxyhydroxide: -0.71 mmol/LSevelamer Carbonate: -0.79 mmol/L | Sucroferric oxyhydroxide was non-inferior to sevelamer carbonate in reducing serum phosphorus levels.[2] |
| Ferric Citrate vs. Sevelamer Carbonate or Calcium Acetate (Active Control) | Dialysis patients | 52 weeks | Ferric Citrate: Maintained similar phosphorus levels to active control. | Ferric citrate effectively controlled serum phosphorus levels, comparable to active controls.[3] |
| Ferric Citrate vs. Placebo | Dialysis patients | 4 weeks | Ferric Citrate: -2.2 ± 0.2 mg/dL (treatment difference vs. placebo) | Ferric citrate was superior to placebo in lowering serum phosphorus.[3] |
Impact on Fibroblast Growth Factor 23 (FGF-23)
FGF-23 is a key hormone in phosphate and vitamin D metabolism, and elevated levels are associated with adverse outcomes in CKD. The effect of different phosphate binders on FGF-23 levels is an important consideration.
| Phosphate Binder | Effect on FGF-23 Levels |
| This compound | Studies have shown variable effects, with some indicating a reduction in FGF-23 levels, while others show no significant change. |
| Sevelamer (Carbonate/Hydrochloride) | Generally associated with a reduction in FGF-23 levels. |
| Sucroferric Oxyhydroxide | Has been shown to reduce FGF-23 levels. |
| Ferric Citrate | Demonstrates a significant reduction in FGF-23 levels. |
Patient-Reported Outcomes and Pill Burden
Adherence to phosphate binder therapy is a significant challenge for patients, largely due to the high pill burden. A lower pill burden is generally associated with better adherence and, consequently, better serum phosphorus control.
| Phosphate Binder | Typical Daily Pill Burden | Patient-Reported Considerations |
| This compound | Generally lower than sevelamer. | Available as a chewable tablet or powder, which may be preferred by some patients but disliked by others due to taste or texture.[4] |
| Sevelamer (Carbonate/Hydrochloride) | Often the highest pill burden among non-calcium binders. | Tablets can be large and difficult to swallow for some patients. |
| Sucroferric Oxyhydroxide | Significantly lower pill burden compared to sevelamer.[2] | Chewable tablets. |
| Ferric Citrate | Pill burden is generally comparable to or lower than sevelamer.[3] | Non-chewable tablets. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are generalized protocols for key comparative studies.
This compound vs. Sevelamer Hydrochloride Crossover Study[1]
-
Study Design: A multicenter, randomized, open-label, crossover trial.
-
Participants: Hemodialysis patients with serum phosphorus ≥6.0 mg/dL after a 2-3 week washout of previous phosphate binders.
-
Intervention:
-
Phase 1 (4 weeks): Patients were randomized to receive either this compound (2250-3000 mg/day) or sevelamer hydrochloride (4800-6400 mg/day).
-
Washout (2 weeks): Patients discontinued (B1498344) their assigned phosphate binder.
-
Phase 2 (4 weeks): Patients were switched to the alternate phosphate binder at the corresponding dose.
-
-
Key Assessments: Serum phosphorus, calcium, and intact parathyroid hormone (iPTH) levels were measured at baseline and at regular intervals throughout the study.
Sucroferric Oxyhydroxide vs. Sevelamer Carbonate Non-Inferiority Trial[2][5]
-
Study Design: A Phase III, open-label, randomized, active-controlled, parallel-group study.
-
Participants: Hemodialysis or peritoneal dialysis patients with hyperphosphatemia.
-
Intervention:
-
Dose Titration (8 weeks): Patients were randomized to receive either sucroferric oxyhydroxide (starting at 1.0 g/day , titrated up to 3.0 g/day ) or sevelamer carbonate (starting at 4.8 g/day , titrated up to 14.4 g/day ) to achieve a target serum phosphorus level.
-
Maintenance (4 weeks): The dose established during the titration phase was continued.
-
-
Primary Endpoint: The change in serum phosphorus from baseline to week 12.
Ferric Citrate vs. Active Control (Sevelamer Carbonate and/or Calcium Acetate) Trial[3]
-
Study Design: A 52-week, randomized, open-label, active-control trial, followed by a 4-week placebo-controlled withdrawal period.
-
Participants: Patients on dialysis with hyperphosphatemia.
-
Intervention:
-
Active Control Period (52 weeks): Patients were randomized to receive either ferric citrate or an active control (sevelamer carbonate and/or calcium acetate) with doses adjusted to control serum phosphorus.
-
Placebo-Controlled Period (4 weeks): Patients who completed the 52-week active control period on ferric citrate were re-randomized to either continue ferric citrate or switch to a placebo.
-
-
Primary Endpoint: The difference in the change in serum phosphorus between the ferric citrate and placebo groups during the 4-week withdrawal period.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway in phosphate homeostasis and a generalized workflow for a comparative clinical trial of phosphate binders.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. A phase III study of the efficacy and safety of a novel iron-based phosphate binder in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferric Citrate Controls Phosphorus and Delivers Iron in Patients on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound versus sevelamer hydrochloride: improvement of metabolic acidosis and hyperkalemia in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Lanthanum Carbonate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of lanthanum carbonate purity. Ensuring the purity of this compound, a phosphate (B84403) binder used in the management of hyperphosphatemia, is critical for its safety and efficacy. This document outlines and objectively compares various analytical techniques, supported by experimental data, to assist researchers and quality control professionals in selecting the most appropriate methods for their specific needs.
The primary analytical techniques for assessing the purity of this compound include Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD), Complexometric Titration, and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The cross-validation of these methods is essential to ensure robust and reliable results across different analytical platforms and laboratories.[1][2]
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound purity assessment depends on the specific parameter being evaluated, such as water content, carbonate content, crystalline impurities, or elemental purity. The following table summarizes the key performance characteristics of the most common analytical methods.
| Parameter | Thermogravimetric Analysis (TGA) | Powder X-ray Diffraction (PXRD) with Rietveld Analysis | Complexometric (Potentiometric) Titration | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Primary Application | Determination of water and carbonate content | Quantification of crystalline phases and impurities (e.g., lanthanum hydroxycarbonate) | Assay of Lanthanum content | Quantification of Lanthanum and trace elemental impurities |
| Accuracy | High for water and carbonate content.[3][4] | High for crystalline phase quantification.[1][5] | High, with recovery typically between 96.9% and 100%.[6][7][8] | High, with typical recovery in the range of 90-110%. |
| Precision (%RSD) | Low, typically <1%.[9] | High precision for phase quantification. | Low, typically <1% for repeatability.[6][8] | Excellent, typically <2%.[10] |
| Limit of Detection (LOD) | Not typically used for impurity detection. | Dependent on crystalline nature of impurity. | Dependent on indicator or electrode sensitivity. | Low, typically in the µg/L (ppb) range.[11][12] For Lanthanum, LOD can be as low as 0.4 mg/L.[11][13] |
| Limit of Quantification (LOQ) | Not typically used for impurity quantification. | Dependent on crystalline nature of impurity. | Dependent on indicator or electrode sensitivity. | Low, typically in the µg/L (ppb) range. For Lanthanum, LOQ can be 1.0 mg/L.[11][13] |
| Analysis Time | Relatively fast (30-60 minutes per sample). | Moderate (can be several hours for data acquisition and analysis). | Fast (15-30 minutes per sample). | Fast (a few minutes per sample after initial setup). |
| Sample Throughput | Moderate, can be automated. | Low to moderate. | High. | High, suitable for automation. |
| Specificity | Good for water and carbonate content based on decomposition temperatures.[3][9] | Highly specific for different crystalline forms.[1][5][14] | Good, but can be subject to interference from other metal ions. | Highly specific due to characteristic emission wavelengths. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative experimental protocols for the key methods discussed.
Thermogravimetric Analysis (TGA) for Water and Carbonate Content
This method determines the water and carbonate content in this compound by measuring the mass loss of a sample as it is heated in a controlled atmosphere.[3][9]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 10-15 mg of the this compound sample into a suitable TGA pan (e.g., alumina).[9]
-
TGA Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 900 °C at a constant heating rate of 10 °C/min.[3]
-
Atmosphere: Use a nitrogen purge at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Data Analysis:
-
The weight loss observed between ambient temperature and approximately 200-250 °C corresponds to the loss of water of hydration.
-
The weight loss in the higher temperature range (approximately 400-800 °C) is attributed to the decomposition of this compound to lanthanum oxide, releasing carbon dioxide.[3][9]
-
Calculate the percentage of water and carbonate content based on the respective weight losses.
-
Powder X-ray Diffraction (PXRD) with Rietveld Analysis for Crystalline Impurities
This technique is used to identify and quantify crystalline phases, such as the common impurity lanthanum hydroxycarbonate, in the this compound drug substance.[1][5][14][15]
-
Instrument: A powder X-ray diffractometer equipped with a suitable detector.
-
Sample Preparation: Gently grind the this compound sample to a fine powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.
-
PXRD Parameters:
-
X-ray Source: Cu Kα radiation is commonly used.
-
Scan Range: A typical 2θ range is 5° to 50°.
-
Step Size and Dwell Time: Use a step size of 0.02° and a dwell time of 1-2 seconds per step to obtain high-quality data.
-
-
Data Analysis (Rietveld Refinement):
-
Obtain the crystal structure data (CIF files) for this compound and potential impurities (e.g., lanthanum hydroxycarbonate).
-
Use specialized software (e.g., GSAS, FullProf) to perform a full-pattern Rietveld refinement of the experimental PXRD data.
-
The software refines structural and instrumental parameters to fit a calculated diffraction pattern to the experimental data.
-
The weight fraction of each crystalline phase is determined from the refined scale factors.
-
Complexometric (Potentiometric) Titration for Lanthanum Assay
This method determines the amount of lanthanum in a sample by titrating it with a standard solution of a complexing agent, typically ethylenediaminetetraacetic acid (EDTA). The endpoint is detected using a potential-sensitive electrode.[6][7][8]
-
Reagents and Equipment:
-
Standardized 0.1 M EDTA solution.
-
pH meter with a suitable ion-selective electrode (e.g., a mercury electrode).
-
Buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10).
-
Indicator (e.g., Xylenol Orange), if performing a visual titration for comparison.
-
-
Sample Preparation:
-
Accurately weigh a quantity of this compound and dissolve it in a minimal amount of dilute nitric acid or hydrochloric acid.
-
Dilute the solution with deionized water to a suitable volume in a volumetric flask.
-
-
Titration Procedure:
-
Pipette an aliquot of the sample solution into a beaker.
-
Add the buffer solution to adjust the pH to the optimal range for the complexation reaction.
-
Immerse the electrode in the solution and begin titrating with the standardized EDTA solution, recording the potential after each addition.
-
-
Data Analysis:
-
Plot the potential (mV) versus the volume of EDTA added (mL).
-
The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the lanthanum content in the sample based on the volume of EDTA consumed.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Lanthanum and Elemental Impurities
ICP-OES is a highly sensitive technique used for the quantitative determination of lanthanum and trace elemental impurities.[16][17]
-
Instrument: A calibrated ICP-OES spectrometer.
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Digest the sample using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) with heating if necessary, to ensure complete dissolution.
-
Dilute the digested sample to a known volume with deionized water to bring the analyte concentrations within the linear range of the instrument.
-
-
ICP-OES Parameters:
-
Optimize instrumental parameters such as RF power, nebulizer gas flow rate, and auxiliary gas flow rate.
-
Select appropriate analytical wavelengths for lanthanum and the elements of interest, ensuring they are free from spectral interferences.
-
-
Calibration and Analysis:
-
Prepare a series of calibration standards of known concentrations for lanthanum and the target impurities.
-
Generate a calibration curve by analyzing the standards.
-
Analyze the prepared sample solutions.
-
The concentration of each element in the sample is determined from the calibration curve.
-
Visualization of Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the analytical methods described above.
References
- 1. EP1852695B1 - Assay for lanthanum hydroxy carbonate - Google Patents [patents.google.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1852695A1 - Assay for lanthanum hydroxy carbonate - Google Patents [patents.google.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. journalcsij.com [journalcsij.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. ijsr.net [ijsr.net]
- 12. eag.com [eag.com]
- 13. [PDF] Method Development and Validation of Lanthanum Content from this compound Chewable Tablets by Ion Chromatography | Semantic Scholar [semanticscholar.org]
- 14. US7618656B2 - Method for use of this compound pharmaceutical compositions - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. Frontiers | Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry [frontiersin.org]
- 17. researchgate.net [researchgate.net]
A Side-by-Side Comparison of Lanthanum Carbonate and Aluminum Hydroxide as Phosphate Binders
For Researchers, Scientists, and Drug Development Professionals
Hyperphosphatemia, a condition characterized by elevated serum phosphate (B84403) levels, is a critical concern in patients with chronic kidney disease (CKD), contributing to secondary hyperparathyroidism, vascular calcification, and increased cardiovascular mortality. Phosphate binders are a cornerstone of management, limiting the intestinal absorption of dietary phosphate. For decades, aluminum hydroxide (B78521) was a primary therapeutic option due to its high efficacy. However, concerns over aluminum toxicity have led to the development of alternative binders, including the rare earth salt, lanthanum carbonate. This guide provides a detailed, evidence-based comparison of this compound and aluminum hydroxide, focusing on their performance, safety, and underlying mechanisms.
Efficacy in Phosphate Binding
Both this compound and aluminum hydroxide are potent phosphate binders. Their efficacy stems from the formation of highly insoluble phosphate salts within the gastrointestinal tract, which are then excreted in the feces.
In Vitro Phosphate Binding
In vitro studies demonstrate that both this compound and aluminum hydroxide are effective at binding phosphate across a range of pH levels relevant to the gastrointestinal tract (pH 3, 5, and 7).[1] This contrasts with some other binders, like calcium carbonate and sevelamer (B1230288) hydrochloride, whose efficacy can be more pH-dependent.
In Vivo Phosphate Binding
Pre-clinical studies in animal models of both normal and impaired renal function consistently show that this compound and aluminum hydroxide are comparable in their ability to reduce phosphate absorption. In rats with normal renal function, both compounds significantly increase fecal excretion of radiolabeled phosphate ([³²P]) and decrease its urinary excretion.[2][3][4] Similarly, in rat models of chronic renal failure, both this compound and aluminum hydroxide lead to a more rapid and greater reduction in urinary phosphate excretion compared to calcium carbonate and sevelamer hydrochloride.[2][3][5]
Quantitative Comparison of Efficacy
| Parameter | This compound | Aluminum Hydroxide | Key Findings & Citations |
| In Vitro Phosphate Binding | High efficacy across a broad pH range (3-7). | High efficacy, similar to this compound, across a broad pH range. | Both are more effective than calcium carbonate and sevelamer hydrochloride, especially at lower pH.[1][6] |
| In Vivo Efficacy (Animal Models) | Markedly increases fecal phosphate excretion and reduces urinary phosphate excretion. | Shows a similar marked increase in fecal phosphate excretion and reduction in urinary phosphate excretion. | Both are more potent than calcium carbonate and sevelamer hydrochloride in reducing phosphate absorption in rats.[2][3][5] |
| Clinical Efficacy (Human Trials) | Effectively reduces serum phosphorus levels in dialysis patients. | Historically effective in reducing serum phosphorus, but use is now limited due to toxicity concerns. | This compound has demonstrated comparable efficacy to other binders in clinical trials.[7][8] |
Safety and Tolerability
The primary differentiator between this compound and aluminum hydroxide lies in their long-term safety profiles.
Aluminum Hydroxide: The use of aluminum-containing phosphate binders is now largely restricted due to the risk of aluminum toxicity. Chronic administration can lead to the accumulation of aluminum in various tissues, including bone, brain, and hematopoietic cells. This can result in serious adverse effects such as osteomalacia (a softening of the bones), encephalopathy, and microcytic anemia.
This compound: this compound was developed as a non-aluminum, non-calcium-based phosphate binder to avoid the toxicities associated with previous generations of binders. The systemic absorption of lanthanum from this compound is extremely low.[6][7] The small amount that is absorbed is primarily cleared through the biliary route, not the kidneys, which is advantageous for patients with renal impairment.[7] Long-term studies have not shown evidence of the bone and neurological toxicity associated with aluminum.[7] The most common side effects associated with this compound are gastrointestinal in nature, such as nausea and vomiting, and are generally mild to moderate.[9]
Physicochemical Properties
| Property | This compound | Aluminum Hydroxide | Significance for Phosphate Binding |
| Molecular Formula | La₂(CO₃)₃ | Al(OH)₃ | Dictates the stoichiometry of the reaction with phosphate. |
| Mechanism of Action | Dissociates to La³⁺ ions which bind with PO₄³⁻ to form insoluble lanthanum phosphate (LaPO₄). | Provides Al³⁺ ions which bind with PO₄³⁻ to form insoluble aluminum phosphate (AlPO₄). | Both form highly stable and insoluble phosphate compounds. |
| Effective pH Range | Broad (pH 3-7) | Broad (pH 3-5) | Effective throughout the stomach and small intestine.[1][6] |
| Systemic Absorption | Very low | Low, but can accumulate over time | A key differentiator in their long-term safety profiles. |
Hyperphosphatemia and the FGF23-Klotho Signaling Pathway
Hyperphosphatemia plays a crucial role in the pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD). A key regulatory pathway involved is the Fibroblast Growth Factor 23 (FGF23)-Klotho axis.
In a healthy individual, rising serum phosphate levels stimulate osteocytes and osteoblasts to secrete FGF23. FGF23 then acts on the kidneys to increase urinary phosphate excretion. This action requires the presence of its co-receptor, Klotho. In CKD, as kidney function declines, the ability to excrete phosphate is diminished, leading to a persistent elevation in serum phosphate. This, in turn, leads to markedly elevated levels of FGF23. While initially a compensatory mechanism, chronically high FGF23 levels are associated with adverse outcomes, including left ventricular hypertrophy and increased mortality.
By binding dietary phosphate in the gut, both this compound and aluminum hydroxide reduce the phosphate load, which can help to lower serum FGF23 levels, a key therapeutic goal in managing CKD-MBD.
Caption: The FGF23-Klotho signaling pathway in phosphate homeostasis and the inhibitory action of phosphate binders.
Experimental Protocols
In Vitro Phosphate Binding Capacity Assay
This protocol outlines a general method for determining the phosphate binding capacity of a binder in a laboratory setting.
-
Preparation of Phosphate Solutions: Prepare a series of standard phosphate solutions of known concentrations (e.g., ranging from 10 to 100 mg/dL) using a phosphate salt such as potassium phosphate monobasic. The pH of these solutions should be adjusted to mimic the conditions of the stomach (pH 3-5) and the small intestine (pH 7).
-
Incubation: Accurately weigh a specified amount of the phosphate binder (this compound or aluminum hydroxide) and add it to a known volume of each phosphate standard solution. The mixtures are then incubated at 37°C with constant agitation for a predetermined period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Separation: After incubation, the solid binder-phosphate complex is separated from the solution by centrifugation or filtration.
-
Phosphate Measurement: The concentration of unbound phosphate remaining in the supernatant is measured using a validated analytical method, such as the malachite green assay or ion chromatography.
-
Calculation of Binding Capacity: The amount of phosphate bound by the binder is calculated by subtracting the final phosphate concentration from the initial phosphate concentration. The binding capacity is typically expressed as mg of phosphate bound per gram of binder.
Caption: A generalized workflow for determining the in vitro phosphate binding capacity of a compound.
Conclusion
Both this compound and aluminum hydroxide are highly effective phosphate binders. The choice between them in a clinical or research setting is primarily driven by their long-term safety profiles. While aluminum hydroxide's efficacy is well-established, the significant risk of aluminum toxicity has relegated its use to short-term therapy in specific situations. This compound offers comparable phosphate binding potency with a much more favorable safety profile, characterized by minimal systemic absorption and a lack of aluminum-associated toxicities. For drug development professionals, the focus remains on developing even more potent and safer phosphate binders with improved patient adherence. The methodologies and comparative data presented here provide a foundational understanding for the evaluation of existing and novel phosphate-binding agents.
References
- 1. | BioWorld [bioworld.com]
- 2. Randomized, double-blind, placebo-controlled, dose-titration, phase III study assessing the efficacy and tolerability of this compound: a new phosphate binder for the treatment of hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: safety data after 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue accumulation of lanthanum as compared to aluminum in rats with chronic renal failure--possible harmful effects after long-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphate binding therapy in dialysis patients: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higher strength this compound provides serum phosphorus control with a low tablet burden and is preferred by patients and physicians: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A comparison between the combined effect of calcium carbonate with sucroferric oxyhydroxide and other phosphate binders: an in vitro and in vivo experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies of VS‐505: a non‐absorbable highly effective phosphate binder - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Hyperphosphatemia in Preclinical Models: A Comparative Guide to Lanthanum Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lanthanum carbonate with other key phosphate (B84403) binders, sevelamer (B1230288) and calcium-based binders, focusing on their long-term safety and efficacy in preclinical models of chronic kidney disease (CKD). The information presented is curated from a range of preclinical studies to support informed decisions in drug development and research.
Mechanism of Action: A Tale of Three Binders
Phosphate binders primarily act within the gastrointestinal tract to prevent the absorption of dietary phosphate. While the end goal is the same, the mechanisms by which this compound, sevelamer, and calcium-based binders achieve this differ significantly.
This compound dissociates in the acidic environment of the stomach to release lanthanum ions (La³⁺)[1]. These ions have a high affinity for phosphate and form insoluble lanthanum phosphate complexes, which are then excreted in the feces[1]. This binding process occurs effectively across a wide pH range[2].
Sevelamer hydrochloride, a non-absorbable polymer, contains multiple amines that become protonated in the intestine[3]. These protonated amines interact with phosphate ions through ionic and hydrogen bonding, sequestering them from absorption[3][4].
Calcium-based binders, such as calcium carbonate, work by forming insoluble calcium-phosphate complexes in the gut, which are subsequently eliminated[5].
Efficacy in Preclinical Models: A Head-to-Head Comparison
The efficacy of phosphate binders is primarily assessed by their ability to reduce serum phosphate levels in animal models of CKD. The following table summarizes key efficacy data from comparative preclinical studies.
| Efficacy Parameter | This compound | Sevelamer | Calcium-Based Binders | Animal Model | Study Duration | Citation |
| Serum Phosphate Reduction | Significant reduction | Significant reduction | Significant reduction | Rat (5/6 nephrectomy) | 8 weeks | [6] |
| Vascular Calcification | Attenuated progression | Attenuated progression | Less effective in preventing progression | Mouse (ApoE-/- with CRF) | 8 weeks | [6][7] |
| Bone Histomorphometry | Reduced bone abnormalities and fibrosis | Reduced high bone turnover | May suppress bone turnover | Rat (Adenine-induced CRF) | 22 weeks |
Long-Term Safety Profile: A Comparative Overview
The long-term safety of phosphate binders is a critical consideration. Preclinical studies have investigated various aspects, including tissue deposition and effects on mineral metabolism.
| Safety Parameter | This compound | Sevelamer | Calcium-Based Binders | Animal Model | Key Findings | Citation |
| Tissue Deposition | Minimal systemic absorption; some deposition in liver and bone observed in rats with CRF. | Not systemically absorbed. | Potential for calcium overload and contribution to vascular calcification. | Rat, Dog, Mouse | Lanthanum deposition is low and primarily cleared via the hepatobiliary route. | [8][9][10] |
| Gastrointestinal Effects | Nausea, vomiting, diarrhea, constipation reported. | Vomiting, nausea, diarrhea, dyspepsia, abdominal pain, flatulence, constipation reported. | Constipation is common. | Rat, Dog | GI effects are the most common adverse events for all binders. | [3][11][12][13][14] |
| Mineral Metabolism | Lower incidence of hypercalcemia compared to calcium-based binders. | Does not contain calcium, avoiding hypercalcemia. | Associated with an increased risk of hypercalcemia. | Rat, Mouse | Non-calcium binders offer an advantage in avoiding hypercalcemia. | [2][15][16] |
Experimental Protocols
Animal Models of Chronic Kidney Disease
Two primary models are utilized in the preclinical assessment of phosphate binders:
-
Adenine-Induced Chronic Kidney Disease: This model involves feeding rodents a diet supplemented with adenine (B156593), which leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing obstruction and chronic kidney disease. A common protocol involves administering a diet containing 0.75% adenine to rats for 2-4 weeks to induce CKD.
-
5/6 Nephrectomy: This surgical model involves the removal of one kidney and the ligation of branches of the renal artery of the remaining kidney, resulting in a reduction of renal mass by approximately two-thirds. This leads to progressive glomerulosclerosis and tubulointerstitial fibrosis, mimicking human CKD.
Assessment of Vascular Calcification
Von Kossa Staining: This histological staining method is widely used to detect calcium deposits in tissues.
-
Tissue Preparation: Aortic tissue is harvested, fixed in formalin, and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 5 µm) are cut and mounted on slides.
-
Staining:
-
Sections are deparaffinized and hydrated.
-
Incubated in a silver nitrate (B79036) solution and exposed to a strong light source.
-
Rinsed and treated with sodium thiosulfate.
-
Counterstained (e.g., with Nuclear Fast Red).
-
-
Analysis: Calcium deposits appear as black or dark brown areas.
Assessment of Bone Histomorphometry
This technique provides quantitative information on bone remodeling and microarchitecture.
-
Bone Labeling: Animals are injected with tetracycline (B611298) or other fluorescent labels at specific time points before sacrifice to mark areas of active bone formation.
-
Tissue Preparation: A bone biopsy (commonly from the iliac crest or femur) is collected, fixed, and embedded in a hard resin (e.g., methyl methacrylate).
-
Sectioning: Undecalcified bone sections are cut using a microtome.
-
Staining: Sections are stained to visualize different bone components (e.g., Goldner's trichrome stain).
-
Analysis: A specialized software is used to quantify various parameters of bone formation, resorption, and structure.
Conclusion
In preclinical models of chronic kidney disease, this compound demonstrates robust efficacy in controlling serum phosphate levels, comparable to sevelamer and calcium-based binders. Its long-term safety profile is characterized by minimal systemic absorption and a lower risk of hypercalcemia compared to calcium-containing binders. While some tissue deposition of lanthanum has been observed, it is primarily cleared through the hepatobiliary system. The choice of a phosphate binder in a preclinical setting will depend on the specific research question, with this compound offering a potent, non-calcium-based option with a well-characterized safety and efficacy profile.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A comparative review of the efficacy and safety of established phosphate binders: calcium, sevelamer, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. products.sanofi.us [products.sanofi.us]
- 4. droracle.ai [droracle.ai]
- 5. Phosphate binder - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. stainsfile.com [stainsfile.com]
- 8. What is the mechanism of Sevelamer Hydrochloride? [synapse.patsnap.com]
- 9. Research SOP: STANDARD OPERATING PROCEDURE FOR VON KOSSA STAIN [researchsop.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. drugs.com [drugs.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Different Effect of this compound and Sevelamer Hydrochloride on Calcium Balance in Patients with Moderate to Advanced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
performance benchmarks of lanthanum carbonate in catalytic applications
A Comparative Performance Guide to Lanthanum Carbonate in Catalysis
This compound and its derivatives are emerging as versatile materials in the field of catalysis, demonstrating significant potential across a range of chemical transformations. This guide provides an objective comparison of this compound's performance against other alternatives in key catalytic applications, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to evaluate and understand the catalytic efficacy of lanthanum-based compounds.
Performance Benchmarks in Catalytic Applications
Lanthanum-based materials, often derived from a this compound precursor, exhibit unique physicochemical properties that are beneficial for catalysis. These include a combination of acidic and basic sites, thermal stability, and the ability to form stable mixed metal oxides.[1]
In biodiesel production, lanthanum-based catalysts have shown high efficiency in converting triglycerides and free fatty acids into fatty acid methyl esters (FAME), or biodiesel.[1][2] They offer a robust alternative to traditional homogeneous catalysts like NaOH and KOH, which are sensitive to free fatty acids and water content.[2]
The performance of various lanthanum-based catalysts is compared below. Mixed metal oxides, particularly those combining lanthanum with alkaline earth metals like calcium, demonstrate enhanced basicity and stability, leading to high conversion rates.[3][4]
| Catalyst System | Feedstock | Key Reaction Conditions | Performance Metric (Yield/Conversion) | Reference |
| Li-impregnated CaO-La₂O₃ | Canola Oil | 65°C, 2.5 hours | 96.3% Conversion | [3] |
| CaO-La₂O₃ | Soybean Oil | Not specified | Enhanced acidic and basic sites compared to individual oxides | [4] |
| Sulfated La₂O₃ (SLO) | Oleic Acid (Esterification) | 100°C, Methanol/Oleic Acid Molar Ratio: 5:1, 10% catalyst | 96% Conversion | [5] |
| La₂O₃ supported on NaY Zeolite | Castor Oil | Ethanol/Oil Molar Ratio: 15:1, 10 wt.% catalyst, 75°C, 2 hours | 92.8% Yield | [4] |
| La(NO₃)₃ | Carboxylic Esters | Not specified | Effective for transesterification with various alcohols | [6] |
The oxidative coupling of methane (B114726) (OCM) is a process to convert methane into more valuable C2 hydrocarbons like ethylene (B1197577) and ethane. Lanthanum-based catalysts are among the most selective for this reaction. Studies have shown that the specific phase of the lanthanum material significantly impacts its catalytic performance, with lanthanum oxycarbonate demonstrating superior activity.[7][8]
| Catalyst (Lanthanum Phase) | Methane Conversion | C₂ Selectivity (Ethane + Ethylene) | Key Observations | Reference |
| Lanthanum Oxycarbonate (II-La₂O₂CO₃) | Highest | >80% | The oxycarbonate phase appears to have a beneficial effect on catalytic performance. | [7] |
| This compound (La₂(CO₃)₃) | High | >80% | Second highest activity among tested phases. | [7] |
| Lanthanum Hydroxide (La(OH)₃) | Moderate | >80% | Undergoes transformation during reaction. | [7] |
| Lanthanum Oxide (A-La₂O₃) | Lowest | >80% | The pure oxide showed the lowest initial activity. | [7] |
-
CO Oxidation: While platinum supported on lanthanum oxyhydroxide is an active catalyst for CO oxidation, the in-situ formation of this compound on the catalyst surface during the reaction can lead to severe deactivation.[9] This highlights a scenario where this compound formation is detrimental to catalytic performance.
-
Syngas Production: Nickel catalysts modified with lanthanum oxide (La₂O₃) on a zirconia support have shown improved stability and resistance to carbon deposition during the oxy-steam reforming of liquefied natural gas (LNG) to produce syngas.[10]
-
Fluid Catalytic Cracking (FCC): Lanthanum is a crucial component in FCC catalysts used in petroleum refining. It enhances the catalyst's effectiveness, leading to improved conversion rates, selectivity, and overall efficiency.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for catalyst synthesis and a key analytical procedure relevant to this compound's chemical reactivity.
Protocol 1: Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles
This protocol describes the synthesis of lanthanum oxide nanoparticles, a common catalyst, using this compound as an intermediate.[12]
1. Materials:
- Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
- Polyethylene (B3416737) glycol (PEG 4000)
- Nitric Acid (HNO₃, 23%)
- Deionized water
2. Equipment:
- Beakers, magnetic stirrer, and hot plate
- Water bath
- Vacuum filtration apparatus
- Drying oven
- Muffle furnace
3. Procedure:
- Precursor Solution Preparation: Dissolve bulk lanthanum oxide in 23% nitric acid to form lanthanum nitrate. Filter the solution to remove any impurities.[12]
- Gel Formation: Dissolve polyethylene glycol (PEG 4000) in the filtered lanthanum nitrate solution. Heat the mixture in a water bath at 90°C with continuous stirring for approximately 170 minutes until a gel is formed.[12]
- Drying: Transfer the gel to a drying oven and dry at 92°C for 86-90 hours to obtain a solid lanthanum nitrate precursor.[12]
- Formation of this compound: Heat the dried solid in an oven at 300°C. This step burns the lanthanum nitrate, resulting in the formation of gray-colored this compound.[12]
- Calcination to Lanthanum Oxide: Calcine the this compound powder in a muffle furnace at 850°C for 3 hours to yield the final lanthanum oxide (La₂O₃) nanoparticles.[12]
- Characterization: Analyze the synthesized nanoparticles using X-ray Diffraction (XRD) for crystalline phase, Scanning Electron Microscopy (SEM) for morphology, and BET analysis for surface area.[12]
Protocol 2: In Vitro Phosphate (B84403) Binding Study
Though primarily a pharmaceutical application, the phosphate-binding capacity of this compound is a key performance metric that relies on its chemical reactivity. This protocol is adapted from FDA guidelines and demonstrates a rigorous method for quantifying this interaction.[13]
1. Equilibrium Binding Study:
- Incubate this compound powder in 0.1 N HCl (pH 1.2) until completely dissolved.
- Adjust the pH to the target levels (e.g., 1.2, 3.0, or 5.0).
- After at least one hour, add phosphate solutions to achieve a range of eight final concentrations. Monitor and adjust the pH during this addition.
- Incubate the final 250 mL solution at 37°C until maximum lanthanum-phosphate binding is achieved.
- Analyze the unbound phosphate concentration to determine the amount bound to lanthanum.
- Calculate the Langmuir binding constants (k1 and k2) for each pH.[13]
2. Kinetic Binding Study:
- Use three phosphate concentrations from the equilibrium study (lowest, highest, and mid-range).
- Conduct the study in 250 mL at pH 1.2, 3.0, and 5.0.
- Monitor lanthanum-phosphate binding as a function of time, taking samples at a minimum of 8 time points up to 24 hours.
- Maintain all incubations at 37°C with constant gentle shaking.[13]
Visualizations
Diagrams illustrating workflows and reaction pathways provide a clear visual summary of complex processes.
References
- 1. The Influence of Basicity/Acidity of Lanthanum Systems on the Activity and Selectivity of the Transesterification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widely used catalysts in biodiesel production: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07931F [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | State of the Art of Catalysts for Biodiesel Production [frontiersin.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Lanthanum(iii) catalysts for highly efficient and chemoselective transesterification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. siruinanogroup.com [siruinanogroup.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound | MP Materials [mpmaterials.com]
- 12. benchchem.com [benchchem.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Lanthanum Carbonate for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Lanthanum carbonate is a well-established phosphate (B84403) binder crucial in the management of hyperphosphatemia, particularly in patients with chronic kidney disease. For researchers and pharmaceutical scientists, the selection of a high-quality this compound supplier is paramount to ensure the reliability and reproducibility of experimental results and the safety and efficacy of the final drug product. This guide provides a framework for comparing this compound from different chemical suppliers, focusing on key performance parameters and the experimental protocols to assess them. While direct comparative data between specific suppliers is proprietary and not publicly available, this guide outlines the critical quality attributes that should be requested and evaluated from any potential supplier.
Key Performance Parameters for Comparison
The quality and performance of this compound can vary between suppliers due to differences in manufacturing processes, raw materials, and quality control measures. The following table summarizes the essential quantitative parameters that should be considered when sourcing this compound for research and drug development.
| Parameter | Typical Specification Range | Importance in Research & Drug Development |
| Purity (Assay) | ≥ 99.0% | Ensures that the desired therapeutic effect is achieved and minimizes the presence of unknown substances. |
| Water Content | Varies (typically specified) | Affects the stability, handling, and accurate weighing of the compound. Determined by methods like Karl Fischer titration or thermogravimetric analysis. |
| Particle Size Distribution | Supplier-specific (e.g., D50, D90) | Influences dissolution rate and, consequently, the bioavailability and phosphate binding capacity of the drug. |
| Dissolution Rate | Profile comparison (e.g., f2 factor) | A critical parameter for predicting in vivo performance. Slower dissolution can lead to reduced efficacy. |
| Phosphate Binding Capacity | Langmuir constants (k1 and k2) | Directly measures the drug's primary therapeutic function. Higher binding capacity is desirable. |
| Impurity Profile | ||
| - Lanthanum Hydroxycarbonate | ≤ 0.55% | A common process-related impurity that can affect the product's stability and performance. |
| - Heavy Metals (e.g., Pb, As, Hg, Cd) | Conforms to USP/Ph. Eur. limits | Ensures the safety of the final drug product. |
| - Other Elemental Impurities | Conforms to ICH Q3D guidelines | Ensures the safety of the final drug product. |
Experimental Protocols
To ensure a thorough evaluation of this compound from different suppliers, a series of well-defined experiments should be conducted. The following are detailed methodologies for the key experiments cited.
Purity (Assay) and Lanthanum Content
The purity of this compound is typically determined by assay, which quantifies the amount of the active pharmaceutical ingredient (API).
Experimental Protocol: Ion Chromatography
-
Objective: To determine the lanthanum content in the sample.
-
Instrumentation: Ion Chromatograph with a non-suppressed conductivity detector.
-
Column: A weak cation exchange guard column.
-
Mobile Phase: 6mM Methanesulfonic acid.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Procedure:
-
Prepare a standard solution of lanthanum of a known concentration.
-
Prepare a sample solution by accurately weighing and dissolving the this compound in a suitable acidic medium and diluting to a known volume.
-
Inject the standard and sample solutions into the ion chromatograph.
-
The lanthanum content is calculated by comparing the peak area of the sample to that of the standard.[1][2]
-
Water Content by Thermogravimetric Analysis (TGA)
TGA is a technique used to measure the change in mass of a sample as a function of temperature. It is a valuable tool for determining the water content (both surface and bound) in this compound hydrates.
Experimental Protocol: Thermogravimetric Analysis
-
Objective: To determine the water and carbonate content of this compound octahydrate.[3]
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Size: 10-15 mg.[3]
-
Temperature Range: 30°C to 800°C.[3]
-
Heating Rate: 10°C/min.[3]
-
Purge Gas: Nitrogen at a flow rate of 80 mL/min.[3]
-
Procedure:
-
Place the sample in an alumina (B75360) pan and load it into the TGA instrument.
-
Heat the sample according to the specified temperature program.
-
The weight loss observed from 30°C to approximately 350°C corresponds to the loss of water molecules. The theoretical water content for this compound octahydrate is 23.9%.[3]
-
The weight loss between 350°C and 800°C is due to the decarboxylation of this compound.[3]
-
Particle Size Distribution
Particle size can significantly impact the dissolution rate and bioavailability of this compound.
Experimental Protocol: Laser Diffraction
-
Objective: To determine the particle size distribution of the this compound powder.
-
Instrumentation: Laser Diffraction Particle Size Analyzer.
-
Procedure:
-
Disperse the this compound powder in a suitable medium (e.g., air or a liquid in which it is not soluble).
-
Pass the dispersed sample through the laser beam of the instrument.
-
The instrument measures the light scattered by the particles and calculates the particle size distribution based on the scattering pattern.
-
Report the results as D10, D50, and D90 values, which represent the particle size below which 10%, 50%, and 90% of the particles fall, respectively.
-
Dissolution Testing
Dissolution testing is a critical in vitro test to predict the in vivo performance of a drug product.
Experimental Protocol: USP Apparatus 2 (Paddle Method)
-
Objective: To compare the dissolution profiles of this compound from different suppliers.
-
Apparatus: USP Apparatus 2 (paddle).[4]
-
Rotation Speed: 50 rpm.[4]
-
Media: 900 mL of 0.1 N HCl, pH 3.0 buffer, and pH 5.0 buffer.[4]
-
Temperature: 37°C.[4]
-
Sampling Times: At least 8 time points up to 24 hours, or until at least 85% of the drug has dissolved.[4]
-
Procedure:
-
Place the specified amount of this compound in each dissolution vessel.
-
Start the apparatus and withdraw samples at the specified time points.
-
Analyze the samples for lanthanum content using a suitable analytical method (e.g., ion chromatography).
-
Compare the dissolution profiles using a similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[4]
-
Phosphate Binding Capacity
The primary function of this compound is to bind with dietary phosphate. This can be assessed in vitro through equilibrium and kinetic binding studies.
Experimental Protocol: Equilibrium Phosphate Binding Study
-
Objective: To determine the maximum phosphate binding capacity.
-
Procedure:
-
Incubate a known amount of this compound in 0.1 N HCl (pH 1.2) until completely dissolved.[5]
-
Adjust the pH to the target levels (e.g., 3.0 and 5.0).[4]
-
Add phosphate solutions of varying concentrations to the lanthanum solution. The final reaction volume should be 250 mL.[4][5]
-
Incubate the solutions at 37°C until maximum lanthanum-phosphate binding is achieved.[4][5]
-
Measure the concentration of unbound phosphate in the supernatant.
-
The amount of bound phosphate is calculated by subtracting the unbound phosphate from the initial phosphate concentration.
-
Determine the Langmuir binding constants, k1 (binding affinity) and k2 (maximum binding capacity).[4]
-
Experimental Protocol: Kinetic Phosphate Binding Study
-
Objective: To determine the rate of phosphate binding.
-
Procedure:
-
Use three different phosphate concentrations (low, medium, and high) from the equilibrium study.[4]
-
Incubate the this compound with the phosphate solutions at pH 3.0 and 5.0 and 37°C.[4]
-
Monitor the lanthanum-phosphate binding as a function of time by taking samples at multiple time points up to 24 hours.[4]
-
Analyze the samples for unbound phosphate.
-
Compare the kinetic profiles of different suppliers' materials.
-
Impurity Profiling
The presence of impurities can affect the safety and efficacy of the drug product.
Experimental Protocol: X-Ray Powder Diffraction (XRPD) for Lanthanum Hydroxycarbonate
-
Objective: To identify and quantify the presence of lanthanum hydroxycarbonate, a common process impurity.[6][7]
-
Instrumentation: X-Ray Powder Diffractometer.
-
Procedure:
-
Prepare the this compound sample for analysis.
-
Obtain the XRPD pattern of the sample.
-
Compare the diffraction pattern with reference patterns of pure this compound and lanthanum hydroxycarbonate to identify the presence of the impurity.
-
Quantification can be achieved using methods like Rietveld analysis.[6][7]
-
Experimental Protocol: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities
-
Objective: To quantify trace metal and other elemental impurities.
-
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.
-
Procedure:
-
Digest the this compound sample in a suitable acid mixture.
-
Introduce the digested sample into the ICP-MS.
-
The instrument measures the mass-to-charge ratio of the ions to identify and quantify the elemental impurities present.
-
Compare the results against the limits specified in relevant pharmacopeias (e.g., USP <232>, <233>) and ICH Q3D guidelines.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the drug's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound from different suppliers.
Caption: Mechanism of action of this compound as a phosphate binder.
By systematically evaluating these critical quality attributes, researchers and drug development professionals can make informed decisions when selecting a this compound supplier, thereby ensuring the quality, consistency, and performance of their research and final drug product.
References
- 1. ijsr.net [ijsr.net]
- 2. CN113311100A - Method for measuring lanthanum content in this compound preparation - Google Patents [patents.google.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. EP1852695A1 - Assay for lanthanum hydroxy carbonate - Google Patents [patents.google.com]
- 7. US7618656B2 - Method for use of this compound pharmaceutical compositions - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Lanthanum Carbonate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of lanthanum carbonate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Safety First: Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards and to use appropriate Personal Protective Equipment (PPE).
Identified Hazards: this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1][2][3][4][5]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][2][3][4][5]
Required Personal Protective Equipment (PPE): Proper PPE is mandatory to mitigate exposure risks during handling and disposal.
| Protection Type | Required Equipment | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[1][2][5] | To prevent eye contact and serious irritation. |
| Hand Protection | Protective gloves (e.g., nitrile or rubber).[1][2][5][6] | To prevent skin contact and irritation. |
| Body Protection | Suitable protective clothing or lab coat.[1][5] | To protect skin from accidental spills. |
| Respiratory | Use in a well-ventilated area.[1][7] An approved particle respirator is required where dust formation is likely.[1][4][5] | To prevent inhalation of dust, which can cause respiratory tract irritation. |
Spill and Leak Containment Protocol
In the event of an accidental release, immediate and correct containment is key to preventing contamination and exposure.
Step-by-Step Spill Response:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area.[1][4] Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, put on all required personal protective equipment as detailed in the table above.[1][2][4]
-
Prevent Dust Formation: Avoid any actions that could generate dust. Do not use air hoses for cleaning.[6]
-
Contain the Spill: Prevent the spilled material from entering drains, sewers, or water courses.[2][4][6][7]
-
Clean-Up: Carefully clean up the spill using dry methods. Use a scoop or a vacuum designed for chemical dust.[1][2][6]
-
Collect Waste: Place all spilled material and contaminated cleaning supplies into a suitable, clearly labeled, and tightly sealed container for disposal.[2][4][6]
Step-by-Step Disposal Procedures
This compound must be disposed of as chemical waste in accordance with all applicable regulations. Do not discharge it into sewer systems or the general environment.[1][7]
Disposal Route:
-
Containerize Waste: Ensure the this compound waste is stored in a suitable, closed, and correctly labeled container.
-
Consult Regulations: Always observe all local, regional, national, and international waste disposal regulations.[1][5] Your institution's Environmental Health & Safety (EHS) department is the primary resource for specific guidance.
-
Engage a Licensed Disposal Company: Arrange for the disposal of surplus and non-recyclable this compound through a licensed and qualified hazardous waste disposal company.[2][4]
-
Approved Disposal Methods: Professional disposal vendors may use one of the following methods:
-
Incineration: A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a flue gas scrubber.[2][4][7]
-
Chemical Destruction Plant: Alternatively, the material can be sent to a licensed chemical destruction facility.[7]
-
-
Dispose of Contaminated Packaging: Packaging that has contained this compound should be triple-rinsed (or equivalent). The rinsed packaging can then be offered for recycling or reconditioning. If recycling is not an option, puncture the container to render it unusable and dispose of it in a sanitary landfill as permitted by regulations.[7]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Logistical Information for Handling Lanthanum Carbonate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Lanthanum Carbonate, focusing on operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1][2][3]
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[2][4] | Protects against splashes and dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or rubber) and a lab coat or protective work clothing.[1] | Prevents skin contact with the compound.[1] |
| Respiratory Protection | For nuisance exposures, use a NIOSH (US) approved P95 or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] | Required when handling the powder form or if dust is generated to avoid respiratory tract irritation.[2][4][5][6] |
Operational Plan
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][4][7]
-
Use non-sparking tools.[8]
-
Ground/bond container and receiving equipment to prevent static discharge.
Storage:
-
Store apart from incompatible materials such as strong acids.[1][8]
-
Protect from moisture as the substance is hygroscopic.[7][10]
Disposal Plan
Waste Disposal:
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[1][2]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[8]
-
Do not discharge to sewer systems.[8]
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[8]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[8]
Experimental Protocols
Accidental Release Measures: In the event of a spill, follow these steps:
-
Evacuate Personnel: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[4][8]
-
Personal Protection: Use personal protective equipment, including chemical impermeable gloves, safety goggles, and a respirator.[4][8] Avoid breathing dust, vapors, mist, or gas.[4][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4][5][8]
-
Clean-up: Collect and arrange disposal without creating dust.[4][5] Use spark-proof tools and explosion-proof equipment.[8] Sweep up and shovel the material.[1][4][5]
-
Disposal: Keep the chemical in suitable, closed containers for disposal.[1][4][5][8] Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[8]
First Aid Measures:
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4][8]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4][8]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4][8]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][8]
Visualizations
Caption: Workflow for handling a this compound spill.
References
- 1. lupin.com [lupin.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. benchchem.com [benchchem.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemos.de [chemos.de]
- 7. prochemonline.com [prochemonline.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
